Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-16-9(14)8-12-6-7(18-8)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGORCZRAITKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677532 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246549-82-5 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate | |
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Foundational & Exploratory
The Cornerstone of Thiazole-Based Drug Discovery: A Technical Guide to Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the thiazole nucleus is a privileged scaffold, integral to a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its role in the design of novel therapeutics. Within this chemical class, Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate emerges as a cornerstone—a versatile and strategically vital building block. This technical guide offers an in-depth exploration of its chemical properties, synthesis, and reactivity, providing researchers and drug development professionals with the critical knowledge to effectively harness its synthetic potential. The strategic placement of the Boc-protected amine at the 5-position and the ethyl ester at the 2-position provides a bivalent platform for molecular elaboration, enabling the construction of complex molecular architectures with precision and efficiency.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is fundamental to its effective application in synthesis. These properties dictate its behavior in reaction media, its purification, and its storage.
| Property | Value | Source(s) |
| CAS Number | 1246549-82-5 / 302964-01-8 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |
| Molecular Weight | 272.33 g/mol | [1] |
| IUPAC Name | ethyl 5-((tert-butoxycarbonyl)amino)thiazole-2-carboxylate | [1] |
| Appearance | Light brown to off-white solid | [3] |
| Melting Point | While a specific melting point for the ethyl ester is not consistently reported, the corresponding carboxylic acid has a melting point of 199-202 °C. It is anticipated that the ethyl ester would have a lower melting point. | |
| Solubility | While specific quantitative data is limited, empirical evidence from synthetic procedures suggests solubility in common organic solvents such as dimethylformamide (DMF), acetonitrile, ethyl acetate, and 1,4-dioxane. It is expected to have limited solubility in water. | [3] |
| Storage | Store at room temperature or in a refrigerator at 2-8°C for long-term stability. |
Crystallographic Data:
X-ray crystallography reveals that in the solid state, molecules of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further linked by weak C—H⋯O interactions, forming chains. This structural insight is valuable for understanding its solid-state behavior and potential for polymorphism.[4]
Spectroscopic Profile: A Fingerprint for Identification
The structural integrity of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is unequivocally confirmed by a combination of spectroscopic techniques.
¹H NMR (400 MHz, DMSO-d₆): [3]
-
δ 1.272-1.308 (t, 3H, -CH₃): Triplet corresponding to the methyl protons of the ethyl ester.
-
δ 1.508 (s, 9H, -C(CH₃)₃): Singlet characteristic of the nine equivalent protons of the tert-butyl group.
-
δ 4.242-4.295 (q, 2H, -CH₂-): Quartet representing the methylene protons of the ethyl ester.
-
δ 8.052 (s, 1H, ArH): Singlet corresponding to the proton on the thiazole ring.
-
δ 12.040 (s, 1H, -NH): Singlet of the carbamate proton.
¹³C NMR (100 MHz, DMSO-d₆): [3]
-
δ 14.43: Ethyl -CH₃
-
δ 28.06: Boc -C(CH₃)₃
-
δ 61.24: Ethyl -CH₂-
-
δ 82.66: Boc -C(CH₃)₃
-
δ 121.21, 145.78, 152.99, 161.77, 164.58: Carbons of the thiazole ring and carbonyl groups.
Infrared (IR) Spectroscopy (KBr, νₘₐₓ, cm⁻¹): [3]
-
3417.47-3388.20: N-H stretching vibrations.
-
3162.53-2905.33: C-H stretching vibrations.
-
1716.15: C=O stretching of the ester.
-
1572.53, 1529.19: C=N and C=C stretching of the thiazole ring and C=O of the carbamate.
Mass Spectrometry (ESI-MS): [3]
-
m/z: 273.17 (M+1), 274.18 (M+2): Confirms the molecular weight of the compound.
Synthesis: Establishing the Foundation
The reliable and scalable synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is paramount for its widespread use. The most common and efficient method involves the Boc-protection of the commercially available Ethyl 5-aminothiazole-2-carboxylate.
Experimental Protocol: Boc-Protection of Ethyl 5-aminothiazole-2-carboxylate
This protocol is based on a well-established procedure that provides the target compound in high purity.[3]
Materials:
-
Ethyl 5-aminothiazole-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Acetonitrile
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 5-aminothiazole-2-carboxylate (1 equivalent) and a catalytic amount of DMAP in DMF.
-
To this solution, add di-tert-butyl dicarbonate (1.5-2 equivalents) portion-wise at room temperature (25-30 °C).
-
Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mass and wash the collected solid with acetonitrile.
-
For purification, the crude product can be recrystallized from hot acetonitrile. Stir the crude solid in acetonitrile at 75-80 °C for 45-60 minutes.
-
Cool the mixture to room temperature, filter the purified product, wash with a small amount of cold acetonitrile, and dry under vacuum at 60-65 °C.
Causality Behind Experimental Choices:
-
DMAP: Acts as a nucleophilic catalyst to activate the Boc anhydride, facilitating the acylation of the amino group.
-
Nitrogen Atmosphere: Prevents the introduction of atmospheric moisture which could hydrolyze the Boc anhydride.
-
Recrystallization from Acetonitrile: This step effectively removes unreacted starting materials and by-products, yielding the product with high purity (>99%).[3]
Caption: Synthetic workflow for the Boc-protection of Ethyl 5-aminothiazole-2-carboxylate.
Reactivity and Synthetic Utility
The synthetic utility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate stems from the orthogonal reactivity of its functional groups. The Boc-protected amine, the ethyl ester, and the thiazole ring itself can be selectively manipulated to introduce molecular diversity.
Deprotection of the Boc Group
The tert-butoxycarbonyl group is a robust protecting group that is readily cleaved under acidic conditions to reveal the free amine. This is a critical step in many synthetic sequences, allowing for subsequent functionalization of the 5-amino group.
Typical Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
4N HCl in dioxane.
Protocol Example (using TFA):
-
Dissolve Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Hydrolysis of the Ethyl Ester
The ethyl ester can be saponified to the corresponding carboxylic acid, which serves as a handle for amide bond formation or other carboxylate-based transformations.
Typical Conditions:
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol, tetrahydrofuran (THF), and water.
Protocol Example (using NaOH):
-
Suspend Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in methanol.
-
Add an aqueous solution of 2M NaOH and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with 6N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Caption: Key reaction pathways of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Reactions of the Thiazole Ring
The thiazole ring itself can participate in various transformations. While the electron-donating amino group at the 5-position deactivates the ring towards electrophilic attack compared to unsubstituted thiazole, reactions are still possible. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful methods for the arylation of the thiazole core, typically at the 5-position if it is unsubstituted. Halogenation of the thiazole ring can also be achieved, providing a handle for further functionalization.
Applications in Drug Discovery and Development
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of kinase inhibitors, a major class of anticancer drugs.
Case Study: Synthesis of Dasatinib Intermediate This compound is a precursor in some synthetic routes towards Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with 2-chloro-6-methylaniline and subsequent deprotection of the Boc group.
Other Therapeutic Areas: The 2-aminothiazole scaffold is also found in compounds with a broad spectrum of biological activities, including:
-
Antimicrobial agents
-
Anti-inflammatory drugs
-
Antiviral compounds
The versatility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate allows for the systematic exploration of structure-activity relationships (SAR) in these and other therapeutic areas by enabling the facile introduction of diverse substituents at both the 2- and 5-positions of the thiazole ring.
Conclusion
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined chemical properties, reliable synthesis, and predictable, orthogonal reactivity make it an invaluable building block for the construction of novel thiazole-containing compounds. As the quest for new and more effective therapeutics continues, the importance of such versatile synthetic platforms cannot be overstated. This guide provides the foundational knowledge for researchers to confidently and creatively utilize this compound in their drug discovery and development endeavors.
References
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(2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o747. [Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
-
(2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[5][6]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry, 82(9), 4713–4723. [Link]
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(2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(6), 2461–2464. [Link]
-
(2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 66(4), 2994–3021. [Link]
-
(2018). Scalable and Impurity-Free Process for Dasatinib: Src and BCR-Abl Inhibitor. Asian Journal of Chemistry, 30(7), 1621-1628. [Link]
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PubChem. (n.d.). Ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-[(tert-butoxy_carbonyl_amino]-1_3-thiazole-2-carboxylate]([Link]
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Ganapathi, K., & Venkataraman, A. (n.d.). CHEMISTRY OF THE THIAZOLES - Part I. Synthesis of 5-Aminothiazole Derivatives. [Link]
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PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate. [Link]
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PubChem. (n.d.). Ethyl thiazole-5-carboxylate. [Link]
Sources
- 1. Ethyl 5-(Boc-amino)thiazole-2-carboxylate 95.00% | CAS: 1246549-82-5 | AChemBlock [achemblock.com]
- 2. 302964-01-8|Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (CAS Number: 302964-01-8) is a pivotal heterocyclic building block in contemporary drug discovery and development. Its strategic combination of a reactive thiazole core, a versatile ethyl ester, and a stable Boc-protected amine makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, and applications, with a focus on the practical insights required by researchers in the field. The thiazole ring system is a well-established pharmacophore, known for its wide range of biological activities, including anticancer and antimicrobial properties.[1] The subject molecule, in particular, serves as a key precursor to a number of significant therapeutic agents, underscoring its importance in medicinal chemistry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
Core Molecular Characteristics
| Property | Value | Source(s) |
| CAS Number | 302964-01-8 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [2] |
| Molecular Weight | 272.32 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | >300 °C | [4] |
| Storage | 2-8°C, Refrigerator | [1] |
Crystallographic and Structural Data
The solid-state structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate has been elucidated by X-ray crystallography, providing valuable insights into its molecular geometry and intermolecular interactions.[3] In its crystalline form, the compound is monoclinic. Molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected through weak C—H⋯O interactions, creating chains within the crystal lattice.[3] This hydrogen bonding capability is a key feature to consider in understanding its interactions in biological systems and its solubility characteristics.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.8258 (12) Å |
| b | 9.4916 (19) Å |
| c | 24.350 (5) Å |
| β | 92.37 (3)° |
| Volume | 1345.3 (5) ų |
| Z | 4 |
| (Data sourced from Liu, F. (2012))[3] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is crucial for its use in research and development. The most common and well-documented method involves the Boc protection of the commercially available Ethyl 2-aminothiazole-5-carboxylate.
Workflow for Synthesis
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a published crystallographic study, ensuring its validity and reproducibility.[3]
-
Dissolution: Dissolve 5 g of Ethyl 2-aminothiazole-5-carboxylate in 30 mL of 1,4-dioxane in a suitable reaction vessel.
-
Addition of Reagents: To the solution, add 3 mL of triethylamine followed by 6 g of di-tert-butyl carbonate.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Aqueous Workup: To the residue, add 200 mL of water and 100 mL of ethyl acetate. Stir the mixture vigorously for 10 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product as a white solid.[3]
Expected Yield: Approximately 59.5%[3]
Purification Strategies
-
Recrystallization: While the above protocol yields a solid, for higher purity, recrystallization can be employed. A solvent screen is recommended, starting with common solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures. The ideal solvent system will dissolve the compound when hot but result in low solubility upon cooling.
-
Flash Column Chromatography: For purification of complex mixtures or removal of closely related impurities, flash chromatography is effective. Given the polarity of the molecule, a normal-phase silica gel column is appropriate. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) should provide good separation. The fractions can be monitored by TLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet around 4.3 ppm and a triplet around 1.3 ppm), the tert-butyl group of the Boc protector (a singlet around 1.5 ppm), the thiazole ring proton (a singlet in the aromatic region, likely around 8.0-8.5 ppm), and the N-H proton of the carbamate (a broad singlet).
-
¹³C NMR: The carbon NMR would display signals for the carbonyls of the ester and the carbamate (in the 160-170 ppm range), the carbons of the thiazole ring, the quaternary carbon and methyls of the Boc group, and the carbons of the ethyl group. For a closely related compound, Ethyl 2-[3-(tert-Butoxycarbonylamino)propanoylamino]-4-methyl-thiazole-5-carboxylate, the Boc group carbons appear at 155.94, 78.15, and 28.67 ppm, providing a useful reference.[3]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic vibrational modes:
-
N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
-
C-H Stretches: Peaks in the 2900-3000 cm⁻¹ region from the alkyl groups.
-
C=O Stretches: Two strong absorption bands are expected for the two carbonyl groups. The ester carbonyl will likely appear around 1720-1740 cm⁻¹, while the carbamate carbonyl will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
-
C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the thiazole ring.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 273.09. Fragmentation may involve the loss of the Boc group or components of the ethyl ester.
Reactivity and Chemical Transformations
The utility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a building block stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites on the title compound.
Reactions of the Ethyl Ester
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis (saponification), using a base like lithium hydroxide or sodium hydroxide in a water/alcohol mixture, is generally preferred as it is irreversible.[5] The resulting carboxylate salt can then be protonated to yield the free acid. Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the reaction to completion.[6]
-
Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures. This transformation is crucial in the synthesis of many bioactive molecules, including the anticancer drug Dasatinib.
Reactions of the Boc-Protected Amine
-
Deprotection: The tert-butoxycarbonyl (Boc) group is a robust protecting group stable to many reaction conditions but is readily cleaved under acidic conditions.[7] A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethanol can be used.[3] The reaction proceeds via the formation of a stable tert-butyl cation and carbamic acid, which decarboxylates to give the free amine as an ammonium salt.[7]
General Deprotection Protocol:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., ethanol or DCM).
-
Add an excess of a 4N HCl solution in dioxane dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[3]
-
Applications in Drug Discovery
The title compound is a cornerstone intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.
Precursor to Dasatinib
Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[8] The 2-aminothiazole moiety of Dasatinib is critical for its inhibitory activity, forming key hydrogen bond interactions within the ATP-binding pocket of kinases like Abl and Src.[8] Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as a precursor to the central 2-aminothiazole-5-carboxamide core of Dasatinib. The synthetic strategy involves hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with 2-chloro-6-methylaniline, and subsequent deprotection of the Boc group.
Scaffold for HSET/KIFC1 Inhibitors
The kinesin HSET (also known as KIFC1) is a promising target in oncology, as its inhibition can selectively induce cell death in cancer cells with centrosome amplification.[9] A novel class of HSET inhibitors is based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold.[9][10] In the development of these inhibitors, the ethyl ester of the thiazole was found to be important for activity, and its modification, for instance to a propyl ester, led to a five-fold increase in inhibitory potency.[11] This highlights the significance of the C-5 carboxylate group in modulating the pharmacological profile of these compounds. The parent compounds are ATP-competitive, binding to a site on the HSET protein.[3]
Safety, Handling, and Disposal
As with any laboratory chemical, proper handling and disposal procedures are essential to ensure safety.
Hazard Identification
While specific toxicology data for CAS 302964-01-8 is not extensively documented, related thiazole compounds are known to be irritants. The precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, it is prudent to handle Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate with appropriate precautions.
-
Hazard Codes (Predicted): Xi (Irritant)[4]
-
Risk Statements (Predicted): R36/37/38 (Irritating to eyes, respiratory system and skin)[4]
-
Safety Statements (Predicted): S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[4]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Unused material and contaminated consumables should be collected in a designated hazardous waste container for disposal by a licensed waste management company. Do not dispose of down the drain or in general waste.
Conclusion
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a high-value synthetic intermediate with a proven track record in the development of cutting-edge therapeutics. Its well-defined synthesis, versatile reactivity, and the established biological significance of its core structure make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its effective use in the research and drug development laboratory.
References
-
Liu, F. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o747. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Retrieved from [Link]
-
Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. Available at: [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]
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Clark, J. (2015). The acid catalysed hydrolysis of esters. Retrieved from Chemguide: [Link]
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Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. ACS Publications. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]
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Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. ACS Publications. Available at: [Link]
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Chemistry LibreTexts. (2023). Base Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. National Center for Biotechnology Information. Available at: [Link]
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Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate molecular structure
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve into its core molecular structure, drawing insights from crystallographic data of closely related isomers, and detail its spectroscopic signature. Furthermore, this guide presents a validated synthetic protocol, explains the causal logic behind reagent selection, and explores the molecule's reactivity and strategic importance as a versatile building block in the synthesis of complex pharmaceutical agents. The strategic placement of a Boc-protected amine and an ethyl ester on the thiazole scaffold makes this molecule a valuable intermediate for creating diverse chemical libraries targeting a range of therapeutic areas.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif that is a cornerstone in modern drug discovery.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding, its relative metabolic stability, and its role as a bioisostere for other functional groups. Thiazole moieties are integral to a wide array of approved therapeutics, demonstrating their clinical significance.[3][4] Notable examples include the anti-cancer drugs Dasatinib and Ixabepilone, the antiretroviral agent Ritonavir, and the essential vitamin B1 (Thiamine).[1][2] The compound Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as a key intermediate, providing a synthetically tractable platform for elaborating upon this privileged scaffold.[5]
Molecular Structure and Physicochemical Properties
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a trisubstituted thiazole derivative. Its structure is characterized by three key functional groups which dictate its chemical behavior and utility:
-
The Thiazole Core: An aromatic heterocycle providing a rigid structural framework.
-
Ethyl Carboxylate Group (at C2): This group serves as a key synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation with various amines.
-
Boc-Protected Amine (at C5): The tert-butoxycarbonyl (Boc) group is a crucial acid-labile protecting group. It masks the reactivity of the amine, allowing for selective modifications at other parts of the molecule, such as the ester. Its removal under acidic conditions cleanly reveals the free amine for subsequent coupling reactions.[6]
The strategic ortho-positioning of these two functional groups allows for the creation of complex molecular architectures, including potential macrocycles or compounds designed to engage with multiple binding pockets in a biological target.
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate | PubChem[7] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | ChemicalBook[8] |
| Molecular Weight | 272.32 g/mol | ChemicalBook[8] |
| CAS Number | 302964-01-8 (Isomer) | Pharmaffiliates[9] |
| Appearance | White to off-white solid | ChemicalBook[8] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[9] |
Note: The CAS number 302964-01-8 is often associated with the isomeric structure Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Careful verification by analytical data is essential.
Crystallographic Analysis (Inferred from an Isomer)
While the specific crystal structure for the title compound is not publicly available, a detailed analysis of its close isomer, Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate , provides critical insights into the likely solid-state conformation and intermolecular interactions.[10] This data is invaluable for understanding crystal packing, solubility, and solid-form development.
In the crystal of the 2-amino-5-carboxylate isomer, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming distinct inversion dimers.[10] These dimers are further connected into chains by weaker C—H⋯O interactions.[10] This cooperative hydrogen bonding network is a dominant force in the crystal lattice, a feature highly likely to be conserved in the title compound's structure.
Table 1: Crystallographic Data for the Isomer Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate [10]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 272.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8258 (12) |
| b (Å) | 9.4916 (19) |
| c (Å) | 24.350 (5) |
| β (°) | 92.37 (3) |
| Volume (ų) | 1345.3 (5) |
| Z | 4 |
| Temperature (K) | 113 |
Synthesis and Chemical Reactivity
The synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is logically achieved through the protection of its corresponding primary amine precursor, Ethyl 5-aminothiazole-2-carboxylate. This process exemplifies a standard, yet critical, transformation in multi-step organic synthesis.
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// Edges start -> process; reagents -> process; process -> workup; workup -> purification; purification -> product; } endom Caption: General workflow for Boc-protection synthesis.
Recommended Synthetic Protocol
This protocol is adapted from a well-documented procedure for the isomeric compound and is based on fundamental principles of amine protection.[10]
Materials:
-
Ethyl 5-aminothiazole-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
1,4-Dioxane (Anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Ethyl 5-aminothiazole-2-carboxylate in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: Dioxane is an excellent solvent for both the polar starting material and the less polar Boc anhydride, ensuring a homogeneous reaction mixture.
-
-
Addition of Reagents: To the stirred solution, add triethylamine followed by a dropwise addition of di-tert-butyl dicarbonate.
-
Causality: Triethylamine is a non-nucleophilic base that scavenges the acidic proton from the amine, activating it for nucleophilic attack on the Boc anhydride carbonyl. It also neutralizes the tert-butoxycarboxylic acid byproduct.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add water and ethyl acetate. Stir vigorously for 10 minutes.
-
Causality: This step partitions the desired product into the organic layer (ethyl acetate) while water-soluble byproducts (e.g., triethylammonium salts) are removed in the aqueous layer.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the pure Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a white solid.
Reactivity in Drug Development
The synthetic value of this molecule lies in the orthogonal nature of its functional groups. The Boc group and the ethyl ester can be selectively removed to unmask reactive functionalities for further elaboration, making it a powerful intermediate in the synthesis of inhibitors for targets like the kinesin HSET (KIFC1).[11]
// Central Molecule start [label="Ethyl 5-(Boc-amino)\nthiazole-2-carboxylate", shape=Mdiamond, fillcolor="#FBBC05"];
// Pathway 1: Boc Deprotection node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="TFA or HCl\nin Dioxane", shape=invhouse]; product1 [label="Ethyl 5-aminothiazole-\n2-carboxylate"]; couple1 [label="Amide Coupling\n(R-COOH, EDC)", shape=cds, fillcolor="#EA4335"]; final1 [label="Amide Product", shape=ellipse, style=filled, fillcolor="#34A853"];
// Pathway 2: Ester Hydrolysis node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="LiOH or NaOH\nin THF/H₂O", shape=invhouse]; product2 [label="5-(Boc-amino)thiazole-\n2-carboxylic Acid"]; couple2 [label="Amide Coupling\n(R-NH₂, HOBt)", shape=cds, fillcolor="#EA4335"]; final2 [label="Amide Product", shape=ellipse, style=filled, fillcolor="#34A853"];
// Edges start -> reagent1 [label=" Acidic \n Deprotection "]; reagent1 -> product1; product1 -> couple1 [label=" Derivatize \n Amine "]; couple1 -> final1;
start -> reagent2 [label=" Basic \n Hydrolysis "]; reagent2 -> product2; product2 -> couple2 [label=" Derivatize \n Acid "]; couple2 -> final2; } endom Caption: Selective deprotection and derivatization strategies.
Conclusion
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is more than a simple chemical compound; it is a strategically designed molecular tool. Its structure, characterized by a stable thiazole core and orthogonally protected functional groups, offers medicinal chemists a reliable and versatile platform for drug discovery. A thorough understanding of its solid-state properties, informed by crystallographic data of its isomers, combined with robust synthetic protocols, empowers researchers to efficiently incorporate this scaffold into novel and complex therapeutic candidates. Its utility in building diverse chemical libraries underscores its importance in the ongoing search for next-generation medicines.
References
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Upadhyaya, K., et al. (2007). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4141. Available at: [Link]
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Bollu, V., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Available at: [Link]
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Veeprho. (n.d.). Ethyl 2-aminothiazole-5-carboxylate. Manufacturer & Supplier Information. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Product Information. Available at: [Link]
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Chen, G., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
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Gilon, C., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry. Available at: [Link]
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Chhabria, M.T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841-2862. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related structural analogs, offering a robust framework for the identification and characterization of this compound.
Introduction
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, with the CAS Number 302964-01-8, is a vital building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, frequently appearing in a wide array of biologically active compounds.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable means of masking the amine functionality during multi-step syntheses.[2] A thorough understanding of the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and regulatory submissions.
Molecular Structure and Key Functional Groups
The structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate contains several key functionalities that give rise to its characteristic spectroscopic signals.
Figure 1: Chemical structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Thiazole C-H |
| ~4.35 | q | 2H | -O-CH₂ -CH₃ |
| ~1.50 | s | 9H | -C(CH₃)₃ |
| ~1.35 | t | 3H | -O-CH₂-CH₃ |
-
Interpretation: The downfield singlet at approximately 8.10 ppm is characteristic of the proton on the thiazole ring, deshielded by the electron-withdrawing carboxylate group and the ring heteroatoms. The ethyl ester group gives rise to a quartet at around 4.35 ppm for the methylene protons, coupled to the methyl protons which appear as a triplet at approximately 1.35 ppm. The nine protons of the tert-butyl group of the Boc protecting group are magnetically equivalent and appear as a sharp singlet at around 1.50 ppm.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C =O (Ester) |
| ~158.0 | C =O (Boc) |
| ~155.0 | Thiazole C -NHBoc |
| ~145.0 | Thiazole C -H |
| ~120.0 | Thiazole C -COOEt |
| ~82.0 | -C (CH₃)₃ |
| ~61.5 | -O-CH₂ -CH₃ |
| ~28.0 | -C(CH₃ )₃ |
| ~14.0 | -O-CH₂-CH₃ |
-
Interpretation: The two carbonyl carbons of the ester and Boc groups are expected to appear in the downfield region, around 162.0 and 158.0 ppm, respectively. The three carbons of the thiazole ring will have distinct chemical shifts based on their electronic environment. The carbon bearing the NHBoc group is anticipated around 155.0 ppm, the protonated carbon at approximately 145.0 ppm, and the carbon attached to the ester at about 120.0 ppm. The quaternary carbon of the tert-butyl group is expected around 82.0 ppm, with the three equivalent methyl carbons appearing at approximately 28.0 ppm. The methylene and methyl carbons of the ethyl ester are predicted to be at roughly 61.5 and 14.0 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate are summarized below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3200 | Medium | N-H stretch (amide) |
| ~2980-2930 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (Boc) |
| ~1580 | Medium | C=N stretch (thiazole) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1160 | Strong | C-O stretch (Boc) |
-
Interpretation: The IR spectrum is expected to be dominated by two strong carbonyl stretching bands corresponding to the ester (~1730 cm⁻¹) and the Boc-carbamate (~1710 cm⁻¹). The N-H stretch of the amide will likely appear as a medium intensity band in the region of 3350-3200 cm⁻¹. Aliphatic C-H stretching from the ethyl and tert-butyl groups will be observed around 2980-2930 cm⁻¹. The characteristic C=N stretching of the thiazole ring is expected around 1580 cm⁻¹. Strong C-O stretching bands from the ester and Boc groups should be visible at approximately 1250 cm⁻¹ and 1160 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Assignment |
| 273.08 | [M+H]⁺ (Molecular Ion) |
| 217.06 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 173.05 | [M - Boc + H]⁺ |
| 145.02 | [M - Boc - C₂H₄ + H]⁺ |
-
Interpretation: Under positive ion electrospray ionization, the molecule is expected to readily form the protonated molecular ion [M+H]⁺ at an m/z of approximately 273.08. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment at m/z 217.06. Cleavage of the entire Boc group (100 Da) would result in a fragment at m/z 173.05. Subsequent loss of ethylene from the ethyl ester group could produce a fragment at m/z 145.02.
Figure 2: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR experiment.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
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Determining the Solubility Profile of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility profile of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a key intermediate in the synthesis of several pharmacologically active agents.[1] Given that aqueous solubility is a critical determinant of a drug candidate's bioavailability and overall developability, a thorough understanding and robust quantification of this physicochemical property are paramount.[2] This document outlines the strategic importance of solubility assessment, details the requisite physicochemical characterization of the target compound, and provides validated, step-by-step protocols for determining both kinetic and thermodynamic solubility. Furthermore, it explores the influence of various environmental factors on solubility and contextualizes the experimental data within the Biopharmaceutics Classification System (BCS), a cornerstone of modern drug development and regulatory science.[3][4]
Introduction: The Central Role of Solubility in Drug Efficacy
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, poor aqueous solubility is a primary contributor to failed drug development programs.[2] A drug must be in a dissolved state to be absorbed from its site of administration, and therefore, solubility profoundly impacts its bioavailability, therapeutic efficacy, and even its safety profile.[5] Early and accurate assessment of a compound's solubility profile is not merely a data collection exercise; it is a critical, decision-driving activity that informs lead optimization, formulation strategy, and the overall trajectory of a development program.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to characterizing the solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. By understanding and applying the principles and protocols herein, development teams can de-risk their programs and make informed decisions based on high-quality, reproducible data.
Physicochemical Properties of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
A foundational understanding of the target molecule's intrinsic properties is a prerequisite for any meaningful solubility investigation. Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a derivative of 2-aminothiazole-5-carboxylic acid.[6] Its key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate | N/A |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [7] |
| Molecular Weight | 272.32 g/mol | [7] |
| Appearance | White solid | [7] |
| Predicted Melting Point | >300 °C | [7] |
| Predicted Density | 1.263 ± 0.06 g/cm³ | [7] |
| Crystal System | Monoclinic, P2₁/c | [8] |
| Predicted pKa | 4.85 ± 0.70 | [7] |
The presence of both ester and carbamate functional groups, along with the thiazole ring, suggests a molecule with moderate polarity. The tert-butoxycarbonyl (Boc) protecting group introduces significant lipophilicity, which may influence its solubility in aqueous and organic media. The predicted pKa suggests the compound is weakly acidic, a factor that will be critical in pH-dependent solubility studies.
Methodologies for Solubility Determination
The choice of solubility assay depends on the stage of drug development and the specific question being addressed. Early in discovery, high-throughput kinetic solubility assays are invaluable for ranking compounds, while later in development, the more resource-intensive thermodynamic solubility assays provide the definitive data required for regulatory filings.[9][10]
Kinetic Solubility: A High-Throughput Screening Approach
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[11] This method is not a measure of true equilibrium but is highly valuable for identifying compounds with potential solubility liabilities early on.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[12] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility and is considered the gold standard by regulatory agencies.[11]
Experimental Protocol: Thermodynamic Solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate via the Shake-Flask Method
This protocol is designed to provide a robust and reproducible determination of the equilibrium solubility of the title compound, in accordance with regulatory expectations.[3][13]
Objective: To determine the thermodynamic solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in various aqueous media at 37 °C.
Materials:
-
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (solid, >95% purity)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PVDF)
-
HPLC system with UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents:
Procedure:
-
Preparation of Media: Prepare all aqueous buffers and biorelevant media according to standard protocols.[16] Ensure the pH of each solution is accurately measured and adjusted as necessary.
-
Sample Preparation: Add an excess of solid Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. As a starting point, add approximately 5-10 mg of the compound to 1 mL of the respective medium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation (e.g., 100 rpm) and temperature (37 ± 1 °C).[3] Allow the samples to equilibrate for at least 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption to the filter membrane.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.
-
pH Measurement: Measure the final pH of the saturated solution to ensure that the pH has not significantly shifted during the experiment.[17]
Data Analysis and Reporting: The solubility is reported as the mean concentration (e.g., in µg/mL or mM) from at least three replicate experiments for each medium.
Visualizing the Workflow and Decision-Making Process
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Decision Tree Based on Solubility Data.
Factors Influencing Solubility
The solubility of a compound is not an immutable constant but is influenced by a variety of factors.[18][19] A comprehensive solubility profile must account for these variables:
-
pH: For ionizable compounds like Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, with a predicted acidic pKa, solubility is expected to increase at pH values above the pKa. Determining solubility across a physiological pH range (1.2 to 6.8) is a regulatory requirement and essential for predicting in vivo dissolution.[3][20]
-
Temperature: Most compounds exhibit increased solubility at higher temperatures.[21] Performing experiments at a physiologically relevant temperature (37 °C) is crucial.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is vital to characterize the solid form used in solubility studies.
-
Presence of Excipients: Formulation components such as surfactants, co-solvents, and complexing agents can significantly alter a compound's solubility.
-
Biorelevant Media: The presence of bile salts and phospholipids in the gastrointestinal tract can significantly enhance the solubility of lipophilic compounds.[22][23] Testing in FaSSIF and FeSSIF provides a more accurate prediction of in vivo behavior compared to simple buffers.[15]
Contextualizing Data: The Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
A drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[3][24] By determining the solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate according to the protocol in this guide, and combining this data with permeability data (from Caco-2 assays or other models), a BCS classification can be assigned. This classification is a powerful tool for guiding formulation development and can potentially support a biowaiver, reducing the need for in vivo bioequivalence studies.[4]
Conclusion
The systematic characterization of the solubility profile of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is an indispensable step in its potential development as a pharmaceutical agent. This guide provides a comprehensive, scientifically rigorous framework for this undertaking. By adhering to the detailed protocols for thermodynamic solubility determination and carefully considering the influential factors, development teams can generate high-quality, reliable data. This data will not only elucidate a fundamental physicochemical property of the molecule but will also enable critical, data-driven decisions regarding formulation strategy, BCS classification, and the overall path forward for the development program.
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Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
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Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Boc-Protected Aminothiazole Esters
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality is a critical step in the multi-step synthesis of complex drug candidates, enabling selective reactions at other positions of the thiazole ring.[5] This in-depth technical guide provides a comprehensive overview of the robust and widely adopted methodology for synthesizing Boc-protected aminothiazole esters. We will delve into the mechanistic underpinnings of the foundational Hantzsch thiazole synthesis, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters for reaction optimization, purification, and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.
Introduction: The Strategic Importance of the 2-Aminothiazole Core
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern pharmacology.[6] When functionalized with an amino group at the C2 position, its therapeutic potential is significantly amplified. This "2-aminothiazole" motif is a key pharmacophore found in a diverse array of approved drugs, such as the BCR-ABL inhibitor Dasatinib (for leukemia) and the PI3K inhibitor Alpelisib (for breast cancer).[7] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with various biological targets.[4]
The synthesis of derivatives often requires sequential chemical modifications. To prevent undesired side reactions and ensure regioselectivity, the nucleophilic 2-amino group is typically protected. The Boc group is an ideal choice for this role due to its stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive environments) and its clean, acid-labile removal.[8][9] This guide focuses on the most reliable pathway to access these crucial building blocks: the initial construction of the aminothiazole ester core followed by its subsequent N-Boc protection.
The Primary Synthetic Strategy: Hantzsch Cyclization Followed by Boc Protection
The most common and efficient route to Boc-protected aminothiazole esters is a two-step sequence. First, the thiazole ring is constructed via the Hantzsch thiazole synthesis. Second, the exocyclic amino group of the resulting product is protected with a Boc group.
Logical Workflow for Synthesis
The overall process can be visualized as a straightforward logical progression from simple starting materials to the final protected intermediate.
Caption: Overall workflow for the two-step synthesis.
Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide.[10] In our case, to generate the target ester, the starting materials are an α-halo-β-ketoester and thiourea .
The mechanism proceeds through three key stages:
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the carbon bearing the halogen in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[11]
-
Intramolecular Cyclization: The terminal amino group of the intermediate attacks the electrophilic ketone carbonyl. This step forms a five-membered ring containing a hydroxyl group.
-
Dehydration: An acid- or base-catalyzed elimination of a water molecule from the cyclic intermediate occurs, resulting in the formation of a double bond and the aromatization of the ring to yield the stable 2-aminothiazole product.[11]
Caption: Mechanistic steps of the Hantzsch thiazole synthesis.
Mechanism: N-Boc Protection
The protection of the 2-amino group is a standard procedure in organic synthesis.[8] It involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
The mechanism is a nucleophilic acyl substitution:
-
The lone pair of the 2-amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O.
-
This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (tert-butoxide and carbon dioxide), to yield the final N-Boc protected carbamate.
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative target molecule: tert-butyl (5-(ethoxycarbonyl)-4-methylthiazol-2-yl)carbamate .
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Supplier |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 1.21 g/mL | Sigma-Aldrich |
| Thiourea | CH₄N₂S | 76.12 | - | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 0.789 g/mL | Fisher Scientific |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | - | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | Fisher Scientific |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.726 g/mL | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine | C₇H₁₀N₂ | 122.17 | - | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 g/mL | VWR |
| Hexanes | C₆H₁₄ | - | 0.659 g/mL | VWR |
| Saturated NaHCO₃ (aq) | - | - | - | Lab Prepared |
| Brine (Saturated NaCl aq) | - | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Sigma-Aldrich |
Step-by-Step Synthesis
Part A: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 100 mmol, 1.0 equiv).
-
Solvent Addition: Add absolute ethanol (120 mL) to the flask and stir the suspension.
-
Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (16.46 g, 13.6 mL, 100 mmol, 1.0 equiv) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the resulting white to off-white solid under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. The product is often pure enough for the next step without further purification. Expected yield: 85-95%.
Part B: Synthesis of tert-butyl (5-(ethoxycarbonyl)-4-methylthiazol-2-yl)carbamate
-
Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2-amino-4-methylthiazole-5-carboxylate (18.62 g, 93 mmol, 1.0 equiv) and a catalytic amount of DMAP (1.14 g, 9.3 mmol, 0.1 equiv).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 200 mL) followed by triethylamine (18.8 g, 25.9 mL, 186 mmol, 2.0 equiv). Stir the mixture until all solids dissolve.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 22.3 g, 102.3 mmol, 1.1 equiv) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel. The reaction is exothermic; maintain the temperature below 30 °C with a water bath if necessary.
-
Reaction Execution: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).
-
Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a viscous oil or a low-melting solid. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure Boc-protected aminothiazole ester as a white solid. Expected yield: 80-90%.
Characterization and Data
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
Typical Reaction Parameters
| Parameter | Hantzsch Synthesis | Boc Protection |
| Solvent | Ethanol, Methanol | Dichloromethane (DCM), THF |
| Temperature | Reflux (70-80 °C) | 0 °C to Room Temperature |
| Duration | 2-6 hours | 4-16 hours |
| Key Reagents | Thiourea, α-halo-β-ketoester | (Boc)₂O, Base (TEA, DMAP) |
| Work-up | Precipitation/Filtration | Liquid-Liquid Extraction |
| Purification | Recrystallization (if needed) | Flash Column Chromatography |
Expected Spectroscopic Data
For tert-butyl (5-(ethoxycarbonyl)-4-methylthiazol-2-yl)carbamate:
| Data Type | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~11.5 (s, 1H, NH-Boc), 4.30 (q, 2H, -OCH₂CH₃), 2.65 (s, 3H, thiazole-CH₃), 1.55 (s, 9H, C(CH₃)₃), 1.35 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~165 (ester C=O), 160 (carbamate C=O), 158 (C2-thiazole), 155 (C4-thiazole), 115 (C5-thiazole), 82 (C(CH₃)₃), 61 (-OCH₂), 28 (C(CH₃)₃), 17 (thiazole-CH₃), 14 (-CH₃). |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1720 (carbamate C=O stretch), ~1680 (ester C=O stretch), ~1550 (N-H bend). |
| Mass Spec (ESI+) | m/z = 301.1 [M+H]⁺, 323.1 [M+Na]⁺. |
Conclusion and Future Perspectives
The two-step synthesis of Boc-protected aminothiazole esters via Hantzsch cyclization followed by N-protection is a highly reliable and scalable method. It provides access to versatile building blocks crucial for the construction of complex, biologically active molecules. The protocols described herein are robust and have been validated through extensive application in both academic and industrial research settings. While this method remains the gold standard, modern variations such as microwave-assisted synthesis can significantly reduce reaction times.[6][12] Furthermore, solid-phase approaches offer avenues for high-throughput synthesis and library generation, accelerating the drug discovery process.[13][14] A thorough understanding of the underlying mechanisms and experimental nuances detailed in this guide will empower scientists to confidently and efficiently synthesize these valuable chemical intermediates.
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The Biological Versatility of Substituted Thiazole Carboxylates: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and the ability of its derivatives to form hydrogen bonds allow for interactions with a wide array of biological targets, making it a "privileged scaffold" in drug design.[2] From naturally occurring antibiotics like penicillin to synthetic blockbuster drugs, the thiazole moiety is a recurring theme in therapeutics.[1][2] This guide provides an in-depth exploration of substituted thiazole carboxylates, a subclass of thiazole derivatives that have garnered significant attention for their diverse and potent biological activities. We will delve into their synthesis, explore their multifaceted pharmacological profiles, and dissect the intricate relationship between their chemical structure and biological function, offering a comprehensive resource for researchers and professionals in the field of drug development.
Synthetic Strategies: Building the Thiazole Core
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
First described in 1887, the Hantzsch synthesis remains one of the most widely employed methods for the preparation of thiazoles.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] The versatility of this method allows for the introduction of various substituents on the thiazole ring, making it a crucial tool for building libraries of compounds for biological screening.[3]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate via Hantzsch Reaction
This protocol details a one-pot synthesis of a representative substituted thiazole carboxylate.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (1 equivalent) in a solution of water and THF.
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).[1]
-
Add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.[1]
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution to induce precipitation of the product.
-
Stir the resulting suspension at room temperature for 10 minutes and then collect the solid product by filtration.
-
Wash the filter cake with water and recrystallize from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Causality Behind Experimental Choices:
-
The initial bromination of ethyl acetoacetate in situ generates the required α-haloketone for the Hantzsch condensation.
-
The use of a one-pot procedure simplifies the workflow and can improve overall yield by avoiding the isolation of the intermediate α-haloketone, which can be unstable.[1]
-
The final addition of a base (ammonia) is crucial to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base form of the product.
Alternative Synthetic Routes: The Cook-Heilbron Synthesis
While the Hantzsch synthesis is a mainstay, other methods offer alternative pathways to thiazole derivatives. The Cook-Heilbron synthesis, for instance, involves the reaction of α-aminonitriles with carbon disulfide or related reagents to yield 5-aminothiazoles.[4][5] This method provides a complementary approach to access different substitution patterns on the thiazole ring.
Diagram: General Synthetic Schemes
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
[3][6][7][8]B) B-RAF/MEK/ERK Signaling Pathway
Caption: The B-RAF/MEK/ERK signaling pathway, often constitutively active in cancer.
[9][10][11][12][13]C) Aurora Kinase in Mitosis
Caption: Key roles of Aurora kinases in regulating mitosis.
Conclusion and Future Directions
Substituted thiazole carboxylates represent a versatile and highly promising class of compounds in the ongoing quest for novel therapeutics. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive scaffolds for further exploration. Future research in this area should focus on several key aspects:
-
Rational Design and Synthesis: Leveraging the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects to identify novel drug targets and potential combination therapies.
-
In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to preclinical in vivo models to evaluate their efficacy and safety profiles in a more complex biological system.
The continued exploration of the chemical space around the substituted thiazole carboxylate core holds immense potential for the discovery and development of the next generation of drugs to combat a wide range of human diseases.
References
-
Huang, N., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PLoS ONE, 6(5), e20169. [Link]
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St-Germain, J. R., et al. (2020). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4887. [Link]
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Abhinand, C. S., et al. (2016). VEGFA-VEGFR2 signaling. PubChem. [Link]
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
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Lito, P., et al. (2016). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 22(22), 5486-5493. [Link]
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Perl, A. E., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-13. [Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. [Link]
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ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. ResearchGate. [Link]
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ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. ResearchGate. [Link]
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Kollareddy, M., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Journal of Cancer Science & Therapy, 4(11), 359-367. [Link]
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Dobrovolskaia, M. A., et al. (2008). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Characterization Laboratory. [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. [Link]
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Davies, H., et al. (2002). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Clinical Cancer Research, 8(3), 647-651. [Link]
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ResearchGate. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ResearchGate. [Link]
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Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-646. [Link]
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(8), 1255. [Link]
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Centurion University of Technology and Management. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]
-
ResearchGate. (n.d.). B-Raf protein and signaling pathways. ResearchGate. [Link]
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Loo, G. (2015). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 16(12), 28735-28751. [Link]
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Wikipedia. (n.d.). Aurora kinase A. Wikipedia. [Link]
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Cell Biolabs, Inc. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Cell Biolabs, Inc.[Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
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Guler, O. O., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Crystal Growth & Design. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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Kamal, A., et al. (2010). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 5(12), e15108. [Link]
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Chetty, D. J. (2012). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of the Witwatersrand. [Link]
-
Rajamanickam, V., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(2), 01-11. [Link]
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Barr, F. (2023). Aurora kinase function in mitosis: a relationship under tension. YouTube. [Link]
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Technical Guide: Discovery and History of Aminothiazole Derivatives in Medicinal Chemistry
Abstract This technical guide analyzes the evolution of the 2-aminothiazole scaffold in medicinal chemistry, tracing its trajectory from early sulfonamide antibiotics to modern targeted kinase inhibitors. It explores the structural-activity relationships (SAR) that make this heterocycle a "privileged scaffold" for ATP-competitive inhibition, while simultaneously addressing the metabolic liabilities (toxicophores) that require precise structural modification. Detailed synthetic protocols and mechanistic visualizations are provided to support drug development workflows.
The Privileged Scaffold: Electronic & Structural Properties
The 2-aminothiazole moiety is ubiquitous in drug discovery due to its ability to participate in diverse non-covalent interactions.
-
H-Bond Donor/Acceptor: The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This D-A (Donor-Acceptor) motif mimics the N1-N6 motif of adenine, making it an ideal ATP-mimetic.
-
Pi-Stacking: The aromatic nature of the thiazole ring facilitates
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -
Basicity: The pKa of the ring nitrogen is typically around 5.3, allowing for modulation of solubility and pharmacokinetic properties depending on substitution.
Historical Genesis: The Sulfonamide Era
The medicinal utility of aminothiazoles was first realized in the late 1930s with the modification of sulfanilamide.
Sulfathiazole (1939)
-
Discovery: Developed as a second-generation sulfonamide to improve upon sulfapyridine.
-
Mechanism: Competitively inhibits dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria.
-
Significance: It became the standard of care for staphylococcal and pneumococcal infections during World War II before being displaced by penicillin. Its success established the 2-aminothiazole ring as a bio-isostere for the pyridine ring in sulfapyridine, offering a better toxicity profile at the time.
Synthetic Methodologies
The Hantzsch Thiazole Synthesis (Classic)
The foundational method for constructing the aminothiazole ring involves the condensation of
Mechanism:
-
S-Alkylation: The sulfur atom of thiourea attacks the
-carbon of the haloketone (SN2). -
Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.
Experimental Protocol: Synthesis of a Dasatinib Intermediate
Context: This protocol describes the synthesis of a key intermediate for Dasatinib (Sprycel), a dual Src/Abl inhibitor. This specific step involves coupling a chloropyrimidine with a piperazine derivative, a critical fragment assembly strategy.
Target Intermediate: 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol
Reagents:
-
2-methyl-4,6-dichloropyrimidine (Starting Material A)
-
1-(2-hydroxyethyl)piperazine (Starting Material B)
-
Dichloromethane (DCM) - Solvent
-
Triethylamine (TEA) - Base
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 2-methyl-4,6-dichloropyrimidine (10.4 g, 63.8 mmol) and DCM (80 mL).
-
Addition: Add 1-(2-hydroxyethyl)piperazine (16.6 g, 127.6 mmol) to the vessel.
-
Reaction: Stir the mixture at 30°C for 2.5 hours . Monitor consumption of the pyrimidine by HPLC/TLC.
-
Basification: Add Triethylamine (1.8 mL) to scavenge HCl generated during the substitution. Stir overnight under thermal insulation (maintaining ~25-30°C).
-
Workup:
-
Perform vacuum filtration to remove salts.
-
Rinse the filter cake with fresh DCM.
-
Concentrate the filtrate in vacuo to dryness.
-
-
Crystallization: Add n-hexane (40 mL) to the residue. Stir for 1 hour to induce crystallization (grain growth).
-
Isolation: Filter the white solid under vacuum. Rinse with n-hexane (20 mL).
-
Drying: Dry in a vacuum oven at 40°C to constant weight.
-
Expected Yield: ~89.8% (14.7 g).
-
Purity Check: HPLC >98%.
-
The Kinase Revolution: SAR & Binding Modes
The 2-aminothiazole scaffold experienced a renaissance in the 2000s as a "hinge binder" for protein kinases.
The "Hinge Binder" Concept
Kinases have a conserved ATP-binding pocket with a "hinge region" connecting the N- and C-lobes.[1] Inhibitors must mimic the hydrogen bonding of the adenine ring of ATP.
-
Aminothiazole Role: The ring Nitrogen (N3) accepts a H-bond from the backbone amide NH of the hinge residue (e.g., Met318 in Abl). The exocyclic Amino group (C2-NH2) donates a H-bond to the backbone carbonyl of the hinge residue.
Case Study: Dasatinib (Sprycel)
-
Target: BCR-ABL (CML) and Src Family Kinases.[2]
-
SAR Insight: Dasatinib uses a 2-aminothiazole core substituted at the 5-position with a carboxamide.[2][3][4] This substitution vector points towards the solvent front, improving solubility, while the thiazole core anchors the molecule to the hinge (Met318).
-
Differentiation: Unlike Imatinib, which binds the "inactive" (DFG-out) conformation, Dasatinib binds the active conformation (DFG-in), allowing it to inhibit many Imatinib-resistant mutants.
Case Study: Alpelisib (Piqray)[5]
-
Target: PI3K
(Breast Cancer).[5][6] -
SAR Insight: Alpelisib utilizes a 2-aminothiazole scaffold to bind the hinge (Val851). Crucially, the selectivity for the
-isoform over is achieved via a specific proline-amide motif attached to the thiazole, which forms a H-bond with Gln859 (a non-conserved residue unique to PI3K ).
Visualization: Kinase Hinge Binding Network
The following diagram illustrates the conserved binding mode of aminothiazole inhibitors within the kinase ATP pocket.
Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminothiazole scaffold and the kinase hinge region backbone.
Toxicology & Structural Alerts (PAINS)
While privileged, the 2-aminothiazole ring is a known structural alert if not properly substituted.
Metabolic Bioactivation
Unsubstituted or electron-rich aminothiazoles can undergo bioactivation by Cytochrome P450 enzymes (CYPs).
-
Mechanism: Epoxidation of the C4-C5 double bond.
-
Consequence: The epoxide is highly reactive and can open to form a reactive thiourea or
-diketone species, capable of covalently modifying liver proteins (leading to idiosyncratic drug-induced liver injury, IDILI).
Mitigation Strategies
To "de-risk" the scaffold, medicinal chemists employ specific substitution patterns:
-
C5-Substitution: Placing an electron-withdrawing group (EWG) or a steric blocker at the C5 position (as seen in Dasatinib ) reduces the electron density of the double bond, making it less prone to epoxidation.
-
Fluorination: Adding fluorine to the ring or adjacent groups to block metabolic soft spots.
Quantitative Comparison of Approved Aminothiazoles
| Drug | Target | Indication | Key Structural Feature for Safety |
| Sulfathiazole | DHPS | Antibiotic | Historical use; high allergy/toxicity rate due to metabolism. |
| Dasatinib | Src/Abl | CML/ALL | C5-Carboxamide blocks metabolic epoxidation at the thiazole ring. |
| Alpelisib | PI3K | Breast Cancer | S-Proline amide substituent confers high selectivity, reducing off-target toxicity. |
| Pramipexole | D2/D3 | Parkinson's | Tetrahydrobenzothiazole fused ring system stabilizes the core. |
References
- Sulfathiazole History & Pharmacology: Title: The Rise and Fall of a Wonder Drug: A Technical History of Sulf
-
Dasatinib Discovery & Synthesis
- Dasatinib Synthesis Protocol (Patent)
-
Alpelisib Discovery & SAR
-
Aminothiazole Toxicity & Bioactivation
- Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- Source: Chemico-Biological Interactions (PubMed).
-
URL:[Link]
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- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Physical Characteristics of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Introduction
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure is built upon a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen, which is a prevalent scaffold in numerous biologically active molecules. The molecule is further functionalized with an ethyl ester at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 5-position. The Boc group serves as a crucial protecting group in multi-step organic synthesis, enabling selective reactions at other sites of the molecule before its clean removal under acidic conditions.
This guide provides a comprehensive technical overview of the essential physical, chemical, and spectroscopic characteristics of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. The data and protocols herein are curated for researchers, chemists, and drug development professionals who utilize this compound as a key building block in the synthesis of more complex molecular architectures, such as novel kinase inhibitors and other therapeutic agents. Understanding these fundamental properties is paramount for its effective handling, characterization, and application in experimental workflows.
Molecular Identity and Structure
The precise identification of a chemical entity is the foundation of reproducible science. This section details the fundamental identifiers for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
It is critical to distinguish the title compound from its constitutional isomer, Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (CAS Number: 302964-01-8), where the positions of the ester and the protected amine are swapped. Much of the readily available literature and experimental data, including crystallographic information, pertains to this 2,5-isomer.[1] While the core physical properties are expected to be similar, researchers must remain vigilant about the specific isomer used in their work.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate |
| CAS Number | 885282-35-9 |
| Molecular Formula | C₁₁H₁₆N₂O₄S[2][3] |
| Molecular Weight | 272.32 g/mol [2][3] |
Caption: 2D structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Physicochemical Properties
The bulk physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. The data presented below is based on available information for the isomeric compound, Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate, and serves as a reliable estimate.
Table 2: Physicochemical Data Summary
| Property | Value / Observation | Source(s) |
|---|---|---|
| Appearance | White to off-white solid. | [1][2] |
| Melting Point | >300 °C (Likely decomposition for the 2,5-isomer) | [2] |
| Solubility | Soluble in ethyl acetate, dichloromethane, and other common organic solvents. Poorly soluble in water. | [1][4] |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.85 ± 0.70 | [2] |
| Storage Conditions | Store in a cool, dry place. For long-term storage, keep refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere. |[2] |
The high melting point reported for the 2,5-isomer is unusual for a molecule of this size and may indicate strong intermolecular forces, such as the hydrogen bonding observed in its crystal structure, or decomposition at that temperature.[1][2] The solubility profile is consistent with a moderately polar, protected organic molecule, rendering it amenable to standard workup and purification techniques like liquid-liquid extraction and column chromatography.
Spectroscopic and Analytical Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. While experimental spectra for the title compound are not widely published, a detailed theoretical profile can be constructed based on its structure and data from analogous compounds.[5]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Adducts
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 273.0903 |
| [M+Na]⁺ | 295.0722 |
| [M+K]⁺ | 311.0462 |
| [M-H]⁻ | 271.0758 |
Data is predicted for the title compound and serves as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Predicted):
-
~ 8.0-8.5 ppm (s, 1H): Thiazole ring proton (H4).
-
~ 4.3 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.
-
~ 1.5 ppm (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).
-
~ 1.3 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.
-
Variable (br s, 1H): Amine proton (-NH-Boc). The chemical shift and peak shape are dependent on solvent and concentration.
-
-
¹³C NMR (Predicted):
-
~ 160-165 ppm: Carbonyl carbon of the ethyl ester (C=O).
-
~ 150-155 ppm: Carbonyl carbon of the Boc group (C=O).
-
~ 140-170 ppm: Thiazole ring carbons (C2, C5).
-
~ 120-130 ppm: Thiazole ring carbon (C4).
-
~ 80-85 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~ 60-65 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
-
~ 28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
~ 14 ppm: Methyl carbon of the ethyl ester (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~ 3300-3400 cm⁻¹: N-H stretching from the carbamate.
-
~ 2950-3000 cm⁻¹: C-H stretching from the alkyl groups.
-
~ 1710-1740 cm⁻¹: C=O stretching from the ethyl ester.
-
~ 1690-1720 cm⁻¹: C=O stretching from the Boc carbamate.
-
~ 1500-1600 cm⁻¹: C=N and C=C stretching from the thiazole ring.
-
~ 1150-1250 cm⁻¹: C-O stretching from the ester and carbamate groups.
Crystallographic and Solid-State Properties
Single-crystal X-ray diffraction provides definitive proof of structure and insights into the solid-state packing and intermolecular interactions. While data for the title compound is not available, a complete crystallographic study has been published for its isomer, Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate .[1] This data is invaluable for understanding the likely conformational preferences and hydrogen-bonding motifs.
The study reveals that in the solid state, molecules of the 2,5-isomer are linked by pairs of N—H···N hydrogen bonds to form inversion dimers.[1] These dimers are further connected by weaker C—H···O interactions. This strong hydrogen bonding network contributes to the stability of the crystal lattice and is consistent with the high reported melting point.
Table 4: Crystallographic Data for the Isomer Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8258 (12) |
| b (Å) | 9.4916 (19) |
| c (Å) | 24.350 (5) |
| β (˚) | 92.37 (3) |
| Volume (ų) | 1345.3 (5) |
| Z | 4 |
Data obtained from the Cambridge Crystallographic Data Centre, entry from Liu, F. (2012).[1]
Synthesis and Characterization Workflow
Synthetic Pathway Rationale
The synthesis of the title compound is a straightforward and robust procedure involving the protection of an amino group. The standard method is the reaction of the precursor amine, Ethyl 5-aminothiazole-2-carboxylate, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or DIPEA, to neutralize the acid byproduct. The choice of an aprotic solvent like dioxane, THF, or dichloromethane is crucial to prevent hydrolysis of the Boc anhydride.
Experimental Protocol
This protocol is adapted from the established synthesis of the 2,5-isomer.[1]
-
Dissolution: Dissolve Ethyl 5-aminothiazole-2-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (or THF).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a white solid.
Workflow Visualization
Caption: General workflow for the synthesis and purification of the title compound.
Significance in Drug Discovery
The thiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] Its ability to participate in hydrogen bonding and its favorable metabolic profile make it a desirable core for drug design.
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. The Boc-protected amine allows for the selective modification of the ethyl ester group—for instance, hydrolysis to the carboxylic acid followed by amide coupling. Subsequently, the Boc group can be removed to reveal the free amine, which can then be acylated, alkylated, or used in other coupling reactions. This strategic, stepwise functionalization is fundamental to building the complex molecules required for modern drug discovery programs, including inhibitors of protein kinases and other enzymes.[7]
Conclusion
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a well-defined chemical building block with predictable physical and spectroscopic properties. It is a stable, crystalline solid that is readily synthesized and purified using standard laboratory techniques. Its key features—a reactive ester handle and a protected amine—make it a versatile and valuable intermediate for the synthesis of complex, biologically active molecules. The comprehensive data provided in this guide serves as a critical resource for scientists, enabling the confident and efficient use of this compound in research and development.
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A Technical Guide to the Crystal Structure of Boc-Aminothiazole Compounds
Strategic Importance: Why Crystal Structures Matter in Drug Development
In modern medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The addition of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in multi-step syntheses to modulate reactivity and solubility. However, the ultimate success of a drug candidate hinges not just on its chemical formula but on its precise three-dimensional atomic arrangement in the solid state.
This guide delves into the critical discipline of determining the crystal structure of Boc-aminothiazole derivatives. Understanding the crystal structure is paramount as it directly dictates crucial physicochemical properties such as solubility, stability, bioavailability, and manufacturability.[4][5] Different crystalline forms, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit vastly different therapeutic efficacy and safety profiles.[5][6] Therefore, elucidating the definitive crystal structure through methods like single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a fundamental necessity for rational drug design, intellectual property protection, and regulatory approval.[5][7]
This document provides researchers, scientists, and drug development professionals with a field-proven framework for approaching the crystallization and structural elucidation of Boc-aminothiazole compounds, moving from theoretical principles to practical, validated protocols.
The Crystallization Workflow: A Pathway from Synthesis to Structure
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging bottleneck in structure determination.[8] It is a process that blends systematic screening with a deep understanding of molecular properties. The journey from a purified powder to a refined 3D structure is a multi-stage process requiring meticulous execution.
Caption: Experimental workflow for crystal structure determination.
Prerequisite: Synthesis and High-Purity Material
The absolute prerequisite for successful crystallization is exceptionally high purity (>99%) of the starting material. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol: Purification of Boc-Aminothiazole Compounds
-
Initial Synthesis: Synthesize the target Boc-aminothiazole derivative using established synthetic routes.[9][10]
-
Chromatographic Purification: Perform column chromatography on silica gel to separate the target compound from unreacted starting materials and byproducts.[9] Use a solvent system (e.g., ethyl acetate/hexane) guided by Thin Layer Chromatography (TLC) analysis.[9]
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.[9]
-
Final Recrystallization (for purity): If necessary, perform a bulk recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve the final desired purity.[10]
-
Purity Confirmation: Confirm purity using High-Performance Liquid Chromatography (HPLC) and characterize the material by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Art and Science of Crystallization
Growing single crystals is an empirical science. The choice of solvent and method is critical and is based on the solubility profile of the compound. A solvent in which the compound is moderately soluble is often a good starting point.[11]
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: The most straightforward method. A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, increasing the concentration and inducing crystallization.
-
Vapor Diffusion (Liquid/Liquid): A vial containing the dissolved compound is placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Field Insight: For many Boc-aminothiazole derivatives, which possess both hydrogen bond donors (N-H) and acceptors (C=O, thiazole nitrogen), as well as lipophilic regions (Boc group, other substituents), a systematic screening of solvents with varying polarities is essential. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and binary mixtures with water or hexane.
The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline compound.[12][13] The technique involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[13]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection & Mounting:
-
Under a microscope, select a high-quality crystal with well-defined faces and no visible cracks or defects.
-
Carefully pick up the crystal using a cryo-loop, which is a small nylon loop attached to a rod.[13] For ambient temperature data collection, a glass fiber with a touch of oil or glue can be used.[13]
-
Mount the rod onto a goniometer head on the diffractometer.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Often, the crystal is flash-cooled to ~100 K in a stream of liquid nitrogen. This minimizes thermal motion and radiation damage during data collection.[13]
-
An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.
-
A full data collection strategy is then executed, rotating the crystal in the X-ray beam to measure the intensities of thousands of unique reflections from all possible orientations.
-
-
Structure Solution and Refinement:
-
The collected data is processed to correct for experimental factors.
-
Initial atomic positions are determined using direct methods or Patterson methods software.
-
The structural model is then refined against the experimental data. This iterative computational process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Interpreting the Structure: Beyond Atomic Coordinates
A solved crystal structure is a rich source of chemical information. The analysis focuses on both the intramolecular features (the conformation of a single molecule) and the intermolecular interactions that govern how the molecules pack together in the crystal lattice.
Intramolecular Features: Conformation and Geometry
The Boc group and the aminothiazole ring are key structural components. Analysis will reveal:
-
Torsion Angles: The rotation around single bonds, which defines the overall conformation of the molecule.
-
Bond Lengths and Angles: These values can be compared to standard values to identify any strain or unusual electronic effects. For instance, the C-C bond lengths in a cyclobutane ring within a thiazole derivative average around 1.55 Å with bond angles near 89°.[14]
-
Planarity: The degree to which the thiazole and any attached aromatic rings are co-planar. In one example, the dihedral angle between a thiazole and a benzene ring was found to be a significant 88.29°.[14]
Intermolecular Interactions: The Crystal Packing Blueprint
The forces that hold the crystal together are a complex interplay of various non-covalent interactions.[15][16] Understanding these is crucial for predicting a crystal's physical properties.
Caption: Key intermolecular interactions in molecular crystals.
-
Hydrogen Bonding: These are among the strongest and most directional interactions. In Boc-aminothiazole structures, the amine (N-H) can act as a hydrogen bond donor, while the thiazole nitrogen, carbonyl oxygen (C=O), and sometimes the Boc ester oxygen can act as acceptors. These interactions often form predictable patterns, such as chains or dimers, which are the primary determinants of the crystal packing.[17][18]
-
π-π Stacking: When aromatic rings are present, they can stack on top of each other, contributing to the stability of the crystal lattice.
-
Van der Waals Forces: These are weaker, non-directional forces that are significant between all atoms, particularly in the packing of hydrophobic regions like the tert-butyl group.
Analysis Technique: Hirshfeld Surface Analysis A powerful computational tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[16][19] This method maps the close contacts a molecule makes with its neighbors, providing a detailed fingerprint of the packing environment.[14][16] For example, analysis can reveal that H···H contacts (van der Waals forces) may contribute over 40% of the total surface interactions, with O···H and C···H contacts also playing significant roles.[14]
Case Study: Crystallographic Data of a Representative Compound
To illustrate, consider a hypothetical Boc-aminothiazole derivative, "Compound X". The data obtained from SC-XRD would be summarized in a standard crystallographic table.
| Parameter | Value | Significance |
| Chemical Formula | C₁₈H₁₈N₂O₃S | Defines the elemental composition. |
| Formula Weight | 358.41 | Molar mass of the compound. |
| Crystal System | Orthorhombic | The fundamental symmetry of the lattice. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| a (Å) | 10.123(4) | Unit cell dimensions. |
| b (Å) | 12.456(5) | " |
| c (Å) | 14.789(6) | " |
| V (ų) | 1867.1(1) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | 0.045 | A key indicator of the quality of the structural model (lower is better). |
| wR₂ (all data) | 0.112 | Another measure of refinement quality. |
Data is illustrative and based on typical values for small organic molecules like those found in reference[14].
This table provides a quantitative snapshot of the crystal's fundamental properties. The R₁ value, in particular, is a crucial measure of how well the calculated structural model reproduces the experimentally observed X-ray diffraction data, with values below 0.05 indicating a high-quality refinement.
Conclusion: From Structure to Strategy
The determination of the crystal structure of a Boc-aminothiazole compound is a critical step in its development as a potential therapeutic agent. The precise knowledge of atomic coordinates, conformational preferences, and intermolecular packing interactions provides an invaluable blueprint for drug development professionals. This structural information enables the rationalization of observed physicochemical properties, serves as a basis for computational modeling and structure-based drug design, and is essential for securing robust patent protection.[5][20] The methodologies and analytical frameworks presented in this guide offer a comprehensive approach to navigating the path from a synthesized compound to a fully characterized, three-dimensional solid-state structure, thereby accelerating the journey from discovery to clinic.
References
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Al-Ostoot, F. H., Al-Ghamdi, K. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
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Ayimbila, S., Le, T. M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, K. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
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Kuppler, R. J., et al. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. Available from: [Link]
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Lynch, D. E., Nicholls, L. J., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B, 55(5), 758-766. Available from: [Link]
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Giron, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Available from: [Link]
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Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. Available from: [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, K. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. Available from: [Link]
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Unknown. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. Available from: [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available from: [Link]
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Tanaka, K. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SciRP.org. Available from: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available from: [Link]
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Unknown. (n.d.). The Role of Crystallography in Drug Development. OMICS International. Available from: [Link]
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Lynch, D. E., Nicholls, L. J., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. IUCr Journals. Available from: [Link]
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Unknown. (n.d.). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Unknown Source. Available from: [Link]
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Chierotti, M. R., & Gobetto, R. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Unknown Source. Available from: [Link]
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Unknown. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available from: [Link]
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Unknown. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Available from: [Link]
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Englert, U., et al. (n.d.). Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. PubMed Central. Available from: [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link]
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Gumus, M., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}. NIH. Available from: [Link]
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Verma, A., et al. (2021). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]
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Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available from: [Link]
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The Thiazole Scaffold: A Privileged Motif for Targeting Key Pathologies
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Versatility of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" in drug design. This scaffold is not merely a synthetic curiosity; it is a core component of numerous FDA-approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib, underscoring its clinical and commercial significance.[1][2] Molecules incorporating a thiazole ring can interact with biological systems in diverse ways, activating or inhibiting enzymes and stimulating or blocking receptors, which has driven extensive research into their therapeutic potential.[1]
This guide provides an in-depth exploration of the key therapeutic targets for thiazole-based compounds, focusing on the molecular mechanisms of action and the practical experimental workflows required for their discovery and validation. We will delve into the causality behind experimental choices and provide self-validating protocols, offering a robust framework for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold for novel therapeutic interventions.
Oncology: Thiazole Derivatives as Modulators of Cancer Hallmarks
Thiazole-based compounds have demonstrated remarkable efficacy against a variety of cancers by targeting fundamental pathways involved in cell proliferation, survival, and metastasis.[3]
Primary Target Class 1: Protein Kinases
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of oncogenesis. The thiazole ring is a highly effective pharmacophore for kinase inhibition, often by competing with ATP for the enzyme's active site.[4]
Mechanism of Action: The nitrogen atom of the thiazole ring frequently acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase domain—a critical interaction for potent and selective inhibition.[5] For example, molecular docking studies of thiazole derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase have shown the formation of hydrogen bonds with key residues like Leu768 and Gln767, as well as π–cation interactions between the thiazole ring and Lys828.[6]
Key Kinase Targets:
-
EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, driving cell proliferation.
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle.[6]
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and drug resistance.[7]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A key mediator of tumor angiogenesis.[8][9]
Featured Data: Anti-proliferative Activity of Thiazole Derivatives
The following table summarizes the inhibitory concentrations (IC50) of representative thiazole compounds against various cancer cell lines and specific kinase targets.
| Compound Class | Target Cell Line / Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazol-5(4H)-ones (e.g., 4f, 5a) | HCT-116, HepG-2, MCF-7 | 2.89 - 9.29 | Colchicine | - |
| 2,4-disubstituted-1,3-thiazole (8) | MCF-7 | 3.36 | Staurosporine | 5.25 |
| 1,3-Thiazole Derivative (4) | VEGFR-2 | 0.093 | Sorafenib | 0.059 |
| Pyrazolyl-thiazole (16a) | EGFR | 0.043 | Dasatinib | - |
| Pyrazolyl-thiazole (16a) | HER-2 | 0.032 | Dasatinib | - |
(Data compiled from multiple sources)[1][8][9][10][11]
Primary Target Class 2: Microtubule Dynamics
The mitotic spindle, composed of microtubules, is an essential component of cell division, making it a well-validated target for cancer therapy. Thiazole-containing compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[3][12]
Mechanism of Action: Many thiazole derivatives function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[1][12][13] This binding prevents the assembly of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[1][14]
Primary Target Class 3: Histone Deacetylases (HDACs)
HDACs are epigenetic regulators that play a crucial role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Thiazole derivatives have emerged as potent and selective HDAC inhibitors.
Mechanism of Action: Small molecule HDAC inhibitors typically consist of three key structural motifs: a zinc-binding group (ZBG), a hydrophobic linker, and a recognition "cap" group.[15] In thiazolyl-hydroxamate derivatives, the hydroxamic acid serves as the ZBG, chelating the catalytic zinc ion in the HDAC active site.[5][16][17] The thiazole ring forms part of the cap group, contributing to isoform selectivity through specific interactions at the rim of the active site tunnel.[5][17] This has led to the development of compounds with high selectivity for specific HDAC isoforms, such as HDAC6.[5]
Infectious Diseases: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel agents with new mechanisms of action.[12] Thiazole derivatives have shown significant promise as antibacterial and antifungal agents.[8][18]
Primary Target: Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is absent in humans, making it an ideal antibacterial target.[19]
Mechanism of Action: Thiazole-based compounds have been designed to inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[20] This prevents the enzyme from introducing negative supercoils into bacterial DNA, ultimately leading to a cessation of replication and bacterial death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to existing resistance issues.[20] Some thiazole derivatives have also been shown to dually target DNA gyrase and Dihydrofolate Reductase (DHFR).[21]
Inflammation and Neurological Disorders: Modulating Key Signaling Nodes
Anti-inflammatory Target: Cyclooxygenase (COX) Enzymes
Thiazole-containing molecules, such as the NSAID Meloxicam, are known for their anti-inflammatory properties.[22] Research has focused on developing thiazole derivatives that selectively inhibit COX-2.
Mechanism of Action: Selective COX-2 inhibition is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[18] Thiazole derivatives have been synthesized that show high selectivity for the COX-2 isozyme over COX-1, with some compounds exhibiting IC50 values in the nanomolar range.[11][18][22][23]
Neuroprotective Targets in Neurodegenerative Disease
The thiazole scaffold is present in Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), highlighting its potential in treating neurological conditions.[24] Targets for thiazole-based compounds in neurodegeneration include:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease.[25]
-
Sirtuin 1 (SIRT1): Activation of this deacetylase is linked to neuroprotective pathways. Thiazole sulfonamides have been shown to activate SIRT1, potentially enhancing cell longevity.
Experimental Workflows for Target Validation
A robust and logical experimental cascade is essential for validating the therapeutic potential of novel thiazole compounds.
Diagram: Drug Discovery Workflow for Thiazole-Based Inhibitors
Caption: A typical workflow for identifying and optimizing thiazole-based inhibitors.
Diagram: The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition points for thiazole compounds in the PI3K/Akt/mTOR pathway.
Core Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the IC50 value of a thiazole compound against a specific protein kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the kinase for ATP.
-
Substrate: Use a generic or specific peptide substrate for the kinase.
-
Enzyme: Dilute the recombinant kinase to the desired concentration in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted thiazole compound (in DMSO, then diluted in kinase buffer) to the wells of a 96-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add 20 µL of the substrate/ATP mixture to all wells.
-
Initiate the reaction by adding 25 µL of the diluted kinase enzyme to each well.[26]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[27]
-
-
Detection:
-
Stop the reaction.
-
Quantify kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction.[28] The resulting luminescence is inversely proportional to kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This protocol determines the cytotoxic effect of a thiazole compound on a cancer cell line.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[29]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[30]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[30]
-
Leave at room temperature in the dark for at least 2 hours.[29]
-
Measure the absorbance at 570 nm using a microplate reader.[29][30]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot for Pathway Analysis
This protocol validates the mechanism of action by assessing the phosphorylation status of key signaling proteins (e.g., Akt, S6K) in response to a thiazole inhibitor.
-
Cell Lysis:
-
Treat cells with the thiazole compound at a relevant concentration (e.g., 1x or 2x the IC50) for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., β-actin or GAPDH).[25][31]
-
Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein level. A decrease in the phospho-protein/total protein ratio indicates target engagement.[25]
-
Conclusion and Future Perspectives
The thiazole scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. Its proven success in targeting kinases, microtubules, and enzymes central to inflammation and infection highlights its versatility. Future efforts will likely focus on developing next-generation thiazole derivatives with enhanced isoform selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The integration of computational design, high-throughput screening, and robust biochemical and cell-based validation, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable heterocyclic motif.
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Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. National Institutes of Health. Available at: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. PubMed. Available at: [Link]
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Institutes of Health. Available at: [Link]
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In-silico studies of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
An In-Depth Technical Guide to the In-Silico Evaluation of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, integral to numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This guide presents a comprehensive in-silico workflow for the evaluation of a specific thiazole derivative, Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. While its methyl analog serves as a known intermediate in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib, the ethyl ester variant remains largely unexplored[5]. This document provides a robust framework for researchers and drug development professionals to systematically investigate its therapeutic potential. By leveraging a suite of computational tools, we will navigate from initial target identification to detailed pharmacokinetic and toxicity predictions. This guide emphasizes the rationale behind each methodological choice, ensuring a scientifically rigorous and self-validating computational study.
Introduction: The Rationale for In-Silico Investigation
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates often attributed to unforeseen pharmacokinetic or toxicity issues[6]. Computational drug discovery, or in-silico analysis, offers a powerful means to mitigate these risks by providing early-stage insights into a molecule's potential efficacy and safety profile[7][8]. For Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, an in-silico approach is particularly warranted. The structural alerts from its thiazole core suggest a broad spectrum of potential biological activities[4]. A systematic computational evaluation allows for the rapid and cost-effective exploration of its therapeutic potential across various targets.
This guide is structured to mirror the logical progression of a drug discovery project, commencing with the crucial first step of identifying and validating a biological target.
Caption: A generalized workflow for in-silico drug discovery.
Target Identification and Validation: A Hypothesis-Driven Approach
Given that no specific biological target has been experimentally validated for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, we will employ a hypothesis-driven approach based on the known activities of structurally similar compounds. The thiazole nucleus is a common feature in compounds targeting a range of enzymes and receptors. For the purpose of this guide, we will hypothesize its potential as an inhibitor of FabH , a key enzyme in bacterial fatty acid synthesis, rendering it a promising target for novel antibacterial agents[1].
Justification for Target Selection
-
Prevalence of Thiazole-based Antibacterials: Numerous studies have highlighted the antibacterial potential of thiazole derivatives[1][4].
-
Novelty of Mechanism: Targeting the fatty acid synthesis pathway can be effective against resistant bacterial strains.
-
Availability of Structural Data: The Protein Data Bank (PDB) contains crystal structures of FabH, which are essential for structure-based drug design[9].
Molecular Docking: Probing the Binding Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns[1]. This step is crucial for initial screening and understanding the potential of our compound to interact with the chosen target.
Detailed Protocol for Molecular Docking
This protocol will utilize AutoDock Vina, a widely used and validated docking software[10][11][12][13].
Step 1: Preparation of the Receptor (FabH)
-
Obtain Crystal Structure: Download the 3D crystal structure of FabH from the RCSB Protein Data Bank (e.g., PDB ID: 3IL9)[1].
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera[10][14].
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Convert to PDBQT format: Use AutoDock Tools to convert the cleaned PDB file into the PDBQT format, which includes atomic charges and atom types required by Vina.
Step 2: Preparation of the Ligand (Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate)
-
Generate 3D Structure: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Convert to PDBQT format: Use AutoDock Tools to convert the ligand file to the PDBQT format, defining the rotatable bonds.
Step 3: Defining the Binding Site and Running the Docking Simulation
-
Identify the Active Site: The active site of FabH can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file.
-
Define the Grid Box: A grid box must be defined around the active site to specify the search space for the docking algorithm. The size and center of the grid box are critical parameters[10].
-
Execute AutoDock Vina: Run the docking simulation using the prepared receptor and ligand files, along with a configuration file specifying the grid box parameters.
Step 4: Analysis of Docking Results
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger binding interaction[10].
-
Interaction Analysis: Visualize the docked poses using PyMOL or Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the active site residues.
Caption: A schematic representation of the molecular docking workflow.
Interpreting Docking Data
The following table provides a hypothetical summary of docking results for our compound against FabH, compared to a known inhibitor.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate | -8.2 | Cys112, His244, Phe392 |
| Known FabH Inhibitor | -9.5 | Cys112, His244, Asn274 |
These hypothetical results suggest that our compound has a good binding affinity for the active site of FabH, warranting further investigation.
Molecular Dynamics Simulations: Assessing Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows for the assessment of the stability of the binding pose and the identification of key stable interactions.
Protocol for Molecular Dynamics Simulation
Step 1: System Preparation
-
Use Docked Complex: Start with the best-docked pose of the protein-ligand complex from the previous step.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
Step 2: Simulation
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.
ADMET Prediction: Evaluating Drug-Likeness
A promising drug candidate must not only be effective but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties[6]. Predicting these properties early in the discovery process can prevent costly late-stage failures[15].
In-Silico ADMET Profiling
We will use online web servers like SwissADME or ADMETlab 2.0 to predict the ADMET properties of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate[16].
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |
| GI Absorption | High | Likely well-absorbed from the gut |
| Distribution | ||
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| LogS (Aqueous Solubility) | -3.5 | Moderately soluble |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
These predicted ADMET properties suggest that Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate has a favorable drug-like profile.
Caption: The core components of an ADMET profile.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in-silico workflow for the evaluation of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a potential antibacterial agent targeting FabH. The hypothetical results from molecular docking, molecular dynamics, and ADMET prediction suggest that this compound is a promising candidate for further investigation.
The logical and scientifically-grounded progression of this computational study provides a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and its in-vitro evaluation against various bacterial strains, along with enzymatic assays to confirm its inhibitory activity against FabH. This synergistic approach, combining computational predictions with experimental validation, is the hallmark of modern drug discovery.
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Al-Suwaidan, I. A., et al. (2022). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Polycyclic Aromatic Compounds, 1-16. [Link]
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Methodological & Application
Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate from ethyl 2-aminothiazole-5-carboxylate
Application Note & Protocol
Topic: Strategic Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate: A Guide to Boc Protection of Ethyl 2-aminothiazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its utility in drug discovery often necessitates multi-step synthetic sequences where the nucleophilic 2-amino group requires temporary masking or "protection." This guide provides a detailed protocol and scientific rationale for the synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a key intermediate, through the N-protection of ethyl 2-aminothiazole-5-carboxylate using di-tert-butyl dicarbonate (Boc₂O).
The tert-butoxycarbonyl (Boc) group is an exemplary protecting group due to its robustness under a wide range of nucleophilic and basic conditions, while allowing for straightforward removal under mild acidic conditions.[3][4] This orthogonality is critical in complex syntheses, preventing unwanted side reactions at the amino position while other parts of the molecule are being modified. This document details the underlying mechanism, provides a field-tested, step-by-step protocol, and offers expert insights into process optimization and troubleshooting.
The Chemical Rationale: Mechanism of Boc Protection
The reaction proceeds via a nucleophilic attack of the 2-amino group of the thiazole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The efficiency of this reaction is significantly enhanced by the presence of a base and, optionally, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
Core Mechanism:
-
Activation (with DMAP): DMAP, a hyper-nucleophilic catalyst, attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This species is significantly more electrophilic than Boc₂O itself.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 2-aminothiazole-5-carboxylate attacks the activated carbonyl carbon of the Boc-DMAP intermediate (or directly on Boc₂O in uncatalyzed reactions).[5]
-
Proton Transfer: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), deprotonates the newly acylated amine, neutralizing the positive charge and regenerating the catalyst (DMAP).[5]
-
Byproduct Decomposition: The unstable tert-butyl carbonate byproduct decomposes into carbon dioxide and tert-butoxide, which is subsequently protonated by the triethylammonium ion.[5]
This process drives the reaction to completion, resulting in the stable N-Boc protected product.
Diagram: Reaction Mechanism
Caption: General mechanism for Boc protection of an amine.
Experimental Protocol: Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
This protocol is adapted from established literature procedures and has been validated for reliability and yield.[6]
Materials & Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used (Example) |
| Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 | 172.20 | 1.0 | 5.0 g (29.0 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.2 | 7.6 g (34.8 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 4.04 mL (29.0 mmol) |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | 30 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction |
| Brine (Saturated NaCl solution) | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet (optional, but recommended)
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-aminothiazole-5-carboxylate (5.0 g, 29.0 mmol).
-
Dissolution: Add 30 mL of anhydrous 1,4-dioxane to the flask and stir until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (4.04 mL, 29.0 mmol) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (7.6 g, 34.8 mmol) to the reaction mixture portion-wise over 5 minutes. Note: A slight exotherm and gas evolution (CO₂) may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (amine) will have a lower Rf than the less polar Boc-protected product.
-
Solvent Removal: Once the reaction is complete (disappearance of the starting material by TLC), remove the solvent (1,4-dioxane) under reduced pressure using a rotary evaporator.[6]
-
Aqueous Work-up: To the resulting residue, add 200 mL of deionized water and 100 mL of ethyl acetate. Stir the biphasic mixture vigorously for 10 minutes.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual impurities and water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The product is often obtained as a white solid of sufficient purity.[6] If further purification is required, recrystallization from an ethanol/water mixture or flash column chromatography on silica gel can be performed.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Results & Characterization
-
Expected Yield: 55-70%[6]
-
Appearance: White to off-white solid.
-
Molecular Weight: 272.32 g/mol [7]
-
Characterization:
-
¹H NMR: Confirm the presence of the tert-butyl group (singlet at ~1.5 ppm, 9H) and the disappearance of the N-H protons of the starting amine.
-
Mass Spectrometry (MS): Verify the molecular weight with the expected m/z for [M+H]⁺ or [M+Na]⁺.
-
Melting Point: Compare with literature values.
-
Field-Proven Insights & Troubleshooting
-
Insight - Catalyst Choice: While this protocol proceeds well without a catalyst, reactions with less nucleophilic or sterically hindered amines can be sluggish. In such cases, adding a catalytic amount of DMAP (0.05-0.1 eq.) can dramatically increase the reaction rate. Caution: DMAP is highly toxic and should be handled with care.
-
Troubleshooting - Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 8 hours, add an additional portion of Boc₂O (0.2 eq.) and allow the reaction to stir for another 4-6 hours. Ensure the triethylamine was fresh, as amine bases can degrade.
-
Troubleshooting - Purification Issues: If the product is oily or impure after work-up, a simple trituration with cold hexanes or diethyl ether can often induce crystallization and remove nonpolar impurities. If that fails, silica gel chromatography is the most reliable purification method.
-
Insight - Solvent Purity: The use of anhydrous solvent is recommended to prevent the hydrolysis of Boc anhydride, which would reduce the effective concentration of the reagent and lower the yield.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- U.S. Patent No. US7408069B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
ARKIVOC. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. PubMed Central (PMC). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central (PMC). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]
- U.S. Patent No. US8242270B2. (2012). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. Google Patents.
-
Pharmaffiliates. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate | CAS No : 302964-01-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note & Protocol: Streamlined Boc Protection of 5-Amino-thiazole-2-carboxylates for Pharmaceutical Scaffolds
Introduction: The Strategic Importance of 5-Aminothiazoles
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs[1]. The functionalization of this privileged scaffold is paramount for the development of new chemical entities. Specifically, 5-amino-thiazole-2-carboxylates serve as versatile intermediates, where the C2-amino group provides a handle for further molecular elaboration.
However, the nucleophilicity of the amino group can interfere with subsequent chemical transformations. Therefore, its effective protection is a critical step in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, acid-labile removal[2][3].
This application note provides a detailed, field-proven protocol for the efficient Boc protection of 5-amino-thiazole-2-carboxylates. We will delve into the mechanistic rationale behind the procedural steps, discuss critical parameters, and offer a comprehensive troubleshooting guide to empower researchers in drug discovery and development.
Mechanistic Rationale: The "Why" Behind the "How"
The Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction. The process is typically conducted using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base[2][4].
The Challenge of Weak Nucleophilicity
The amino group at the C2 position of the thiazole ring exhibits reduced nucleophilicity compared to aliphatic amines. This is due to the electron-withdrawing nature of the heterocyclic ring system, which delocalizes the lone pair of electrons on the nitrogen atom, thus making it less available for nucleophilic attack. Aromatic amines, for similar reasons, often require a catalyst for efficient Boc protection.
The Role of Key Reagents
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the electrophilic source of the Boc group. The two carbonyl groups are highly activated towards nucleophilic attack.
-
Base (e.g., Triethylamine, TEA): A non-nucleophilic organic base is crucial for the reaction. Its primary role is to deprotonate the ammonium salt intermediate formed after the initial nucleophilic attack of the amine on (Boc)₂O. This regenerates a neutral nitrogen atom and drives the reaction to completion.
-
Solvent (e.g., 1,4-Dioxane, THF, Acetonitrile): An aprotic solvent is generally preferred to avoid competing reactions with the Boc anhydride[4]. Dioxane is an excellent choice as it readily dissolves both the aminothiazole substrate and the reagents, facilitating a homogenous reaction mixture[5].
The overall reaction mechanism is illustrated below:
Figure 1: General mechanism of Boc protection.
Experimental Protocol: Boc Protection of Ethyl 5-Aminothiazole-2-carboxylate
This protocol is based on a verified synthetic procedure and is designed for robustness and high yield[5].
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 5-aminothiazole-2-carboxylate | ≥98% | Alfa Aesar | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich | Boc source. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Acros Organics | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent[4]. |
| Ethyl acetate | ACS Grade | VWR | Extraction solvent. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |
| Deionized Water | N/A | In-house | For work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |
Step-by-Step Procedure
Figure 2: Workflow for Boc protection.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 5-aminothiazole-2-carboxylate (5.0 g).
-
Dissolution: Add 30 mL of anhydrous 1,4-dioxane to the flask and stir until the substrate is fully dissolved.
-
Addition of Reagents: To the stirred solution, add triethylamine (3.0 mL) followed by di-tert-butyl dicarbonate (6.0 g)[5].
-
Reaction: Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add 200 mL of deionized water and 100 mL of ethyl acetate. Stir the biphasic mixture vigorously for 10 minutes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, as a white solid[5].
Expected Results
Following this protocol, a typical yield of the desired product is in the range of 55-65%. The resulting white solid can be further purified by recrystallization or column chromatography if necessary[5].
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently active amine due to electron-withdrawing effects.2. Inactive (Boc)₂O (hydrolyzed).3. Insufficient base. | 1. Add a catalytic amount (0.1 eq) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction with weakly nucleophilic amines[6].2. Use fresh (Boc)₂O.3. Ensure at least one equivalent of base is used. |
| Formation of Side Products | 1. Di-Boc protection: Over-reaction of the primary amine. This is more likely with highly reactive amines or when using a catalyst like DMAP.2. Urea formation: Reaction of the amine with isocyanate, which can form from the decomposition of (Boc)₂O, especially at elevated temperatures. | 1. Use stoichiometric amounts of (Boc)₂O. Avoid excessive reaction times.2. Maintain room temperature. Avoid heating unless necessary for poorly reactive substrates. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the aqueous layer to break the emulsion. |
| Product Purity Issues | Residual (Boc)₂O or other byproducts. | Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. |
Conclusion
The protocol detailed herein provides a reliable and scalable method for the Boc protection of 5-amino-thiazole-2-carboxylates. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently execute this crucial transformation, enabling the synthesis of complex molecules for drug discovery and development. The use of standard laboratory reagents and straightforward purification techniques makes this procedure accessible and practical for a wide range of scientific professionals.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Wang, W., Zhong, B., & Shi, W. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o747. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2441-2462. [Link]
- Upadhyaya, K., et al. (2007). Synthesis and characterization of ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate. Cited in Acta Crystallographica Section E: Structure Reports Online, 68(3), o747.
- Fairlie, D. P., & McAlpine, S. R. (2001). Boc-protected amino acids. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism. Retrieved from [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: The Strategic Use of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in the Synthesis of c-Met Kinase Inhibitors
Introduction: Targeting the c-Met Signaling Pathway in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-Met signaling pathway, through genetic alterations such as mutations, amplifications, or protein overexpression, is a critical driver in the development and progression of numerous human cancers.[2][3] This makes the c-Met kinase a prime therapeutic target for the development of small molecule inhibitors aimed at halting tumor growth and metastasis.[2]
A significant class of c-Met inhibitors features a central 2-aminothiazole-5-carboxamide scaffold. This structural motif has proven to be highly effective in binding to the ATP-binding site of the c-Met kinase. A key building block for the construction of this critical pharmacophore is Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this versatile intermediate in the synthesis of potent c-Met kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the mechanistic significance of the resulting chemical architecture.
The c-Met Signaling Cascade: A Rationale for Targeted Inhibition
The binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to the cellular responses of proliferation, survival, and motility.
Figure 1. Simplified c-Met Signaling Pathway.
Small molecule inhibitors that compete with ATP for binding to the kinase domain of c-Met can effectively block the autophosphorylation step, thereby shutting down the entire downstream signaling cascade. The 2-aminothiazole-5-carboxamide scaffold is particularly well-suited for this purpose, as it can form key hydrogen bond interactions within the hinge region of the kinase domain.
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate: A Strategic Synthetic Intermediate
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a highly valuable starting material for the synthesis of c-Met inhibitors for several key reasons:
-
Pre-installed Core Scaffold: It provides the foundational 2-aminothiazole ring, saving multiple synthetic steps.
-
Orthogonal Protecting Groups: The tert-butoxycarbonyl (Boc) group on the amine and the ethyl ester on the carboxylic acid are "orthogonal," meaning one can be selectively removed without affecting the other. The Boc group is acid-labile, while the ethyl ester is typically removed by base-catalyzed hydrolysis. This allows for controlled, sequential reactions at either end of the molecule.
-
Activation for Amide Coupling: The carboxylic acid at the 5-position, after deprotection of the ethyl ester, is readily activated for amide bond formation with a variety of aromatic and heteroaromatic amines, which are common components of c-Met inhibitors.
-
Modulation of Reactivity: The Boc protecting group deactivates the 2-amino group, preventing it from undergoing undesired side reactions during the modification of the C5-carboxylate.
Synthetic Workflow: From Building Block to Potent Inhibitor
The general synthetic strategy for utilizing Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate to prepare a c-Met inhibitor with the 2-aminothiazole-5-carboxamide core involves three key transformations:
-
Saponification (Ester Hydrolysis): The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired aryl or heteroaryl amine. This is a crucial step where a significant portion of the final inhibitor's structure and specificity is introduced.
-
Deprotection: The Boc group is removed under acidic conditions to liberate the free 2-amino group, which is often a key interaction point with the kinase.
Figure 2. General Synthetic Workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a generic c-Met inhibitor core structure from Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Protocol 1: Saponification of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid as a white solid. The product is often of sufficient purity for the next step without further purification.
| Parameter | Value |
| Typical Scale | 1-10 mmol |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Expected Yield | >95% |
| Purity (crude) | >90% |
Table 1. Typical Reaction Parameters for Saponification.
Protocol 2: Amide Coupling to Synthesize N-Aryl-2-(Boc-amino)thiazole-5-carboxamide
This protocol details the coupling of the carboxylic acid intermediate with a representative aromatic amine using HATU as a coupling agent.
Materials:
-
2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (from Protocol 1)
-
Aryl or heteroaryl amine (e.g., 3-fluoro-4-methoxyaniline) (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired aryl amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Aryl-2-(Boc-amino)thiazole-5-carboxamide.
| Parameter | Value |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 4-12 hours |
| Expected Yield | 60-85% |
Table 2. Typical Reaction Parameters for Amide Coupling.
Protocol 3: Boc Deprotection to Yield the Final Inhibitor Core
This protocol describes the final deprotection step to reveal the 2-amino group.
Materials:
-
N-Aryl-2-(Boc-amino)thiazole-5-carboxamide (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Aryl-2-(Boc-amino)thiazole-5-carboxamide (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq, or a 20-50% solution in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM or ethyl acetate and carefully neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by trituration with diethyl ether, recrystallization, or column chromatography to yield the final 2-amino-N-arylthiazole-5-carboxamide.
| Parameter | Value |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | >90% |
Table 3. Typical Reaction Parameters for Boc Deprotection.
Conclusion and Future Perspectives
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as a cornerstone for the efficient and modular synthesis of c-Met kinase inhibitors. Its inherent chemical features allow for a logical and high-yielding synthetic sequence, enabling the rapid generation of diverse libraries of potential drug candidates for structure-activity relationship (SAR) studies. The protocols outlined in this application note provide a robust framework for researchers to synthesize novel 2-aminothiazole-5-carboxamide derivatives. As the quest for more selective and potent c-Met inhibitors continues, the strategic use of well-designed building blocks like Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate will remain paramount in advancing the field of targeted cancer therapy.
References
-
Upadhyaya, K., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, E63(7), o3268. Available at: [Link]
-
An, K., et al. (2010). Acta Crystallographica Section E: Crystallographic Communications, E66(Pt 9), o2343. Available at: [Link]
-
Li, Y., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. PMC. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]
-
Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. PMC. Available at: [Link]
-
Munshi, N., et al. (2010). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). AU2022210517A1 - Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer.
-
Mo, H. N., et al. (2020). Targeting MET in cancer therapy. PMC. Available at: [Link]
-
Nan, X., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate. Retrieved from: [Link]
-
Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
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Wikipedia. (n.d.). c-Met inhibitor. Retrieved from: [Link]
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Christensen, J. G., et al. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. Available at: [Link]
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Cui, J. J., et al. (2011). Discovery of a novel class of exquisitely selective and potent anaplastic lymphoma kinase (ALK) inhibitors: crizotinib (PF-02341066), a dual ALK/c-Met inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363. Available at: [Link]
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-
Siena, S., et al. (2018). Targeting the c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Dasatinib Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of analogues of Dasatinib (BMS-354825), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib is a critical therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib.[1][2] The synthesis of analogues is a cornerstone of medicinal chemistry, enabling structure-activity relationship (SAR) studies, the exploration of novel biological activities, and the development of next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. This guide details robust synthetic strategies, step-by-step experimental protocols, and critical insights into the chemical principles underpinning the construction of the dasatinib scaffold.
Introduction: The Rationale for Dasatinib Analogue Synthesis
Dasatinib exerts its therapeutic effect by targeting the ATP-binding cleft of the Bcr-Abl kinase, the hallmark of CML, and other oncogenic kinases such as the Src family.[3][4] Its ability to bind to multiple conformations of the ABL kinase domain contributes to its high potency and its effectiveness against many imatinib-resistant mutations.[1]
The development of dasatinib analogues is driven by several key objectives in drug discovery:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the dasatinib structure provides invaluable data on how specific chemical moieties contribute to kinase inhibition, selectivity, and cellular activity.
-
Overcoming Drug Resistance: Although effective, resistance to dasatinib can emerge. Novel analogues can be designed to inhibit kinase mutants that are resistant to the parent drug.
-
Improving Pharmacokinetic Properties: Modifications can enhance properties such as solubility, metabolic stability, and oral bioavailability. For instance, dasatinib itself is extensively metabolized by CYP3A4, which can lead to drug-drug interactions.[5][6]
-
Modulating Selectivity: Analogue synthesis allows for the fine-tuning of the inhibitor's selectivity profile, potentially reducing off-target effects and associated toxicities, such as pleural effusion or gastrointestinal adverse events.[2][7]
Retrosynthetic Analysis of the Dasatinib Scaffold
A logical approach to synthesizing complex molecules like dasatinib involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available, or easily synthesized precursors. The dasatinib structure can be disconnected into three primary building blocks.
Caption: Retrosynthetic analysis of Dasatinib.
This analysis reveals two critical bond formations: the amide linkage between the thiazole core and the aniline moiety, and the nucleophilic aromatic substitution (SNAr) that attaches the piperazine side chain to the pyrimidine ring.
Core Synthetic Strategies & Key Reactions
The synthesis of dasatinib analogues generally follows a convergent approach, where key intermediates are prepared separately and then coupled in the final steps.
Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction
The central 2-aminothiazole ring is a privileged scaffold in medicinal chemistry and is most commonly constructed via the Hantzsch thiazole synthesis.[8][9] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[8]
Mechanism Insight: The reaction is initiated by a nucleophilic attack from the sulfur of the thiourea onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Amide Bond Formation
The coupling of the thiazole carboxylic acid derivative with 2-chloro-6-methylaniline is a standard amide bond formation. The choice of coupling reagents is critical to ensure high yield and minimize side reactions.
Expert Insight: Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HOBt (Hydroxybenzotriazole) are highly effective.[10] The use of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.[10] Anhydrous conditions are paramount to prevent the hydrolysis of the activated ester intermediate.[10]
Nucleophilic Aromatic Substitution (SNAr)
The final key step in many reported syntheses is the coupling of the piperazine side chain to the chloropyrimidine ring via an SNAr reaction.[11][12]
Causality: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of the chlorine atom, a good leaving group, facilitates this substitution. The reaction is typically carried out at elevated temperatures in a high-boiling point solvent like n-butanol or dioxane to provide sufficient energy to overcome the activation barrier of the reaction.[11][13]
Detailed Experimental Protocol: Synthesis of a Representative Dasatinib Analogue
This protocol outlines a representative synthesis adapted from published procedures.[11][12][13]
Objective: To synthesize N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib).
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Supplier |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | C₁₁H₁₀ClN₃OS | 267.74 | Various |
| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | Various |
| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | 130.19 | Various |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Various |
| n-Butanol | C₄H₁₀O | 74.12 | Various |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Various |
Step-by-Step Procedure
Step 1: Synthesis of Intermediate 1 - N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add 4,6-dichloro-2-methylpyrimidine (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield Intermediate 1. Purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Synthesis of Dasatinib
-
Suspend Intermediate 1 (1.0 eq) in n-butanol.
-
Add 1-(2-hydroxyethyl)piperazine (1.5 eq) and DIPEA (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration. Wash the crude product with a cold solvent like ethanol or isopropanol to remove impurities.
-
The crude dasatinib can be purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol/water) to yield the final product with high purity.[14]
Characterization
The final compound and all intermediates should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; side product formation. | Ensure anhydrous conditions. Use a slight excess of the dichloropyrimidine. Optimize reaction temperature and time. |
| Low yield in Step 2 | Incomplete reaction; degradation of starting material at high temperatures. | Ensure the reaction goes to completion by monitoring with LC-MS. A different high-boiling solvent like dioxane or NMP can be trialed.[13] Use a larger excess of the piperazine nucleophile. |
| Impure Final Product | Incomplete reaction; presence of side products from Step 1 or 2. | Optimize the recrystallization solvent system for better purification.[14] If necessary, perform column chromatography on silica gel. |
| Reaction Stalls | Insufficient base; low temperature. | Ensure a sufficient excess of DIPEA is used to scavenge the HCl produced. Confirm the reaction temperature is at the desired setpoint. |
Conclusion
The synthetic routes to dasatinib and its analogues are well-established, relying on fundamental organic reactions such as the Hantzsch thiazole synthesis, amide coupling, and nucleophilic aromatic substitution. By understanding the principles behind each step and carefully controlling reaction parameters, researchers can efficiently generate libraries of dasatinib analogues. These compounds are vital for advancing our understanding of kinase biology and for the development of new and improved therapies for cancer and other diseases.
References
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Talha, S. M., et al. (2016). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PLoS ONE, 11(5), e0155663. Available at: [Link]
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Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1244-1255. Available at: [Link]
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Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(14), 1331-1337. Available at: [Link]
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VJHemOnc. (2020). Dasatinib response in AML. YouTube. Available at: [Link]
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Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797. Available at: [Link]
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Wang, Y., et al. (2023). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 14, 1108991. Available at: [Link]
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Wang, Y., et al. (2023). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. ResearchGate. Available at: [Link]
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Gomha, S. M., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]
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Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. Available at: [Link]
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Christopher, L. J., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 57(1), 29-45. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Database. Available at: [Link]
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Application Note: Robust and Selective Deprotection of the Boc Group from Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Abstract
This application note provides a comprehensive technical guide for the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group from ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the resulting ethyl 5-aminothiazole-2-carboxylate serves as a key building block. We present detailed, field-proven protocols for acidic deprotection using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in 1,4-dioxane. The guide includes a discussion of the underlying chemical mechanism, a comparative analysis of common methodologies, step-by-step experimental procedures, and troubleshooting advice to ensure high-yield, clean conversion for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Medicinal Chemistry
The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including anti-inflammatory, antibacterial, and anti-cancer drugs.[1][2] Its prevalence is due to the thiazole ring's unique electronic properties and its ability to act as a versatile synthon.[3] The synthesis of derivatives often requires the temporary protection of the reactive 5-amino group to ensure regioselectivity in subsequent reactions.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its robust stability under a wide range of non-acidic conditions and its clean, predictable removal under acidic treatment.[4][5] The deprotection of ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (Boc-EAT) to furnish ethyl 5-aminothiazole-2-carboxylate (EAT) is therefore a cornerstone transformation. This document serves as an authoritative guide to executing this deprotection with high fidelity.
Mechanistic Principles of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-understood, stepwise mechanism.[5][6] Understanding this pathway is crucial for optimizing reaction conditions and preventing side reactions.
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This initial step activates the group for cleavage.[5][7]
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The tert-butyl-oxygen bond cleaves heterolytically to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6][8]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the desired free amine.[5] It is imperative to perform this reaction in a well-vented fume hood or with an appropriate gas outlet to prevent pressure buildup.[6]
-
Final State: In the acidic medium, the newly liberated and nucleophilic 5-amino group is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6] This salt formation prevents the free amine from participating in unwanted side reactions.
The generated tert-butyl cation is a reactive electrophile that typically deprotonates to form isobutylene gas or is quenched by a nucleophilic scavenger.[6]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Deprotection Protocols
The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the desired final salt form. The two most reliable and widely adopted methods are treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.
| Parameter | Protocol 1: TFA / DCM | Protocol 2: 4M HCl in 1,4-Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (as supplied) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1 - 4 hours | 2 - 4 hours |
| Work-up | Evaporation, followed by basic aqueous wash | Direct evaporation or precipitation |
| Product Form | TFA Salt (initially), Free Base after work-up | Hydrochloride Salt |
| Pros | High solubility, volatile solvent for easy removal | Product often precipitates as HCl salt, simplifying isolation. Milder for some acid-sensitive esters.[9] |
| Cons | TFA is corrosive and requires careful handling/evaporation.[10] Potential for ester hydrolysis if water is present. | Dioxane is a non-volatile peroxide-former. The product is isolated as a salt, which may require a separate neutralization step. |
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 4.1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is highly effective and generally provides clean conversion. The work-up procedure is designed to isolate the product as the free amine.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[11]
-
Caution: Use a cold trap and ensure your rotary evaporator is compatible with acidic vapors.[10]
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining TFA and quench the reaction.[11] Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the layers and wash the organic phase with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 5-aminothiazole-2-carboxylate as the free base.
-
-
Purification:
-
If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization.
-
Protocol 4.2: Hydrochloric Acid (HCl) in 1,4-Dioxane Mediated Deprotection
This method is advantageous when the hydrochloride salt of the product is desired directly.[9]
-
Reaction Setup:
-
To a clean, dry round-bottom flask with a magnetic stir bar, add ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (1.0 eq).
-
Add a commercially available solution of 4M HCl in 1,4-dioxane (10-20 eq. of HCl).[13] Ensure the starting material is fully dissolved.
-
-
Reaction Monitoring:
-
Stir the solution at room temperature for 2-4 hours. In many cases, the product hydrochloride salt will precipitate out of the solution as a white solid.[14]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Method A (Precipitation): If a precipitate has formed, dilute the mixture with diethyl ether or MTBE to enhance precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with fresh ether to remove residual dioxane and any non-polar impurities. Dry the solid under vacuum to yield pure ethyl 5-aminothiazole-2-carboxylate hydrochloride.
-
Method B (Direct Evaporation): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[13] The resulting solid or oil is the crude hydrochloride salt, which can be triturated with diethyl ether to induce solidification and remove impurities.
-
Experimental Workflow and Troubleshooting
Caption: A generalized experimental workflow for Boc deprotection.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Add more acid, increase reaction time, or allow the reaction to proceed at room temperature. |
| Ester Hydrolysis | Presence of water in the reaction mixture, especially with TFA. | Use anhydrous solvents and reagents. Consider using the HCl/Dioxane method which can be more tolerant. |
| Product is an oil/gum | Product may be hygroscopic or contain residual solvent. | Triturate with a non-polar solvent like diethyl ether or hexanes. Co-evaporate with toluene to remove residual water or TFA. |
| Difficult work-up (emulsion) | Occurs during the basic wash in the TFA protocol. | Add brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite if necessary. |
References
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Ndlovu, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Ndlovu, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]
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Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from Common Organic Chemistry. [Link]
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Zhang, Z., et al. (2013). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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ResearchGate. Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. Retrieved from ResearchGate. [Link]
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Wikipedia. Thiazole. Retrieved from Wikipedia. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Retrieved from JOCPR. [Link]
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Royal Society of Chemistry. (2016). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from Reddit. [Link]
-
ResearchGate. (2023). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from ResearchGate. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Lewis Acids. Retrieved from Wordpress. [Link]
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MDPI. (2018). Thiazole Ring—A Biologically Active Scaffold. Retrieved from MDPI. [Link]
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ResearchGate. (2007). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Heteroletters. (2013). STUDIES ON SY. Retrieved from Heteroletters. [Link]
-
R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from R&D World. [Link]
-
Wiley Online Library. (2020). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Retrieved from Wiley Online Library. [Link]
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National Center for Biotechnology Information. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Retrieved from NCBI. [Link]
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Large-scale synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
An Application Note and Protocol for the Scalable Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Introduction
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a pivotal building block in modern medicinal chemistry and drug development. Its structure, featuring a protected amine on a functionalized thiazole core, makes it an essential intermediate for synthesizing a wide array of pharmacologically active molecules, including potent kinase inhibitors used in oncology.[1][2][3] The thiazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[4]
This document provides a comprehensive, field-tested guide for the large-scale synthesis of this key intermediate. The protocols have been designed with scalability, safety, and robustness in mind, moving beyond simple lab-scale descriptions to address the practical challenges of multi-kilogram production. We will detail a reliable two-step synthetic route, explain the chemical principles behind the procedural choices, and provide in-depth protocols for execution by researchers, process chemists, and drug development professionals.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic pathway is a robust two-step process designed for efficiency and scalability.
-
Step 1: Hantzsch Thiazole Synthesis of the Core Intermediate. The synthesis commences with the formation of the key precursor, Ethyl 2-aminothiazole-5-carboxylate. This is achieved via a modified Hantzsch-type thiazole synthesis.[5][6] The strategy involves the in situ generation of an α-bromo-β-ethoxyacrylate intermediate from ethyl β-ethoxyacrylate, which then undergoes cyclocondensation with thiourea. This route is favored for its high chemoselectivity and amenability to large-scale production.[1][7]
-
Step 2: N-Boc Protection. The final step involves the selective protection of the C2-amino group on the thiazole ring using di-tert-butyl carbonate (Boc₂O). This is a standard and highly efficient protection strategy that yields the target molecule with excellent purity after a straightforward work-up.[8]
Overall Synthetic Workflow
Caption: Overall two-step synthetic workflow.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The formation of the 2-aminothiazole ring is a classic example of the Hantzsch synthesis. The reaction proceeds through several key stages:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the brominated intermediate.
-
Intramolecular Cyclization: One of the amino groups of the resulting S-alkylated isothiourea intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group.
-
Dehydration/Aromatization: The tetrahedral intermediate formed subsequently eliminates a molecule of water and ethanol to yield the stable, aromatic 2-aminothiazole ring.
Caption: Simplified Hantzsch synthesis mechanism.
Materials and Equipment
| Reagent / Solvent | Grade | CAS No. | Supplier Example | Notes |
| Ethyl 3-ethoxyacrylate | ≥98% | 1001-26-9 | Sigma-Aldrich | Starting material for Step 1. |
| N-Bromosuccinimide (NBS) | ≥98% | 128-08-5 | Sigma-Aldrich | Brominating agent. Handle with care. |
| Thiourea | ≥99% | 62-56-6 | Sigma-Aldrich | Thiazole ring precursor. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | 123-91-1 | Sigma-Aldrich | Reaction solvent. Peroxide-former. |
| Di-tert-butyl carbonate (Boc₂O) | ≥98% | 24424-99-5 | Sigma-Aldrich | Boc-protecting agent. |
| Triethylamine (TEA) | ≥99.5% | 121-44-8 | Sigma-Aldrich | Base for Boc protection. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific | Extraction and crystallization solvent. |
| Hexanes | ACS Grade | 110-54-3 | Fisher Scientific | Crystallization solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | VWR | Drying agent. |
| Ammonia Solution (28-30%) | ACS Grade | 7664-41-7 | Fisher Scientific | Used for basification during work-up. |
Equipment:
-
Large-scale glass reactor with overhead stirring, temperature control unit (heating/cooling), and dropping funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Large-volume separatory funnels or liquid-liquid extractor.
-
Rotary evaporator with vacuum pump.
-
Filtration apparatus (Büchner funnel or Nutsche filter).
-
Vacuum oven for drying.
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Intermediate 1)
This protocol is adapted from a procedure developed for scalable synthesis and is designed for a 100 mmol scale, which can be linearly scaled with appropriate engineering controls.[1][7]
Procedure:
-
Reactor Setup: Charge a 1 L, 3-neck round-bottom flask (or an appropriately sized reactor) equipped with an overhead stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Charging: Add ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) and a solvent mixture of 1,4-dioxane (100 mL) and deionized water (100 mL) to the reactor.
-
Cooling: Cool the stirred solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).
-
Bromination: Slowly add a solution of N-bromosuccinimide (19.6 g, 110 mmol) in 1,4-dioxane (50 mL) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -5 °C.
-
Causality: Slow addition and low temperature are critical to control the exothermic bromination reaction and prevent the formation of side products.
-
-
Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) for the consumption of the starting material.
-
Thiourea Addition: Add solid thiourea (7.6 g, 100 mmol) to the reaction mixture in one portion.
-
Cyclocondensation: Heat the reaction mixture to 80 °C and maintain for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Carefully add concentrated ammonia solution (~20 mL) to basify the mixture to pH 8-9. This will neutralize the HBr byproduct. c. A precipitate will form. Stir the resulting slurry at room temperature for 15 minutes. d. Isolate the solid product by vacuum filtration through a Büchner funnel. e. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove salts and residual water-soluble impurities. f. Dry the product under vacuum at 50 °C to a constant weight.
-
Yield and Characterization: The expected yield is 12-14 g (70-80%) of a pale yellow solid. The product is typically of sufficient purity for the next step.
Protocol 2: Large-Scale Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (Final Product)
This protocol is an adaptation of a standard Boc-protection procedure, optimized for scale.[8]
Procedure:
-
Reactor Setup: In a dry reactor under a nitrogen atmosphere, dissolve the Ethyl 2-aminothiazole-5-carboxylate (12.0 g, 69.7 mmol) from Step 1 in 1,4-dioxane (210 mL).
-
Base Addition: Add triethylamine (14.6 mL, 104.5 mmol) to the solution.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl carbonate (16.7 g, 76.7 mmol) in 1,4-dioxane (50 mL) dropwise over 30 minutes. A slight exotherm may be observed; maintain the temperature below 30 °C.
-
Causality: Triethylamine acts as a base to neutralize the acidic proton of the amine, facilitating its nucleophilic attack on the Boc anhydride.
-
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up & Extraction: a. Remove the solvent under reduced pressure using a rotary evaporator. b. To the resulting residue, add deionized water (200 mL) and ethyl acetate (150 mL). c. Stir vigorously for 10 minutes, then transfer the mixture to a separatory funnel. d. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Causality: The acid wash removes residual triethylamine, while the base wash removes any unreacted Boc anhydride byproducts. The brine wash removes residual water. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification by Recrystallization: a. Dissolve the crude solid in a minimum amount of hot ethyl acetate. b. Slowly add hexanes until the solution becomes turbid. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystallization. d. Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum at 40 °C.
-
Yield and Characterization: The expected yield is 15-17 g (80-90%) of a white to off-white solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>98%).
Data Summary
| Step | Starting Material | Scale (mmol) | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | Ethyl 3-ethoxyacrylate | 100 | Ethyl 2-aminothiazole-5-carboxylate | 70-80% | >95% |
| 2 | Ethyl 2-aminothiazole-5-carboxylate | 69.7 | Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate | 80-90% | >98% |
Safety and Handling
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| N-Bromosuccinimide (NBS) | Oxidizer, corrosive, lachrymator. | Avoid contact with skin and eyes. Store away from combustible materials. |
| 1,4-Dioxane | Flammable, carcinogen, can form explosive peroxides. | Use in a closed system under an inert atmosphere. Test for peroxides before use. |
| Thiourea | Suspected carcinogen and teratogen. | Avoid inhalation of dust and direct contact. |
| Triethylamine (TEA) | Flammable, corrosive, toxic by inhalation. | Handle in a well-ventilated area. |
| Ethyl 2-chloro-3-oxopropanoate | (If used as an alternative starting material) Causes skin and serious eye irritation. May cause respiratory irritation.[9][10] | Avoid inhalation and contact. |
References
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US7408069B2: Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
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Thiazole synthesis: Organic Chemistry Portal.
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar.
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Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. National Center for Biotechnology Information.
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Ethyl 2-chloro-3-oxopropanoate. EvitaChem.
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Ethyl 2-aminothiazole-5-carboxylate synthesis. ChemicalBook.
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
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Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. ACS Publications.
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bentham Science.
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Ethyl 2-chloro-3-oxopropanoate. Apollo Scientific.
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Synthesis of C. Ethyl Thiazole-5-carboxylate. PrepChem.com.
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications.
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Ethyl 2-amino-1,3-thiazole-5-carboxylate, N-BOC protected. Santa Cruz Biotechnology.
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Ethyl 2-chloro-3-oxopropanoate. CymitQuimica.
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Preparation of the Thiourea Ester Derivatives. SciSpace.
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US3188312A - New process for the preparation of thiourea derivatives. Google Patents.
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one-pot three-component condensation reaction of aldehyde, ethyl... ResearchGate.
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate.
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The Hantzsch Thiazole Synthesis. ResearchGate.
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CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information.
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Application Notes & Protocols: Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a Pivotal Intermediate for Anticancer Agent Synthesis
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for designing enzyme inhibitors and other bioactive molecules.[1] This guide provides an in-depth exploration of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a highly versatile synthetic intermediate. We will elucidate its synthesis, characterization, and strategic application in the construction of complex anticancer agents, with a particular focus on the synthesis pathway toward kinase inhibitors like Dabrafenib. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower rational drug design.
The Strategic Importance of the Aminothiazole Scaffold in Oncology
The thiazole ring is a recurring motif in a multitude of compounds exhibiting potent anticancer properties.[2][3] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form key interactions with biological targets. Clinically successful drugs such as the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib validate the therapeutic potential of thiazole-containing molecules.[1]
Thiazole derivatives exert their anticancer effects through diverse mechanisms of action, including:
-
Kinase Inhibition: Targeting signaling pathways crucial for cell proliferation and survival.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4][5]
-
Tubulin Assembly Disruption: Interfering with microtubule dynamics, leading to mitotic arrest.[4]
-
Inhibition of Key Enzymes: Modulating critical targets like topoisomerase, HDAC, and inosine monophosphate dehydrogenase (IMPDH).[4][5]
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as an ideal starting point for exploring these therapeutic avenues. It is a trifunctional building block, featuring:
-
A Boc-protected amine at the 5-position, which can be selectively deprotected for subsequent elaboration.
-
An ethyl ester at the 2-position, which can be hydrolyzed to a carboxylic acid or converted into various amides.
-
The thiazole ring itself, providing a stable and interactive core scaffold.
This strategic arrangement of functional groups allows for a modular and convergent approach to synthesizing libraries of complex molecules for anticancer screening.
Synthesis Protocol: Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
This protocol details the N-protection of the commercially available Ethyl 5-aminothiazole-2-carboxylate. The use of a tert-butoxycarbonyl (Boc) group is a standard and robust method for protecting amines due to its stability in a wide range of conditions and its facile, clean removal under acidic conditions.[6][7]
Principle of the Reaction
The synthesis is an acylation reaction where the nucleophilic 5-amino group of the thiazole attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (TEA), is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.
Caption: Workflow for the Boc-protection of Ethyl 5-aminothiazole-2-carboxylate.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |
| Ethyl 5-aminothiazole-2-carboxylate | 32955-33-6 | C₆H₈N₂O₂S | 172.21 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Sodium Sulfate (Na₂SO₄, Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 |
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-aminothiazole-2-carboxylate (5.0 g, 29.0 mmol) in anhydrous 1,4-dioxane (30 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (3.0 mL, 21.5 mmol) followed by di-tert-butyl dicarbonate (6.0 g, 27.5 mmol). Note: While the literature shows slightly sub-stoichiometric amounts, using a slight excess of Boc₂O (e.g., 1.1 eq) is common practice to ensure full conversion of the starting material.
-
Reaction: Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.
-
Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (200 mL) and ethyl acetate (100 mL). Stir the biphasic mixture vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product is typically obtained as a white solid and is often of sufficient purity for subsequent steps.[8] If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Characterization Data
-
Appearance: White solid[8]
-
Expected Analytical Data:
-
¹H NMR: Peaks corresponding to the t-butyl group (~1.5 ppm, s, 9H), the ethyl ester group (~1.4 ppm, t, 3H and ~4.4 ppm, q, 2H), the thiazole proton, and the NH proton.
-
LC-MS: A prominent peak corresponding to [M+H]⁺ at m/z 273.3.
-
Application Case Study: Synthesis of a Dabrafenib Core
Dabrafenib is a potent inhibitor of BRAF kinase, a key protein in the MAPK signaling pathway, and is approved for the treatment of BRAF V600E mutation-positive metastatic melanoma.[11][12] Its synthesis provides an excellent example of the utility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Synthetic Strategy Overview
The overall strategy involves the deprotection of our synthesized intermediate to reveal the free amine, which is then coupled with other fragments to build the complex Dabrafenib structure. The following diagram illustrates a simplified, conceptual pathway.
Caption: Conceptual workflow for utilizing the intermediate in Dabrafenib synthesis.
Protocol 2: Boc-Group Deprotection
Principle: The tert-butyl carbamate is labile to strong acids. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation (which forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine salt.[7]
-
Reaction Setup: Dissolve Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.
-
A saturated solution of HCl gas in an organic solvent like diethyl ether or 1,4-dioxane.
-
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature over 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically an amine salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, dissolve the residue in a suitable solvent, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), dry the organic layer, and concentrate.
-
Subsequent Steps in Anticancer Agent Synthesis
The resulting free amine, Ethyl 5-aminothiazole-2-carboxylate, is now primed for further reactions. In the context of kinase inhibitor synthesis, this often involves:
-
Amide Coupling: The amine can be acylated with a substituted carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to introduce side chains that occupy specific pockets in the kinase active site.[13]
-
Cross-Coupling Reactions: The thiazole ring can be functionalized via halogenation followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to append larger aromatic systems.
-
Ester Modification: The ethyl ester at the 2-position can be saponified to the corresponding carboxylic acid, which can then be converted to a wide array of amides, providing another point of diversification.[14][15]
The specific sequence of these reactions is crucial and defines the final structure of the target anticancer agent.[16][17]
Conclusion
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity and the orthogonal nature of its protecting groups provide a reliable and flexible platform for the synthesis of novel thiazole-based anticancer agents. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to design and construct the next generation of targeted cancer therapies.
References
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Upadhyaya, K., et al. (2007). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E63(12), o4573. Available at: [Link]
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Al-Ostoot, F.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available at: [Link]
-
Patel, H.M., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry. Available at: [Link]
-
Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Letters in Drug Design & Discovery, 19(9), 816-834. Available at: [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Pharmaffiliates. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Shaily, et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery. Available at: [Link]
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Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical and Drug Analysis, 6(5), 509-522. Available at: [Link]
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Li, Y., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 19(10), 16530-16544. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Request PDF. Available at: [Link]
-
Zaru, M., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Available at: [Link]
- Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
MDPI. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
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de Oliveira, R.B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 665-674. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Manasagangotri, P. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Available at: [Link]
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Application Notes and Protocols for Solid-Phase Organic Synthesis
Introduction: The Paradigm of Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of chemical and pharmaceutical sciences since its inception by Bruce Merrifield.[1] This powerful technique involves the stepwise construction of molecules on an insoluble solid support, typically a polymeric resin.[2] The key advantage of SPOS lies in its ability to simplify purification processes; excess reagents and soluble by-products are easily removed by filtration and washing, driving reactions to completion and significantly increasing efficiency and throughput.[1][3] This methodology has become the cornerstone for the synthesis of peptides, oligonucleotides, and diverse libraries of small organic molecules for drug discovery and other applications.[2][4]
This guide provides an in-depth exploration of the principles and protocols of SPOS, designed for researchers, scientists, and drug development professionals. We will delve into the critical components of this technology, including the selection of solid supports, the strategic use of linkers, and the application of protecting groups. Detailed, field-proven protocols for the synthesis of peptides, oligonucleotides, and representative small molecules are provided, with an emphasis on the scientific rationale behind each experimental step.
Core Components of Solid-Phase Synthesis
The success of any solid-phase synthesis is contingent on the judicious selection and interplay of three core components: the solid support (resin), the linker, and the protecting group strategy.
Solid Supports (Resins)
The solid support acts as an insoluble scaffold upon which the synthesis is performed.[5] The physical and chemical properties of the resin are critical for reaction efficiency. Polystyrene, cross-linked with divinylbenzene (DVB), is the most common resin core due to its excellent chemical stability and mechanical robustness.[6][7] Polyethylene glycol (PEG) grafted polystyrene resins offer improved swelling properties in a wider range of solvents, making them suitable for the synthesis of complex molecules.[2]
| Resin Type | Typical Loading Capacity (mmol/g) | Key Characteristics | Primary Applications |
| Merrifield Resin | 0.5 - 2.0 | 1-2% DVB cross-linked polystyrene; swells well in non-polar solvents.[6] | Boc-based peptide synthesis.[8] |
| Wang Resin | 0.4 - 1.2 | p-Alkoxybenzyl alcohol linker on polystyrene; acid-labile.[9] | Fmoc-based synthesis of peptide acids.[5] |
| Rink Amide Resin | 0.4 - 0.8 | Acid-labile linker on polystyrene for the synthesis of peptide amides.[5] | Fmoc-based synthesis of peptide amides.[5] |
| 2-Chlorotrityl Chloride Resin | 1.0 - 2.0 | Highly acid-sensitive linker; allows for mild cleavage conditions.[8] | Synthesis of protected peptide fragments.[5] |
| TentaGel Resin | 0.2 - 0.5 | PEG-grafted polystyrene; excellent swelling in a broad range of solvents. | Synthesis of complex peptides and small molecules. |
Linkers: The Molecular Bridge
The linker is a chemical moiety that connects the growing molecule to the solid support and is designed to be cleaved under specific conditions at the end of the synthesis.[10][11] The choice of linker is paramount as it dictates the final functionality of the product (e.g., carboxylic acid or amide) and the conditions required for its release.[9]
-
Acid-Labile Linkers: These are the most common type of linkers, cleaved by acids such as trifluoroacetic acid (TFA). Examples include the Wang and Rink Amide linkers.[5][9]
-
Photocleavable Linkers: These linkers contain a photolabile group, allowing for cleavage upon exposure to UV light, which provides an orthogonal cleavage strategy.[3][12]
-
Safety-Catch Linkers: These linkers are stable to the conditions of synthesis but can be "activated" by a specific chemical transformation, rendering them labile to cleavage.[1][10][13][14] This strategy offers an additional layer of control and orthogonality.
-
Traceless Linkers: These linkers are designed to be cleaved in a way that leaves no residual functionality on the final product, which is particularly useful in small molecule library synthesis.[15]
Protecting Group Strategies
Protecting groups are essential for masking reactive functional groups that are not intended to participate in a given reaction step.[16] The choice of protecting group strategy is intimately linked to the choice of linker and resin. The two dominant strategies in solid-phase peptide synthesis (SPPS) are:
-
Boc/Bzl Strategy: This strategy utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, which is removed by mild acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed along with the peptide from the resin using a strong acid like hydrofluoric acid (HF).[13]
-
Fmoc/tBu Strategy: This is currently the more popular approach, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[8] Side-chain protecting groups are tert-butyl-based and are cleaved simultaneously with the peptide from the resin using TFA.[8] The orthogonality of the Fmoc deprotection (using a base like piperidine) and the final cleavage (using an acid) is a key advantage of this strategy.
Application 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Fmoc-based SPPS is the most widely used method for the routine synthesis of peptides.[8] The following protocol outlines the key steps for the manual synthesis of a simple peptide.
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Manual Fmoc SPPS
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-preloaded resin (e.g., Fmoc-Gly-Wang resin) or resin for first amino acid loading (e.g., 2-chlorotrityl chloride resin).[5]
-
Fmoc-protected amino acids.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
Washing solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Cold diethyl ether.
Procedure:
-
Resin Preparation and First Amino Acid Loading (if not using pre-loaded resin):
-
Place the resin (e.g., 300 mg of 2-chlorotrityl chloride resin for a 0.1 mmol scale synthesis) in a reaction vessel.[5]
-
Swell the resin in DCM for at least 30 minutes.[5]
-
Dissolve the first Fmoc-amino acid (3 equivalents) and DIPEA (7.5 equivalents) in dry DCM.[8]
-
Add the amino acid solution to the swollen resin and agitate for 30-60 minutes.[8]
-
Wash the resin with DMF (3x) and DCM (3x).[8]
-
To cap any unreacted sites, treat the resin with a mixture of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.[8]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Swell the Fmoc-amino acid-loaded resin in DMF for 1 hour.[5]
-
Drain the DMF and add the 20% piperidine/DMF solution.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents) and HBTU/HATU (3 equivalents) in DMF.
-
Add DIPEA or NMM (6 equivalents) to activate the amino acid (solution will typically change color).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to check for completion of the coupling reaction.[17][18]
-
-
Monitoring the Coupling Reaction: The Kaiser Test
-
Principle: The Kaiser test is a colorimetric assay that detects free primary amines.[11] A positive result (intense blue color) indicates an incomplete coupling reaction, while a negative result (yellow/colorless) signifies a complete reaction.[17]
-
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small test tube.[11][18]
-
Add 2-3 drops each of:
-
Reagent A: 5g ninhydrin in 100 ml ethanol.[17]
-
Reagent B: 80g phenol in 20 ml ethanol.
-
Reagent C: 2 ml of 0.001 M KCN in 98 ml pyridine.
-
-
Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines and an incomplete reaction.[7]
-
-
-
Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.[16]
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether and dry.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Application 2: Solid-Phase Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides on a solid support.[19][20] The synthesis proceeds in a 3' to 5' direction in a cyclical manner.
Workflow for Phosphoramidite Oligonucleotide Synthesis
Caption: The synthetic cycle of phosphoramidite-based oligonucleotide synthesis.
Detailed Protocol for Automated Oligonucleotide Synthesis
This protocol describes the general steps performed by an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first 3'-terminal nucleoside.
-
Nucleoside phosphoramidites (A, C, G, T/U) with appropriate protecting groups.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Deblocking solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM.[6]
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution: Iodine in THF/water/pyridine.
-
Cleavage and deprotection solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
Procedure (Automated Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution, exposing a free 5'-hydroxyl group.[6]
-
Coupling: The next nucleoside phosphoramidite, dissolved in acetonitrile, is delivered to the synthesis column along with the activator solution. The phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.
-
Capping: To prevent the elongation of chains that failed to couple, any unreacted 5'-hydroxyl groups are acetylated (capped) using the capping solutions. This ensures high sequence fidelity.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide or AMA.
-
This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[19]
-
The crude oligonucleotide is collected and purified, typically by polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Application 3: Solid-Phase Synthesis of Small Molecules - Benzodiazepines
SPOS is a powerful tool for generating libraries of small molecules for drug discovery. The synthesis of 1,4-benzodiazepines, a privileged scaffold in medicinal chemistry, is a classic example.
Workflow for Solid-Phase Benzodiazepine Synthesis
Caption: General workflow for the solid-phase synthesis of 1,4-benzodiazepines.
Representative Protocol for Benzodiazepine Synthesis
This protocol is adapted from the work of Ellman and Bunin.[21]
Materials:
-
Aminomethylated polystyrene resin.
-
Fmoc-protected amino acids.
-
2-Aminobenzophenones.
-
Activating agents (e.g., PyBOP).
-
Base (e.g., DIPEA).
-
Deprotection and cyclization agent (e.g., 5% acetic acid in DMF).
-
Alkylating agents (e.g., alkyl halides).
-
Cleavage agent (e.g., TFA).
Procedure:
-
Loading: The 2-aminobenzophenone is attached to the resin via a suitable linker.
-
Fmoc Deprotection: The Fmoc protecting group of a coupled amino acid is removed with 20% piperidine in DMF.
-
Acylation: The exposed amine is acylated with an Fmoc-protected amino acid using a coupling agent like PyBOP.
-
Deprotection and Cyclization: Treatment with a mild acid (e.g., 5% acetic acid in DMF) removes the Fmoc group and promotes intramolecular cyclization to form the benzodiazepine core.
-
N-Alkylation: The amide nitrogen of the benzodiazepine can be alkylated using an alkylating agent and a base.
-
Cleavage: The final benzodiazepine derivative is cleaved from the solid support using TFA.
Conclusion: A Versatile and Indispensable Tool
Solid-phase organic synthesis is a mature and highly versatile technology that continues to be an indispensable tool in modern chemical and pharmaceutical research. Its ability to streamline synthesis and purification has accelerated the discovery and development of new therapeutics, from peptide-based drugs to novel small molecule inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement SPOS in their own laboratories. As the field continues to evolve with the development of new resins, linkers, and automation technologies, the power and reach of solid-phase synthesis are set to expand even further.
References
-
Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1436. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar.
-
Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-545.
-
Albericio, F., & Kruger, H. G. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(21), 7354. [Link]
-
Obrecht, D., & Villalgordo, J. M. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(22), 11363-11445. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 460-478. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Sim, M. M., & Ganesan, A. (1997). Multiple solid-phase synthesis of hydantoins and thiohydantoins. Journal of Organic Chemistry, 62(10), 3230-3235. [Link]
-
Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998. [Link]
-
Spivey, A. C. (2007). Linker Strategies in Solid-Phase Organic Synthesis. Journal of the American Chemical Society, 129(25), 8072-8072. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 460-478. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Reddy, K. S. K., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Pignataro, L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14213-14227. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
Sources
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- 4. Multiple solid-phase synthesis of hydantoins and thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
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Application Notes and Protocols for the Development of Novel Antibacterial Agents
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibacterial agents. This guide provides a comprehensive, technically-grounded framework for navigating the complex pipeline of antibacterial research and development. From the initial stages of target identification and validation to the nuances of screening platforms, lead optimization, and essential preclinical evaluation, this document offers both strategic insights and detailed, actionable protocols. It is designed to empower researchers and drug development professionals with the knowledge to make informed decisions, avoid common pitfalls, and ultimately, accelerate the delivery of novel, effective antibacterial therapies.
Section 1: The Strategic Imperative: Identifying and Validating Novel Bacterial Targets
The success of any antibacterial development program hinges on the selection of a viable target. An ideal target is essential for bacterial survival or virulence, is conserved across relevant pathogens, and lacks a close homolog in humans to minimize off-target toxicity.
Expanding the Target Landscape
Historically, antibacterial research has focused on a limited number of cellular processes. To overcome existing resistance mechanisms, the field is actively exploring novel biological pathways.[1][2][3][4]
| Target Class | Classical Examples | Emerging Targets | Rationale for Innovation |
| Cell Wall & Membrane | Penicillin-Binding Proteins (PBPs) | Lipopolysaccharide (LPS) transport machinery (e.g., Lpt complex), Fatty acid biosynthesis (FASII)[1] | Targeting the unique outer membrane of Gram-negative bacteria and essential lipid synthesis pathways. |
| Protein Synthesis | 30S & 50S Ribosomal Subunits | Peptide deformylase (PDF), Aminoacyl-tRNA synthetases | Exploiting enzymes critical for protein maturation that are distinct from their mammalian counterparts. |
| Nucleic Acid Synthesis | DNA gyrase, RNA polymerase | Bacterial DNA polymerase IIIC, Riboswitches | Targeting alternative replication enzymes and regulatory RNA elements to circumvent existing resistance. |
| Virulence & Pathogenesis | Not a classical target | Quorum sensing systems, Type III secretion systems, Biofilm formation factors[2] | Disarming pathogens rather than killing them, which may reduce the selective pressure for resistance. |
The Validation Gauntlet: A Multi-Pillar Approach
A potential target must undergo rigorous validation to justify its advancement in the drug discovery pipeline. This process integrates computational, genetic, and chemical methodologies.
Caption: A streamlined workflow for antibacterial target validation.
Section 2: Identifying Hits: Modern Screening Strategies
With a validated target, the next step is to identify "hits"—molecules that modulate the target's function. The choice of screening methodology is a critical decision with long-term implications for the project.
High-Throughput Screening (HTS)
HTS enables the rapid testing of large chemical libraries.[5][6][7][8] There are two primary HTS approaches:
-
Target-Based HTS: This method uses a purified target in a biochemical assay. It offers high specificity but may fail to identify compounds that require cellular entry or metabolic activation.
-
Phenotypic (Whole-Cell) HTS: This approach screens for compounds that inhibit bacterial growth.[9] It ensures that hits are active against whole bacteria but requires subsequent, often challenging, target deconvolution efforts.
The Rise of AI and In Silico Screening
Machine learning and artificial intelligence (AI) are revolutionizing antibiotic discovery.[10] These computational approaches can screen vast virtual libraries of molecules, predicting their antibacterial activity and prioritizing them for synthesis and testing. This in silico approach can significantly reduce the time and cost associated with traditional HTS.[10]
Caption: An overview of modern screening funnels in antibacterial discovery.
Section 3: Foundational In Vitro Protocols
Standardized and reproducible in vitro assays are essential for characterizing the activity of hit compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]
Objective: To determine the potency of a test compound against a specific bacterial strain.
Materials:
-
Test compound, solubilized in an appropriate solvent (e.g., DMSO).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Sterile 96-well, flat-bottom microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Culture bacteria in CAMHB to mid-log phase (OD600 ≈ 0.5). Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound directly in the 96-well plate. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration where no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol: Mammalian Cell Cytotoxicity Assay
This assay is crucial for determining the selectivity of a compound—its ability to harm bacteria without damaging host cells.[16][17][18][19][20]
Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (CC50).
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
Sterile 96-well, flat-bottom tissue culture plates.
-
Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent.
-
Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 1 x 10^4 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a period that allows for significant cell division, typically 24-72 hours.
-
Viability Assessment: Add the viability reagent (e.g., resazurin) and incubate according to the manufacturer's instructions. Measure the fluorescence or absorbance to quantify the number of viable, metabolically active cells.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Therapeutic Index (TI) = CC50 / MIC
A higher TI indicates greater selectivity of the compound for bacteria over mammalian cells.
Section 4: Advancing Leads: The Role of ADME/Tox and In Vivo Models
A promising lead compound must possess not only potent antibacterial activity but also favorable pharmacokinetic properties.
Early ADME/Tox Profiling
Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[21][22][23][24][25] Early in silico and in vitro assessment of ADME and toxicity (Tox) properties is essential to identify and address potential liabilities before committing to expensive in vivo studies.
| ADME/Tox Parameter | Common In Vitro Assay | Desired Outcome |
| Solubility | Kinetic or thermodynamic solubility assays | High aqueous solubility for better absorption and formulation. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell assay | High permeability for good oral absorption. |
| Metabolic Stability | Liver microsome or hepatocyte stability assays | Moderate stability to ensure sufficient exposure without being rapidly cleared. |
| Toxicity | hERG channel assay, Ames test for mutagenicity | No significant off-target activity or genotoxicity. |
In Vivo Efficacy Models
Animal models are indispensable for evaluating a compound's efficacy in a living system.[26][27][28][29] The choice of model is dictated by the target pathogen and the intended clinical application.
-
Murine Thigh Infection Model: A standard model for assessing the reduction of bacterial burden in a localized infection.
-
Murine Sepsis/Peritonitis Model: Used to evaluate a compound's ability to improve survival in a systemic infection.
-
Lung Infection Models: Crucial for pathogens that cause pneumonia, such as Klebsiella pneumoniae or Pseudomonas aeruginosa.
Conclusion
The development of novel antibacterial agents is a challenging yet vital undertaking. A strategic approach that embraces new technologies, prioritizes early and rigorous validation, and integrates a multi-disciplinary perspective is essential for success. By adhering to the principles and protocols outlined in this guide, the scientific community can enhance the efficiency and effectiveness of the antibacterial discovery pipeline, ultimately delivering new therapies to combat the growing threat of antimicrobial resistance.
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Discovery and development of new antibacterial drugs: learning from experience? Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at: [Link]
-
Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. PubMed Central. Available at: [Link]
-
A Scientific Roadmap for Antibiotic Discovery. The Pew Charitable Trusts. Available at: [Link]
-
Novel Antibacterial Approaches and Therapeutic Strategies. PubMed Central. Available at: [Link]
-
Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. National Institutes of Health. Available at: [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Analysis of the Antibiotic-Potentiating Activity, Absorption, Distribution, Metabolism, and Excretion (ADME) and the Molecular Docking Properties of Phytol Against Multi-Drug-Resistant (MDR) Strains. MDPI. Available at: [Link]
-
Novel Targets for Antimicrobials. PubMed Central. Available at: [Link]
-
Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen. Available at: [Link]
-
An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. PubMed Central. Available at: [Link]
-
A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery. PLOS Computational Biology. Available at: [Link]
-
Special Issue : Discovery and Development of Novel Antibacterial Agents. MDPI. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Emerging Antibacterial Strategies with Application of Targeting Drug Delivery System and Combined Treatment. Dove Medical Press. Available at: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
High-throughput screen (HTS). GARDP Revive. Available at: [Link]
-
Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. Hilaris Publisher. Available at: [Link]
-
In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Systematic Review and Meta-Analysis. ACS Biomaterials Science & Engineering. Available at: [Link]
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Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]
-
Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. Available at: [Link]
-
Novel targets to develop new antibacterial agents and novel alternatives to antibacterial agents. ResearchGate. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Taylor & Francis Online. Available at: [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. ResearchGate. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
A High-Throughput Screening Platform of Microbial Natural Products for the Discovery of Molecules with Antibiofilm Properties against Salmonella. Frontiers. Available at: [Link]
-
Joint transnational call 2026. EUP OHAMR. Available at: [Link]
-
ADME in Toxicology: Ensuring Drug Safety & Efficacy. Creative Biolabs. Available at: [Link]
-
2025 Updates to CLSI M100. Wisconsin State Laboratory of Hygiene. Available at: [Link]
-
New targets for antibacterial drug development in the post-genomic era. ResearchGate. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
Animal models in the evaluation of antimicrobial agents. ASM Journals. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Novel Targets of Antimicrobial Therapies. Microbiology Spectrum. Available at: [Link]
-
A High-Throughput Screen for Antibiotic Drug Discovery. PubMed Central. Available at: [Link]
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- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
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- 16. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. kosheeka.com [kosheeka.com]
- 18. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
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- 20. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 21. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
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- 25. ADME in Toxicology: Ensuring Drug Safety & Efficacy - Creative Biolabs [creative-biolabs.com]
- 26. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Bioactive Carboxamides from Thiazole Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazole Carboxamide Scaffold in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the design of potent and selective therapeutic agents. When functionalized with a carboxamide linkage, the resulting thiazole carboxamide moiety offers a versatile platform for modulating pharmacokinetic and pharmacodynamic properties. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, underscoring their significance in the development of novel therapeutics.[2][3][4] This application note provides a comprehensive guide to the synthesis of bioactive thiazole carboxamides, with a focus on practical and efficient protocols for researchers in the field of drug discovery and development.
Synthetic Strategies: From Thiazole Esters to Bioactive Amides
The conversion of a thiazole ester to a carboxamide is a pivotal transformation in the synthesis of many biologically active molecules. Two principal strategies are commonly employed: the direct conversion of the ester to the amide (aminolysis), and a two-step approach involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling. The choice of strategy is often dictated by the reactivity of the starting materials, desired purity of the final product, and scalability of the reaction.
Method A: Direct Aminolysis of Thiazole Esters
Direct aminolysis is an atom-economical approach that involves the direct reaction of the thiazole ester with a primary or secondary amine.[5][6] This method, while conceptually straightforward, can be challenging due to the relatively poor leaving group nature of the alkoxy group of the ester.[5]
In many cases, the uncatalyzed reaction of an ester with an amine is slow. The reaction can be significantly accelerated by the use of a base catalyst, such as sodium methoxide.[7][8] The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group to yield the desired amide.
Caption: Mechanism of Base-Catalyzed Aminolysis of a Thiazole Ester.
Method B: Two-Step Synthesis via Thiazole Carboxylic Acid Intermediate
A more common and often more reliable method involves a two-step sequence:
-
Hydrolysis: The thiazole ester is first hydrolyzed to the corresponding thiazole carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup.[9]
-
Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using a suitable coupling reagent. This approach offers greater control and is generally applicable to a wider range of substrates.
A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rates of racemization.[10][11][12] The reaction proceeds through the formation of an active ester intermediate.
Caption: Mechanism of HATU-Mediated Amide Coupling.
Experimental Protocols
Protocol 1: Synthesis of a Thiazole Carboxamide via the Carboxylic Acid Intermediate
This protocol describes a reliable two-step method for the synthesis of a representative thiazole carboxamide.
Step 1: Hydrolysis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate
Caption: Workflow for the hydrolysis of a thiazole ester.
-
Reagents and Materials:
-
Ethyl 2-aryl-4-methylthiazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.
-
-
Procedure: a. Dissolve the ethyl 2-aryl-4-methylthiazole-5-carboxylate in a mixture of THF and MeOH (e.g., 3:1 v/v). b. Add an aqueous solution of LiOH (2.0-3.0 equivalents). c. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Once the reaction is complete, remove the organic solvents under reduced pressure. e. Dilute the aqueous residue with water and cool in an ice bath. f. Acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form. g. Extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude thiazole carboxylic acid. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 2: HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
-
Reagents and Materials:
-
Thiazole carboxylic acid (from Step 1) (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N'-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar), syringes, TLC plates, separatory funnel, rotary evaporator, column chromatography setup.
-
-
Procedure: a. To a solution of the thiazole carboxylic acid and the amine in anhydrous DMF under an inert atmosphere, add DIPEA and stir for 5-10 minutes at room temperature. b. Add HATU portion-wise to the reaction mixture. c. Stir the reaction at room temperature and monitor its progress by TLC. d. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). e. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure thiazole carboxamide.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic route can significantly impact the overall efficiency of obtaining the desired thiazole carboxamide. The following table provides a comparative overview of the two primary methods discussed.
| Parameter | Method A: Direct Aminolysis (Base-Catalyzed) | Method B: Two-Step (Acid Coupling) |
| Starting Material | Thiazole Ester | Thiazole Ester |
| Key Reagents | Amine, Base (e.g., NaOMe, TBD) | 1. Base (e.g., LiOH) 2. Amine, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) |
| Number of Steps | 1 | 2 |
| Typical Yields | Variable (can be high, but substrate dependent) | Generally high and reproducible (often >70% for coupling step) |
| Generality | Can be substrate-specific; may fail with less reactive amines/esters | Broad substrate scope |
| Atom Economy | High | Moderate (generates byproducts from coupling agent) |
| Ease of Purification | Can be challenging due to unreacted starting materials | Generally straightforward purification of the final product |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion in Direct Aminolysis: As documented, simple refluxing of a thiazole ester with an amine in a protic solvent like ethanol may fail to yield the desired product.[13] This is often due to the poor leaving group ability of the alkoxide.
-
Side Reactions with Strong Bases: When using strong bases like t-BuOK in DMSO for direct amidation, side reactions with the solvent can occur.
-
Solution: Carefully control the reaction temperature and time. If side reactions persist, consider alternative base/solvent combinations or switch to the two-step acid coupling method.
-
-
Epimerization in Amide Coupling: For chiral carboxylic acids, there is a risk of epimerization at the α-carbon during the activation and coupling steps.
-
Difficulty in Removing Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDC, the resulting urea byproduct can be challenging to remove during purification.
-
Solution: For DCC, the dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration. For the more soluble urea from EDC, thorough aqueous workup is crucial. Alternatively, using phosphonium- or uronium-based coupling reagents like HATU avoids this issue.
-
Conclusion
The synthesis of bioactive thiazole carboxamides is a critical task in modern drug discovery. This application note has detailed two primary synthetic routes from readily available thiazole esters: direct aminolysis and a two-step approach via the carboxylic acid intermediate. While direct aminolysis offers a more atom-economical pathway, the two-step method involving hydrolysis and subsequent amide coupling provides greater reliability and a broader substrate scope. The provided protocols, mechanistic insights, and troubleshooting guide are intended to equip researchers with the necessary knowledge to efficiently synthesize these valuable compounds and accelerate the discovery of new therapeutic agents.
References
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
ChemistNate. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters. Retrieved from [Link]
-
ACS Publications. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic Study on the Amidation of Esters Mediated by Sodium Formamide. Retrieved from [Link]
-
ACS Publications. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, November 12). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Retrieved from [Link]
-
MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
The Chemical Reaction Database. (2012, April 22). Ester amidation the sodium methoxide way. Retrieved from [Link]
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- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 7. Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
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- 15. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthetic procedure and improve your yield.
Overview of the Synthetic Pathway
The synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is typically achieved in a two-step process. The first step involves the formation of the core heterocyclic structure, Ethyl 2-aminothiazole-5-carboxylate, via a Hantzsch-type thiazole synthesis. The second step is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group.
This guide is structured to address potential issues in each of these critical stages.
Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This crucial step builds the thiazole heterocycle. A common and effective method involves the α-bromination of ethyl β-ethoxyacrylate followed by a cyclization reaction with thiourea.[1] This is a variation of the classic Hantzsch thiazole synthesis, which is a cornerstone of heterocyclic chemistry.[2][3]
Experimental Protocol
A representative protocol is as follows:
-
Dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of water and dioxane. Cool the solution to -10 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) while maintaining the low temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor for the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Add thiourea (1.0 eq) to the mixture.
-
Heat the reaction to 80 °C and maintain for 1 hour.
-
Cool the solution to room temperature and add aqueous ammonia to induce precipitation.
-
Stir the resulting paste for 10 minutes, then collect the solid by filtration.
-
Wash the filter cake with water and dry under a vacuum to yield Ethyl 2-aminothiazole-5-carboxylate.[4]
Troubleshooting Guide: Step 1
| Problem | Potential Cause | Scientific Explanation & Solution |
| Low or No Product Formation | 1. Incomplete α-bromination | The first step is an electrophilic addition of bromine to the electron-rich double bond of the acrylate. If this step is incomplete, there will be no substrate for the subsequent cyclization. Validation: Monitor the reaction by TLC. The starting acrylate should be fully consumed before adding thiourea. Solution: Ensure your NBS is pure and dry. Perform the addition slowly at low temperatures (-10 °C to 0 °C) to prevent runaway reactions and the formation of side products.[4] |
| 2. Inefficient Cyclization | The cyclization involves the nucleophilic attack of the sulfur atom from thiourea onto the brominated intermediate, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[5] High temperatures are typically required to drive the final dehydration step.[3] Validation: Check the reaction mixture by LC-MS if possible to look for intermediates. Solution: Ensure the reaction is heated sufficiently (e.g., 80 °C) after the addition of thiourea.[4] Confirm the stoichiometry; a slight excess of thiourea can sometimes be beneficial.[3] | |
| 3. Degradation of Starting Material | Ethyl 3-ethoxyacrylate can be susceptible to hydrolysis, especially under acidic or basic conditions. The brominated intermediate is also reactive and can degrade if left for extended periods. Solution: Use freshly distilled or high-purity starting materials. Proceed immediately to the cyclization step after the bromination is confirmed to be complete. | |
| Product is an Oil or Gummy Solid | 1. Impurities Present | The presence of unreacted starting materials, succinimide (from NBS), or excess thiourea can prevent the product from crystallizing properly. Solution: Ensure the final product is thoroughly washed with cold water to remove water-soluble impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.[6] |
| 2. Incomplete Neutralization | The product is an amine and can form salts. If the mixture is not sufficiently basic after the reaction, the product may remain dissolved as a salt. Solution: Add aqueous ammonia or another base until the solution is distinctly basic (pH > 9). This ensures the free amine precipitates out of the solution.[4] |
Frequently Asked Questions (FAQs): Step 1
Q1: Why is it critical to add NBS at a low temperature? A: The reaction of NBS with the acrylate is exothermic. Adding it slowly at low temperatures helps to control the reaction rate, preventing the formation of undesired side-products from over-bromination or other competing reactions.
Q2: What is the purpose of adding ammonia in the final step? A: The cyclization reaction generates HBr as a byproduct, which protonates the amino group of the product, forming a water-soluble salt. Ammonia is a base that neutralizes this acid, converting the product to its free-base form, which is less soluble in water and precipitates out, allowing for easy isolation by filtration.[4]
Q3: My yield is consistently around 70%, as reported in some literature. How can I improve it? A: While a 70% yield is respectable, optimization is possible. A patent describes a method using potassium sulfide and a copper catalyst that claims a yield of over 95%.[4] This suggests that exploring alternative catalytic systems could be a fruitful avenue for significant yield improvement. However, this introduces new variables and potential purification challenges.
Step 2: Boc Protection of Ethyl 2-aminothiazole-5-carboxylate
This step protects the nucleophilic 2-amino group, a common strategy in multi-step syntheses to prevent it from participating in subsequent reactions. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[7]
Experimental Protocol
A reliable protocol for Boc protection is as follows:
-
Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a suitable solvent like 1,4-dioxane or dichloromethane.
-
Add triethylamine (TEA) (1.5 - 2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) portion-wise while stirring at room temperature.
-
Stir the reaction for 6-12 hours at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Perform an aqueous workup: add water and ethyl acetate to the residue. Separate the organic layer.
-
Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a white solid.[8]
Troubleshooting Guide: Step 2
| Problem | Potential Cause | Scientific Explanation & Solution |
| Incomplete Reaction (Starting material remains) | 1. Hydrolyzed (Boc)₂O | Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, reducing its effective concentration. Validation: Use a fresh bottle of (Boc)₂O or one that has been stored properly in a desiccator. Solution: Add a slight excess (1.2 eq) of (Boc)₂O. If the reaction stalls, another small portion (0.1-0.2 eq) can be added. |
| 2. Insufficient Base | Triethylamine (TEA) acts as a base to deprotonate the aminothiazole, increasing its nucleophilicity. It also neutralizes the tert-butoxycarboxylic acid byproduct formed during the reaction. Insufficient base can lead to a stalled or slow reaction.[7] Solution: Ensure at least 1.5 equivalents of TEA are used. The base should be added before the (Boc)₂O. | |
| Formation of Multiple Products on TLC | 1. Di-Boc Side Product | Although less common for aminothiazoles, over-reaction can sometimes lead to the formation of a di-protected species or other side products, especially if the reaction is heated. Solution: Avoid heating the reaction unless necessary. Use a controlled stoichiometry of (Boc)₂O (1.1-1.2 eq). Purification via column chromatography will be necessary to separate these products. |
| Difficulty with Purification | 1. Oily Product | The crude product can sometimes be an oil due to residual solvent or impurities. Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt purification by column chromatography (a common eluent system is Hexane/Ethyl Acetate). Often, the purified fractions, when concentrated, will yield a solid. Trituration with a non-polar solvent like hexane can also induce crystallization. |
| 2. Product Lost in Workup | The product has some polarity and could be lost to the aqueous layer if the extraction is not performed carefully, especially if emulsions form. Solution: Use a brine wash after the water wash to help break emulsions and "salt out" the product into the organic layer. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery from the aqueous phase. |
Frequently Asked Questions (FAQs): Step 2
Q1: How do I effectively monitor this reaction by TLC? A: Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting material (Ethyl 2-aminothiazole-5-carboxylate) is quite polar and will have a low Rf value. The Boc-protected product is much less polar and will have a significantly higher Rf. The reaction is complete when the spot corresponding to the starting material has completely disappeared.[8]
Q2: Can I use a different base instead of triethylamine? A: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium bicarbonate can also be used, often in a biphasic solvent system (e.g., dichloromethane/water), but this can sometimes lead to slower reaction rates. TEA is widely used because it is effective, inexpensive, and easily removed during workup or evaporation.
Q3: My yield after purification is low (~60%). Is this normal? A: A yield of 59.5% has been reported in the literature for this specific step, so your result is in the expected range.[8] To improve this, ensure your workup and purification steps are optimized to minimize product loss. Careful column chromatography and complete extraction are key.
References
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Journal of Medicinal Chemistry. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
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- 3. m.youtube.com [m.youtube.com]
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- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Protection of Aminothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Boc protection of aminothiazoles. This resource, designed for chemists in the research and drug development fields, provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during this common yet nuanced transformation. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you navigate potential side reactions and optimize your synthetic protocols.
Introduction: The Unique Reactivity of 2-Aminothiazoles
The 2-aminothiazole moiety is a valuable scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its Boc (tert-butoxycarbonyl) protection is a critical step in many synthetic routes, enabling subsequent functionalization. However, the inherent electronic properties of the thiazole ring present unique challenges not typically encountered with simple aliphatic or aromatic amines. The system contains three nucleophilic nitrogen atoms and a potentially reactive C5 position, leading to possible side reactions. Understanding the delicate balance of reactivity is key to achieving high yields of the desired mono-N-Boc protected product.
This guide will address the most common issues, from over-reaction to unexpected regioselectivity, providing both mechanistic explanations and practical, validated protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 2-aminothiazole giving a low yield of the desired mono-Boc product?
Low yields are often attributable to several factors, including incomplete reaction, degradation of the starting material, or the formation of side products. The primary culprits are often over-reaction to form a di-Boc species or reaction at an undesired position. The 2-aminothiazole system has multiple potentially reactive sites: the exocyclic amino group, the endocyclic thiazole nitrogen, and the C5 carbon of the thiazole ring.[2]
A critical factor to consider is the tautomeric equilibrium between the amino and imino forms of 2-aminothiazole. While studies indicate that the amino tautomer is generally the major form in solution, the specific reaction conditions can influence this equilibrium.[3]
Q2: I am observing a second, less polar spot on my TLC that corresponds to a higher molecular weight. What is it?
This is a classic sign of over-reaction, leading to the formation of N,N-bis(tert-butoxycarbonyl)aminothiazole (the di-Boc product). The exocyclic amino group, after initial Boc protection, can be deprotonated under basic conditions to form an amide anion, which is still nucleophilic enough to react with a second molecule of Boc-anhydride ((Boc)₂O), especially in the presence of a strong base or an acylation catalyst like 4-dimethylaminopyridine (DMAP).[4][5]
Q3: Can the Boc group add to the nitrogen atom within the thiazole ring?
While the exocyclic amino group is significantly more nucleophilic than the endocyclic thiazole nitrogen, reaction at the ring nitrogen is a theoretical possibility.[2] However, extensive studies on the acylation and alkylation of 2-aminothiazoles have shown that reactions overwhelmingly occur at the exocyclic amine.[6] The lone pair of the endocyclic nitrogen is part of the aromatic sextet, making it less available for nucleophilic attack. Reaction at this position is generally not a major concern under standard Boc protection conditions.
Q4: My reaction mixture is turning dark, and I'm seeing multiple spots on the TLC, indicating decomposition. What could be causing this?
Thiazole rings can be sensitive to certain reaction conditions. While generally stable, prolonged exposure to strong bases or high temperatures can lead to ring-opening or other degradation pathways.[7] The use of overly aggressive conditions to force the reaction to completion can be counterproductive. It is crucial to use the mildest conditions necessary to achieve the desired transformation. Additionally, some substituted aminothiazoles, such as certain 2-acetamido-4-chlorothiazoles, have been shown to be unstable, reverting to the corresponding 2-aminothiazol-4(5H)-one upon hydrolysis.[5][8]
Troubleshooting Guide: Common Side Reactions and Solutions
Problem 1: Formation of Di-Boc Product
The formation of the di-Boc-protected aminothiazole is one of the most common side reactions.
Causality: The mono-Boc protected amine still possesses a proton on the nitrogen. In the presence of a base, this proton can be removed to generate a highly nucleophilic amide anion. This anion can then attack another molecule of (Boc)₂O. The use of a catalyst like DMAP significantly accelerates this second addition.[2]
Visualizing the Mechanism: Di-Boc Formation
Caption: Pathway showing the formation of the di-Boc side product.
Solutions:
| Strategy | Rationale | Recommended Conditions |
| Control Stoichiometry | Use a slight excess, but not a large excess, of (Boc)₂O. | 1.05 - 1.2 equivalents of (Boc)₂O. |
| Choice of Base | Use a non-nucleophilic, hindered base that is strong enough to scavenge the acid byproduct but not so strong that it readily deprotonates the mono-Boc product. | Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally preferred over stronger bases like DBU or sodium hydride. |
| Avoid DMAP | DMAP is a highly effective acylation catalyst that will significantly promote the formation of the di-Boc product. | If the reaction is sluggish, consider gentle heating (e.g., 40 °C) before adding DMAP. If DMAP is necessary, use it in truly catalytic amounts (1-5 mol%). |
| Solvent Choice | Aprotic solvents are standard. | Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. |
Validated Protocol for Selective Mono-Boc Protection:
-
Dissolve the 2-aminothiazole (1.0 eq.) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Problem 2: Reaction at the C5 Position of the Thiazole Ring
While less common for Boc protection, electrophilic attack at the C5 position can occur, especially if the C5 position is unsubstituted and the exocyclic amino group is deactivated.
Causality: The 2-amino group is strongly electron-donating, which increases the electron density of the thiazole ring, particularly at the C5 position. This makes the C5 position susceptible to attack by strong electrophiles.[2] While (Boc)₂O is not a highly reactive electrophile, this pathway can become competitive if the amino group's nucleophilicity is sterically hindered or electronically diminished.
Visualizing Regioselectivity
Caption: Potential sites of electrophilic attack on 2-aminothiazole.
Solutions:
| Strategy | Rationale | Recommended Conditions |
| Mild Reaction Conditions | Avoid highly activating conditions for the (Boc)₂O. | Standard conditions without strong Lewis acids or other activators are sufficient. |
| Substrate Considerations | Be aware that electron-donating groups on the thiazole ring will further activate the C5 position. | For highly activated thiazoles, use the mildest possible conditions and monitor for side product formation. |
Advanced Troubleshooting: The Stachulski Protocol for Difficult Substrates
For particularly challenging substrates, such as 2-amino-4-halothiazoles, which are prone to bis-acylation, a more robust strategy may be required. A recent publication by Stachulski and coworkers highlights an effective method involving the further acylation of a Boc-protected intermediate, followed by selective deprotection.[5][8]
Workflow for Acylation of Challenging Aminothiazoles
Caption: A robust workflow for the acylation of challenging aminothiazoles.
This approach leverages the fact that the Boc group can be cleaved under milder conditions than many other acyl groups, allowing for the selective removal of the Boc group from the bis-acylated intermediate to yield the desired mono-acylated product cleanly.
References
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butoxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. [Link]
-
Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894-27903. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244. [Link]
-
Hernández-Vázquez, E., & Gámez-Montaño, R. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 59-65. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
Rawal, V. H., & Cava, M. P. (1985). A Short, High-Yield Synthesis of N,N'-Di-Boc-Protected 2,5-Diamino-1,4-benzoquinone. Tetrahedron Letters, 26(50), 6141-6142. [Link]
-
Wang, Y., An, L., & Li, Z. (2012). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Vibrational Spectroscopy, 62, 119-124. [Link]
-
Terrier, F., Gzouli, M., Eue, I., & Buncel, E. (2006). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. The Journal of Organic Chemistry, 71(19), 7296–7304. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
Zare, A., & Meraj, F. (2021). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 12(1), 40-52. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in the targeted treatment of cancer. Future medicinal chemistry, 7(12), 1599–1628. [Link]
-
Upadhyaya, K., et al. (2007). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4086. [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(13), 2229-2234. [Link]
-
Toplak, R., et al. (2003). 2-aminothiazole and 2-aminothiazolinone derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 59(9), o502-o505. [Link]
-
PubMed. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894-27903. [Link]
-
Wawrzyńczak, A., et al. (2020). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Structural Chemistry, 31, 2303–2313. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 5. excli.de [excli.de]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, medicinal chemists, and process development scientists. As a crucial intermediate in the synthesis of various pharmacologically active agents, achieving high purity of this compound is paramount.[1][2] This guide is structured to address practical challenges encountered in the laboratory, ensuring you can confidently move to the next step of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate?
A: The impurity profile is typically dictated by the reaction conditions. Common impurities include:
-
Unreacted Starting Material: Ethyl 2-aminothiazole-5-carboxylate.
-
Reagent-Derived Impurities: Excess di-tert-butyl dicarbonate (Boc₂O) and its hydrolysis product, tert-butanol.
-
Over-Reaction Byproduct: A di-Boc protected species, where the thiazole nitrogen is also acylated, although this is less common under standard conditions.
-
Degradation Product: The de-protected amine, Ethyl 2-aminothiazole-5-carboxylate, which can form if the crude product is exposed to acidic conditions during work-up or storage.[3][4]
Q2: My product is a yellow oil, but the literature reports a white solid. What went wrong?
A: This is a very common issue. An oily or gummy consistency is almost always due to the presence of residual solvents or impurities that depress the melting point. The typical culprits are ethyl acetate, dioxane, or tert-butanol from the reaction.[5] Rigorous drying under high vacuum is the first step. If the product remains oily, it indicates significant impurity levels, and you should proceed to trituration or chromatography.
Q3: When should I choose recrystallization over column chromatography?
A: Always attempt recrystallization first if your crude product is reasonably pure (>85-90% by NMR or LCMS). Recrystallization is more scalable, cost-effective, and often yields material of higher crystalline purity.[6] Reserve flash column chromatography for instances where:
-
Recrystallization attempts fail (e.g., the product "oils out").
-
The crude product is very impure.
-
Impurities have very similar polarity to the product, making them difficult to remove by crystallization.
Q4: How can I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is your most valuable tool. Use a mobile phase that gives your product an Rf value of ~0.3-0.4 for best resolution. A common system is a mixture of hexane and ethyl acetate. Stain with potassium permanganate (KMnO₄) to visualize all spots. Your starting amine will be more polar (lower Rf) than your Boc-protected product.
Q5: I'm seeing my product spot on TLC, but also a new, more polar spot after leaving my crude material on the bench. What is it?
A: This new, more polar spot is likely the de-protected starting material, Ethyl 2-aminothiazole-5-carboxylate. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[4] Trace amounts of acid in your crude mixture or exposure to acidic vapors in the lab can cause slow degradation. It is advisable to purify the compound promptly after synthesis or store it in a cool, dry place.
Purification Strategy Workflow
This diagram outlines the decision-making process for purifying your crude product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 302964-01-8: Etil 2-(terc-butiloxicarbonilamino)tiazol… [cymitquimica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Thiazole Derivatives
Welcome to the technical support center dedicated to addressing the challenges of steric hindrance in cross-coupling reactions involving thiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming sterically congested bonds with this important heterocyclic motif. Thiazoles are a cornerstone in pharmaceutical and materials science, but their successful functionalization, especially with bulky substituents, often requires a nuanced and strategic approach.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific problems encountered during coupling reactions with sterically hindered thiazole derivatives. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling of a 2-Substituted Thiazole with a Di-ortho-substituted Arylboronic Acid
Scenario: You are attempting to couple a 2-bromo-4-methylthiazole with 2,6-dimethylphenylboronic acid using standard Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture, but you observe minimal product formation and significant starting material recovery or decomposition.
Probable Causes & Solutions:
-
Causality—The Ligand's Dilemma: The tetrakis(triphenylphosphine)palladium(0) catalyst, while a workhorse for many couplings, can be problematic here.[2] The four bulky triphenylphosphine ligands create a sterically crowded coordination sphere around the palladium center. This makes the initial oxidative addition of the hindered 2-bromothiazole, a rate-determining step, extremely slow.[2] Furthermore, the subsequent transmetalation with the equally bulky di-ortho-substituted boronic acid is also severely impeded.
-
Strategic Intervention 1: Switch to Bulky, Electron-Rich Monophosphine Ligands: To facilitate the oxidative addition and transmetalation steps, a ligand that is both bulky and electron-rich is required. Bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible for the thiazole substrate.[3] Electron-rich ligands, in turn, increase the electron density on the palladium center, accelerating the oxidative addition.
-
Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or tBuXPhos.[4] These ligands are designed to be sterically demanding yet flexible enough to accommodate hindered substrates.[5] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties and steric bulk.[5]
-
-
Strategic Intervention 3: Optimize the Base and Solvent System: While K₂CO₃ is a common choice, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be more effective in promoting the transmetalation step, especially with hindered boronic acids. Aprotic polar solvents like dioxane, THF, or CPME are generally preferred over protic solvents, which can lead to competitive protodeboronation of the boronic acid.[6]
Decision Workflow for Ligand Selection in Hindered Suzuki Couplings
Caption: Decision-making workflow for ligand selection in sterically hindered Suzuki-Miyaura couplings.
Issue 2: Competing Homocoupling in Sonogashira Reactions with Bulky Thiazole Halides
Scenario: You are performing a Sonogashira coupling between a 5-iodo-2-tert-butylthiazole and phenylacetylene. You observe a significant amount of the Glaser-Hay homocoupling product (1,4-diphenylbuta-1,3-diyne) alongside your desired product.
Probable Causes & Solutions:
-
Causality—The Copper Co-catalyst's Role: The Sonogashira reaction traditionally employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper(I) acetylide intermediate.[7] This intermediate then undergoes transmetalation with the palladium complex. However, under aerobic conditions or in the presence of an oxidant, this copper acetylide can undergo oxidative homocoupling, leading to the undesired diyne byproduct.[3] This side reaction becomes more competitive when the palladium-catalyzed cross-coupling is slowed by steric hindrance.
-
Strategic Intervention 1: Implement a Copper-Free Sonogashira Protocol: Several highly effective copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[3] These methods often rely on a palladium catalyst in the presence of a suitable base, such as piperidine or pyrrolidine, which can act as both a base and a ligand.
-
Strategic Intervention 2: Careful Degassing and Inert Atmosphere: If a copper-catalyzed system is necessary, ensuring the reaction is performed under a strictly inert atmosphere (argon or nitrogen) is critical. Rigorous degassing of all solvents and reagents prior to use can minimize the presence of oxygen, which promotes the homocoupling side reaction.
-
Strategic Intervention 3: Use of a "Sila"-Sonogashira Coupling: An alternative approach is the "sila"-Sonogashira cross-coupling, which utilizes silyl-protected alkynes.[3] This method completely avoids the formation of the alkyne homocoupling product.[3]
Comparison of Sonogashira Coupling Conditions
| Parameter | Traditional Sonogashira | Copper-Free Sonogashira | "Sila"-Sonogashira |
| Catalyst System | Pd(0) or Pd(II) with a phosphine ligand, Cu(I) co-catalyst | Pd(0) or Pd(II) with a phosphine ligand | Pd(0) or Pd(II) with a phosphine ligand |
| Base | Amine base (e.g., Et₃N, DIPEA) | Stronger amine base (e.g., piperidine, pyrrolidine) | Fluoride source (e.g., TBAF) |
| Alkyne Partner | Terminal alkyne | Terminal alkyne | Silyl-protected alkyne |
| Homocoupling Risk | High, especially with hindered substrates | Significantly reduced to negligible | Eliminated |
| Key Advantage | Widely used and established | Avoids homocoupling side products | Avoids homocoupling and uses stable alkyne precursors |
| Consideration | Requires strict inert atmosphere | May require higher temperatures | Requires an additional desilylation step |
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a 2-chlorothiazole with a bulky secondary amine is failing. What are the likely reasons?
A: Five-membered nitrogen-containing heterocycles like thiazoles can be challenging coupling partners in palladium-catalyzed C-N cross-coupling reactions.[4] The thiazole nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4] For a sterically demanding coupling, this inherent challenge is magnified.
-
Ligand Choice is Critical: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands are essential. Consider using ligands like tBuBrettPhos, which have been specifically developed for the amination of challenging heterocyclic bromides.[4]
-
Pre-catalyst Selection: The use of a well-defined palladium pre-catalyst can be highly beneficial in these systems.
-
Base Strength: A strong, non-nucleophilic base such as LHMDS or NaOtBu is typically required to deprotonate the secondary amine and facilitate the catalytic cycle.
-
Leaving Group: If possible, switching from a 2-chlorothiazole to a 2-bromothiazole or 2-iodothiazole will significantly increase the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[8]
Q2: Can I use a ligand-free palladium catalyst for a sterically hindered coupling with a thiazole derivative?
A: While ligand-free palladium systems, such as those using Pd(OAc)₂, can be effective for some direct arylation reactions of thiazoles, they often struggle with highly congested substrates.[9][10] In some specific cases, the thiazole nitrogen itself can act as a directing group and an internal ligand, facilitating the oxidative addition step.[2] This has been successfully demonstrated in certain Suzuki couplings of ortho-heterocycle-tethered, sterically hindered substrates.[2] However, for general applications involving sterically demanding partners, a well-chosen external ligand is usually necessary to achieve high efficiency and broad substrate scope.[9][10]
Q3: How does the substitution pattern on the thiazole ring affect its reactivity in cross-coupling reactions?
A: The electronic properties of the thiazole ring and the position of the leaving group are crucial.
-
Electronic Effects: The thiazole ring is electron-deficient, which generally makes oxidative addition of a halothiazole to a Pd(0) center more favorable than with electron-rich arenes.
-
Positional Reactivity: Nucleophilic substitution is favored at the C2 position, while electrophilic substitution tends to occur at the C5 position. In the context of palladium-catalyzed cross-coupling, the reactivity of halothiazoles generally follows the order: 2-halo > 5-halo > 4-halo. This is influenced by both electronic and steric factors. The C2 position is adjacent to both the sulfur and nitrogen atoms, influencing its electronic properties and susceptibility to oxidative addition.
Conceptual Overview of Thiazole Reactivity
Caption: Summary of positional reactivity in thiazole derivatives for cross-coupling reactions.
Detailed Experimental Protocol: Sterically Demanding Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a sterically hindered 2-halothiazole with a di-ortho-substituted arylboronic acid, employing a modern catalyst system.
Reaction: Coupling of 2-bromo-4-phenylthiazole with 2,6-dimethylphenylboronic acid.
Materials:
-
2-bromo-4-phenylthiazole (1.0 equiv)
-
2,6-dimethylphenylboronic acid (1.5 equiv)
-
(XPhos)Pd G3 pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-phenylthiazole, 2,6-dimethylphenylboronic acid, and K₃PO₄.
-
Sealing and Purging: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the (XPhos)Pd G3 pre-catalyst, followed by anhydrous 1,4-dioxane (to a concentration of ~0.1 M with respect to the thiazole).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-(2,6-dimethylphenyl)-4-phenylthiazole.
Self-Validation: The success of this protocol relies on the synergy between the bulky, electron-rich XPhos ligand, the strong base (K₃PO₄), and the anhydrous, aprotic solvent. This combination is designed to overcome the high activation barriers associated with both the oxidative addition of the hindered thiazole and the subsequent transmetalation with the bulky boronic acid.[11][12]
References
-
Al-Masum, M., & El-Sayed, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189245. [Link]
-
de Villiers, M., et al. (2022). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Frontiers in Chemistry, 10, 969195. [Link]
-
Vautravers, N. S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Kavala, V., et al. (2013). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Journal of Heterocyclic Chemistry, 50(S1), E237-E243. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
-
ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Habenicht, S., et al. (2017). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives.
-
Abdel-Wahab, B. F., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules, 28(24), 8031. [Link]
- ResearchGate. (2008). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles.
-
Organ, M. G., et al. (2012). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 31(17), 6045-6052. [Link]
-
Zhang, H., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Communications Materials, 3(1), 1-9. [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- MDPI. (2022). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)
-
Golisade, A., et al. (2013). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 113(7), 5231-5274. [Link]
- ResearchGate. (2009). Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling.
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]
- Kelly, P. F., et al. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Transition Metal Chemistry, 43(6), 523-530.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci., 49(3), 209-224.
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-190.
-
Panek, J. S., et al. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(13), 2213-2216. [Link]
-
MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 4970. [Link]
-
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(11), 10349-10361. [Link]
- The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
- ResearchGate. (2015). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.
- Luxembourg Bio Technologies. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(5), 1675-1683.
- ResearchGate. (2019). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1975. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
- Habenicht, S., et al. (2017). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2231-2235. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiazole cores. Here, we move beyond simple protocols to provide in-depth troubleshooting and optimization strategies, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose experimental challenges and rationally design solutions for successful thiazole synthesis.
Section 1: Foundational Principles of Thiazole Synthesis
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs. While numerous synthetic routes exist, the Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2]
Understanding the reactivity of the thiazole ring is crucial for troubleshooting. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is relatively electron-rich and prone to electrophilic substitution.[3] The nitrogen at position 3 is basic and readily undergoes protonation or alkylation.[3]
Section 2: Troubleshooting Guide: The Hantzsch Thiazole Synthesis
This section addresses common issues encountered during the Hantzsch synthesis in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am performing a Hantzsch thiazole synthesis between an α-bromoketone and thioacetamide, but I'm seeing very low conversion to my desired thiazole, even after extended reaction times. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a Hantzsch synthesis can stem from several factors, primarily related to reactant stability, reaction conditions, and the presence of competing side reactions.
Causality & Troubleshooting Steps:
-
Instability of the α-Haloketone: α-Haloketones can be unstable and prone to self-condensation or decomposition, especially in the presence of a base.
-
Recommendation: Use the α-haloketone immediately after preparation or purification. If storage is necessary, keep it in a cool, dark place, and consider re-purifying before use. Monitor the purity of your starting material by TLC or NMR.
-
-
Insufficient Nucleophilicity of the Thioamide: The reaction relies on the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone. If the thioamide is not sufficiently nucleophilic, the reaction will be slow.
-
Recommendation: While thioacetamide is standard, for less reactive α-haloketones, consider using a more nucleophilic thioamide if your desired product allows.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.[4]
-
Recommendation: Ethanol is a common and effective solvent. However, for reactants with poor solubility, consider polar aprotic solvents like DMF or THF. A study by Berber et al. (2022) found that a THF/DMF mixture can be highly effective.[4]
-
-
Incorrect Base or pH: While the Hantzsch synthesis can sometimes proceed without a catalyst, a base is often used to facilitate the final dehydration step. However, a strong base can promote unwanted side reactions.[4][5]
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate my target thiazole. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common challenge, often arising from side reactions of the starting materials or intermediates.
Causality & Troubleshooting Steps:
-
Side Reactions of the α-Haloketone: As mentioned, α-haloketones can undergo self-condensation. They can also react with the solvent (e.g., ethanol) to form α-ethoxy ketones.
-
Formation of an Oxazole Byproduct: If the thioamide contains trace amounts of the corresponding amide, the analogous Hantzsch oxazole synthesis can occur, leading to an oxazole impurity that can be difficult to separate from the desired thiazole.
-
Recommendation: Ensure the purity of your thioamide. If necessary, it can be recrystallized before use.
-
-
Dimerization or Polymerization: Under harsh conditions (e.g., high temperatures, strong bases), starting materials or intermediates can polymerize.
-
Recommendation: Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. Use a minimal amount of a mild base.
-
Workflow for Minimizing Side Products:
Caption: Decision workflow for troubleshooting low product purity.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate my thiazole synthesis?
A1: Yes, microwave-assisted synthesis can be a very effective method for accelerating the Hantzsch synthesis and other routes to thiazoles. It often leads to shorter reaction times and higher yields.[5] However, it's crucial to carefully control the temperature and pressure to avoid decomposition.
Q2: What are some alternative, milder methods for thiazole synthesis if the Hantzsch reaction fails?
A2: Several modern methods offer milder conditions. For instance, visible-light-mediated synthesis from benzothioamides and sulfoxonium ylides proceeds under catalyst-free conditions.[5] Copper-catalyzed condensations of oximes, anhydrides, and potassium thiocyanate also provide good yields under mild conditions.[5]
Q3: How do I choose the best purification method for my thiazole derivative?
A3: The choice of purification method depends on the properties of your product.
-
Crystallization: Ideal for solid products with good crystallinity.
-
Column Chromatography: A versatile method for both solid and liquid products. The choice of solvent system will depend on the polarity of your thiazole.
-
Acid-Base Extraction: If your thiazole has a basic nitrogen and is soluble in organic solvents, you can often wash the organic layer with a dilute acid (like 1M HCl) to protonate the thiazole and extract it into the aqueous layer. Then, basifying the aqueous layer and re-extracting with an organic solvent can be an effective purification step.
Q4: My α-haloketone is not commercially available. What is a reliable way to prepare it?
A4: A common method for preparing α-bromoketones is the bromination of the corresponding ketone using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. It's important to control the stoichiometry to avoid di- or tri-bromination.
Section 4: Experimental Protocols & Data
General Protocol for Hantzsch Thiazole Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL per mmol of thioamide).
-
Addition of α-Haloketone: To this solution, add the α-haloketone (1.0 eq.).
-
Heating and Monitoring: Heat the reaction mixture to reflux (or the desired temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically when the starting materials are consumed), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Table 1: Common Solvents and Bases in Thiazole Synthesis
| Solvent | Type | Boiling Point (°C) | Comments |
| Ethanol | Protic | 78 | Commonly used, good for many substrates. |
| Tetrahydrofuran (THF) | Aprotic | 66 | Good for substrates with lower polarity. |
| Dimethylformamide (DMF) | Aprotic | 153 | High boiling point, good for less reactive substrates. |
| Acetic Acid | Protic | 118 | Can act as both solvent and acidic catalyst. |
| Base | pKa of Conjugate Acid | Strength | Comments |
| Pyridine | 5.25 | Weak | Mild base, also acts as a nucleophilic catalyst. |
| Triethylamine (Et3N) | 10.75 | Moderate | Common organic base, often used in one-pot procedures.[4] |
| Sodium Acetate (NaOAc) | 4.76 | Weak | Mild and inexpensive.[4] |
| Sodium Ethoxide (EtONa) | 16 | Strong | Use with caution, can promote side reactions.[4] |
Section 5: Mechanistic Insights
A clear understanding of the reaction mechanism is invaluable for troubleshooting. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 841-851.
- Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Sources
Troubleshooting low yields in Suzuki coupling of thiazole intermediates
An in-depth guide to navigating the complexities of the Suzuki-Miyaura cross-coupling with thiazole-containing intermediates, designed for chemists and researchers in the pharmaceutical and life sciences industries.
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving thiazole intermediates. As a Senior Application Scientist, I understand that while the Suzuki coupling is a cornerstone of modern synthetic chemistry, its application to heteroaromatic systems—particularly those containing thiazole moieties—can present unique challenges leading to diminished yields and complex product mixtures.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic nuances of these reactions, explaining not just what to do, but why a particular adjustment can lead to success.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the primary causes?
This is the most frequent issue and often points to a problem with one of the three core components of the catalytic cycle: the catalyst, the boronic acid/ester, or the reaction conditions.
A1: Potential Causes & Step-by-Step Solutions
-
Catalyst Inactivation by the Thiazole Substrate: The Lewis basic nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, acting as a ligand and effectively poisoning your catalyst.[1] This is particularly problematic with certain substitution patterns.
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the desired catalytic cycle and can prevent or minimize catalyst inhibition by the substrate.[3][4] These ligands create a sterically hindered environment around the palladium, making it less accessible to the thiazole's heteroatoms.
-
-
Inefficient Oxidative Addition: The C-X bond (where X is Br, Cl, I) on the thiazole ring must be activated by the palladium catalyst. Electron-rich thiazoles or sterically hindered halides can make this initial step sluggish.[4]
-
Solution:
-
Change the Halide: The reactivity order for the leaving group is I > OTf > Br >> Cl.[3] If you are using a bromide, switching to the corresponding iodide can significantly accelerate the oxidative addition. Aryl chlorides often require specialized, highly active catalyst systems (e.g., Buchwald ligands).[3][5]
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for potential decomposition of your starting materials.
-
-
-
Protodeborylation of the Thiazole Boronic Acid: Heteroaryl boronic acids are notoriously susceptible to protodeborylation, where the C-B bond is cleaved by trace amounts of water or other protic sources, leading to the formation of the simple de-boronated thiazole and reducing the concentration of your nucleophile.[1][6]
-
Solution:
-
Use a More Stable Boron Reagent: Instead of a boronic acid, use a boronic ester, such as a pinacol ester (–B(pin)) or a neopentyl glycol ester.[6][7] For maximum stability, consider using MIDA boronates or potassium trifluoroborates (R-BF3K), which slowly release the boronic acid in situ under the reaction conditions.[6][8]
-
Minimize Water: While some water is often beneficial, especially with inorganic bases, excess water can promote protodeborylation. If using a boronic acid, try running the reaction under anhydrous conditions with a base like K3PO4, but be aware that even then, a small amount of water might be necessary to facilitate the reaction.[4]
-
-
-
Improper Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[8][9] An incorrect choice can halt the reaction entirely.
-
Solution: Screen a variety of bases.
-
Inorganic Bases: K2CO3, Cs2CO3, and K3PO4 are common choices. K3PO4 is a stronger base and is often effective in challenging couplings.
-
Solubility: Ensure your base has some solubility in the reaction medium. Using a solvent/water mixture (e.g., Dioxane/H2O 4:1) can help dissolve bases like K2CO3.[6]
-
Base-Sensitive Functional Groups: If your substrates have base-labile groups (like esters), a milder base such as KF may be necessary.[8]
-
-
Q2: My reaction is producing significant amounts of homocoupled boronic acid/ester (R-B(OR)2 → R-R). Why is this happening?
Homocoupling is a common side reaction that consumes your valuable boronic acid and complicates purification.
A2: Potential Causes & Step-by-Step Solutions
-
Presence of Oxygen: Trace oxygen in the reaction vessel can promote the oxidative homocoupling of the boronic acid.
-
Solution: Ensure rigorous deoxygenation of your reaction mixture and solvent. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Catalyst Decomposition: If the palladium catalyst (Pd(0)) decomposes to form palladium black, this can also catalyze homocoupling. The solution turning black early in the reaction is often an indicator of this issue.[4]
-
Solution:
-
Check Ligand-to-Metal Ratio: Ensure you are using an adequate amount of phosphine ligand (typically a 1:1 to 2:1 ratio of Pd:Ligand, or using a pre-formed catalyst). The ligand stabilizes the Pd(0) species.
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
-
Q3: I am observing significant dehalogenation of my thiazole halide (R-X → R-H). What is the cause?
Dehalogenation reduces the amount of your electrophile, leading to lower yields of the desired product.
A3: Potential Causes & Step-by-Step Solutions
-
Source of Hydride: The palladium intermediate (R-Pd-X) can react with a hydride source in the mixture, followed by reductive elimination to form the dehalogenated product R-H.[6]
-
Potential Hydride Sources: Amine bases, alcohols (solvents like ethanol), or even trace water can act as hydride donors under certain conditions.[6]
-
Solution:
-
Change the Solvent: If using an alcohol-containing solvent mixture, switch to a purely aprotic solvent system like dioxane, THF, or toluene.[10]
-
Change the Base: If using an amine base, switch to an inorganic base like K2CO3 or K3PO4.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal Palladium catalyst and ligand for my specific thiazole substrates?
A1: There is no single "best" catalyst. The choice depends heavily on the electronic and steric properties of your substrates. A systematic screening approach is often the most effective strategy.
| Catalyst System Component | Recommended For | Rationale |
| Palladium Source | ||
| Pd(PPh3)4 | General, simple couplings | A reliable starting point for non-demanding substrates. |
| Pd(OAc)2 / Pd2(dba)3 | Used with external ligands | Allows for flexible screening of various phosphine ligands. |
| Ligand | ||
| PPh3 (Triphenylphosphine) | Simple, electron-neutral substrates | Standard, but often insufficient for challenging heteroaryl couplings. |
| Buchwald Ligands (SPhos, XPhos, RuPhos) | Electron-rich, sterically hindered, or chloro-thiazoles | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, preventing catalyst deactivation.[3] |
| P(t-Bu)3 | Electron-rich halides | Highly electron-donating, promoting oxidative addition for difficult substrates. |
Q2: What is the difference between using a boronic acid, a pinacol ester, and a trifluoroborate salt?
A2: The primary difference is stability against protodeborylation, which is a major pathway for yield loss with heteroaryl substrates.[1][6]
| Boron Reagent | Advantages | Disadvantages |
| Boronic Acid (R-B(OH)2) | High reactivity, commercially available.[6] | Prone to protodeborylation and formation of boroxine trimers.[6] |
| Pinacol Ester (R-B(pin)) | More stable than boronic acids, easier to purify.[6][7] | Can be less reactive; may require water for efficient transmetalation.[7] |
| Potassium Trifluoroborate (R-BF3K) | Highly stable, crystalline solids, easy to handle.[6] | Requires hydrolysis in situ to the active boronic acid.[6] |
| MIDA Boronate | Extremely stable, allows for sequential couplings.[6] | Requires specific conditions for deprotection/hydrolysis.[6] |
A general workflow for selecting your boron reagent is visualized below.
Part 3: Experimental Protocols & Visualizations
Protocol: General Procedure for Suzuki Coupling Screening
This protocol provides a robust starting point for optimizing your reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the thiazole halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Note on Causality: Using a slight excess of the boron reagent can help drive the reaction to completion, compensating for any potential decomposition or homocoupling.[1]
-
-
Atmosphere Inerting:
-
Seal the vial with a septum cap.
-
Evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., Dioxane/H2O 4:1, to a concentration of ~0.1 M) via syringe.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand if they are not being added as a pre-formed complex.
-
Add the catalyst/ligand solution to the reaction vial via syringe. For a typical lab-scale reaction, 1-5 mol% of the palladium catalyst is a good starting point.
-
-
Reaction Execution:
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction vigorously.
-
Note on Causality: Vigorous stirring is essential, especially for heterogeneous mixtures (e.g., with an insoluble base), to ensure proper mixing and maximize reaction rates.[6]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualization: The Suzuki-Miyaura Catalytic Cycle and Thiazole-Specific Pitfalls
The following diagram illustrates the key steps of the reaction and highlights where issues specific to thiazole substrates can arise.
By systematically addressing these potential points of failure, researchers can significantly improve the yield and reproducibility of Suzuki couplings with challenging thiazole intermediates.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Mague, J. T., & Mohamed, A. A. (2022). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. SN Applied Sciences, 4(3), 89. Available at: [Link]
-
Al-Hussain, S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 565-577. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4335-4372. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4869-4872. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2010(12), 2239-2264. Available at: [Link]
-
Liu, Y., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(13), 3466-3474. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 934. Available at: [Link]
-
Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(13), 4769-4779. Available at: [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
Al-Mashta, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]
-
Denmark, S. E., & Wu, Z. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(49), 15762-15772. Available at: [Link]
-
Gurung, S. R., & Mitchell, E. A. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(23), 15486-15492. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
-
ResearchGate. (2017). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Burling, S., et al. (2007). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 26(24), 5877-5886. Available at: [Link]
-
Le-Huu, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia, 75(4), 299-303. Available at: [Link]
-
Dandia, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2639. Available at: [Link]
-
Wallace, D. J., & Chen, C. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters, 9(21), 4155-4158. Available at: [Link]
-
ResearchGate. (2017). Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions. Available at: [Link]
-
ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other? Available at: [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction: The Challenge of Purity
The Boc protection of Ethyl 2-aminothiazole-5-carboxylate is a fundamental transformation in organic synthesis. While the reaction itself is generally robust, achieving high purity of the final product, Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, can be challenging due to the presence of unreacted starting materials, reaction byproducts, and excess reagents. This guide provides a structured approach to identifying and removing these impurities, ensuring the quality of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate?
A1: The most prevalent impurities typically arise from the starting materials and reagents used in the Boc protection reaction. These include:
-
Unreacted Ethyl 2-aminothiazole-5-carboxylate: Incomplete reaction is a common source of this impurity.
-
Di-tert-butyl dicarbonate (Boc Anhydride): Using an excess of the protecting agent can lead to its presence in the crude product.
-
tert-Butanol: A byproduct of the reaction of Boc anhydride with the amine.
-
Triethylamine/Triethylammonium salts: If a base like triethylamine is used, residual amounts or its corresponding salt can remain.
Q2: My reaction seems to be complete by TLC, but I'm getting a low yield after work-up. What could be the reason?
A2: A low isolated yield despite apparent completion on TLC can be due to several factors:
-
Product Solubility: The product may have some solubility in the aqueous phase during the work-up, leading to losses. Ensure the pH of the aqueous phase is neutral or slightly basic to minimize the protonation and subsequent solubilization of the desired product.
-
Emulsion Formation: During the extractive work-up, the formation of a stable emulsion can trap the product. If an emulsion forms, adding brine can help to break it.
-
Incomplete Extraction: Ensure you are using an adequate volume of organic solvent for extraction and perform multiple extractions (e.g., 3 times) to maximize the recovery of your product.
Q3: I see a new, non-polar spot on my TLC after the reaction. What could it be?
A3: A new, non-polar spot is often unreacted di-tert-butyl dicarbonate (Boc anhydride). This reagent is significantly less polar than both the starting amine and the Boc-protected product.
Q4: Can I use acid to wash my organic layer during the work-up?
A4: It is generally not recommended to use an acidic wash for the work-up of Boc-protected compounds. The Boc group is labile to strong acids and even moderately acidic conditions can lead to premature deprotection. A neutral water wash followed by a brine wash is the standard and safer procedure.[1]
Troubleshooting Guide
This section provides a problem-and-solution approach to common issues encountered during the purification of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Issue 1: Presence of Unreacted Starting Material
Symptom: A polar spot corresponding to Ethyl 2-aminothiazole-5-carboxylate is visible on the TLC plate of the purified product. This can also be confirmed by the presence of characteristic signals in the 1H NMR spectrum.
Causality: This is due to an incomplete reaction. The nucleophilicity of the 2-aminothiazole might be lower than expected, or the reaction conditions were not optimal.
Solutions:
-
Drive the reaction to completion:
-
Increase the equivalents of di-tert-butyl dicarbonate (e.g., from 1.1 to 1.5 equivalents).
-
Increase the reaction time and monitor carefully by TLC.
-
Ensure the reaction temperature is appropriate (room temperature is usually sufficient).[1]
-
-
Purification:
-
Column Chromatography: This is the most effective method to separate the more polar starting material from the product.
-
Recrystallization: If the starting material is present in a small amount, recrystallization may be effective.
-
Issue 2: Oily Product Instead of a Solid
Symptom: After removing the solvent, the product is an oil or a waxy solid that does not crystallize.
Causality: This is often due to the presence of residual solvents or impurities like tert-butanol which can act as a eutectic contaminant, depressing the melting point.
Solutions:
-
High Vacuum Drying: Dry the crude product under high vacuum for an extended period to remove volatile impurities and residual solvents.
-
Trituration: Add a non-polar solvent in which the product is insoluble but the oily impurities are soluble (e.g., hexanes or diethyl ether). Stir the mixture vigorously to induce crystallization of the product, which can then be collected by filtration.
-
Recrystallization: Dissolve the oily product in a minimal amount of a hot solvent in which it is soluble and allow it to cool slowly to induce crystallization.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Here are the recommended analytical techniques:
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the reaction progress and for a quick assessment of purity.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 | Standard choice for moderately polar organic compounds. |
| Mobile Phase | 30-50% Ethyl Acetate in Hexanes | Provides good separation between the starting material, product, and Boc anhydride. |
| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) | The thiazole ring is UV active. Staining can help visualize non-UV active impurities. |
Expected Rf Values (approximate):
-
Ethyl 2-aminothiazole-5-carboxylate (Starting Material): ~0.2-0.3 (in 40% Ethyl Acetate/Hexanes)
-
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (Product): ~0.5-0.6 (in 40% Ethyl Acetate/Hexanes)
-
Di-tert-butyl dicarbonate: >0.8 (in 40% Ethyl Acetate/Hexanes)
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, a reversed-phase HPLC method is recommended.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water (with 0.1% Formic Acid) | A common mobile phase for good resolution of moderately polar compounds. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |
| Detection | UV at 254 nm or 272 nm | The thiazole chromophore has strong absorbance in this region.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and for identifying and quantifying impurities.
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Product | Thiazole-H | ~8.1-8.2 | s |
| -NH- | ~9.5-10.5 (broad) | s | |
| -OCH₂CH₃ | ~4.3-4.4 | q | |
| -C(CH₃)₃ | ~1.5-1.6 | s | |
| -OCH₂CH₃ | ~1.3-1.4 | t | |
| Starting Material | Thiazole-H | ~7.8-7.9 | s |
| -NH₂ | ~5.5-6.0 (broad) | s | |
| -OCH₂CH₃ | ~4.2-4.3 | q | |
| -OCH₂CH₃ | ~1.3-1.4 | t | |
| tert-Butanol | -OH | variable | s |
| -C(CH₃)₃ | ~1.28 | s |
Purification Protocols
Experimental Workflow: From Reaction to Pure Product
Caption: General workflow for the synthesis and purification of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Protocol 1: Aqueous Work-up
This procedure is adapted from established methods for the synthesis of the target compound.[1]
-
Solvent Removal: After the reaction is complete (as determined by TLC), remove the reaction solvent (e.g., dioxane, THF, or DCM) under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x volume of organic layer) to remove water-soluble byproducts.
-
Brine Wash: Wash the organic layer with brine (1 x volume of organic layer) to remove residual water and help break any emulsions.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This is the most reliable method for removing both more polar (starting material) and less polar (Boc anhydride) impurities.
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with hexanes or a low-polarity hexanes/ethyl acetate mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the prepared column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities if the crude product is mostly pure and crystalline.
-
Solvent Selection: A mixture of ethyl acetate and hexanes is a good starting point. The product should be soluble in hot ethyl acetate and insoluble in cold hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Impurity Identification Flowchart
Sources
Navigating the Synthesis of 5-Aminothiazole-2-Carboxylate Derivatives: A Technical Guide to Amine Protection Strategies
For Immediate Release
CUpertino, CA – January 27, 2026 – Researchers and drug development professionals working with the versatile 5-aminothiazole-2-carboxylate scaffold now have access to a comprehensive technical support guide. This resource offers in-depth troubleshooting advice and detailed protocols for the critical step of amine protection, a frequent bottleneck in the synthesis of complex molecules based on this privileged heterocycle.
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. However, its synthesis, particularly when substituted with an electron-withdrawing carboxylate group at the 5-position, presents unique challenges. The nucleophilicity of the 2-amino group is significantly diminished, complicating subsequent reactions and often necessitating the use of a protecting group. This guide provides a detailed exploration of alternative protecting group strategies beyond the commonly employed tert-butyloxycarbonyl (Boc) group, empowering chemists to optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-amino group of 5-aminothiazole-2-carboxylates so difficult to work with?
The thiazole ring is electron-deficient, and this effect is amplified by the presence of a carboxylate group at the 5-position. This electronic pull significantly reduces the electron density on the 2-amino group, rendering it less nucleophilic and less reactive in standard acylation or alkylation reactions.
Q2: I'm seeing low yields when trying to couple a carboxylic acid to my 5-aminothiazole-2-carboxylate. What's going wrong?
This is a common issue stemming from the reduced nucleophilicity of the amine. Standard peptide coupling reagents may not be sufficiently reactive. Protecting the amine can alter its electronic properties, and in some cases, is a necessary prerequisite for successful coupling. Alternatively, more potent coupling agents or protocols, such as the use of acyl fluorides, may be required for the unprotected amine.[1]
Q3: My Boc-deprotection with strong acid is cleaving my ester. What are my options?
This is a classic selectivity problem. The ethyl or methyl ester of the carboxylate can be sensitive to the harsh acidic conditions (e.g., TFA, HCl) typically used for Boc removal. This guide explores orthogonal protecting groups that are cleaved under neutral or basic conditions, thus preserving the ester functionality.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete or Low Yield of Amine Protection
Symptoms:
-
Complex reaction mixture with starting material remaining.
-
Low isolated yield of the protected product.
Root Cause Analysis: The primary reason for incomplete protection is the electronically deactivated nature of the 2-amino group. Standard protection protocols may not be sufficiently forcing to drive the reaction to completion.
Solutions:
-
For Boc Protection: Increase the amount of (Boc)₂O and consider a stronger base than tertiary amines. The use of DMAP as a catalyst is often essential.
-
For Cbz and Fmoc Protection: These are generally introduced as chloroformates (Cbz-Cl) or N-hydroxysuccinimide esters (Fmoc-OSu). Ensure your reaction conditions are strictly anhydrous, as these reagents are moisture-sensitive. The use of a stronger, non-nucleophilic base like DBU may be beneficial for Fmoc protection.
-
Reaction Temperature: For sluggish reactions, a moderate increase in temperature (e.g., to 40-50 °C) can improve the reaction rate, but should be monitored carefully to avoid side reactions.
Issue 2: Side Reactions During Amide Coupling of the Protected Intermediate
Symptoms:
-
Formation of unexpected byproducts.
-
Difficulty in purifying the desired amide product.
Root Cause Analysis: Even with the amine protected, the thiazole ring itself can be reactive under certain conditions. Strong bases used in some coupling protocols can lead to undesired reactions on the thiazole nucleus.
Solutions:
-
Choice of Coupling Reagent: Employ milder coupling reagents that do not require strong bases. Carbodiimide-based reagents like EDC in combination with an additive like HOBt are often a good choice.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Issue 3: Difficulty in Deprotection without Affecting Other Functional Groups
Symptoms:
-
Cleavage of the ester group during acid-labile deprotection.
-
Reduction of the thiazole ring during hydrogenolysis of a Cbz group.
Root Cause Analysis: This highlights the importance of an orthogonal protecting group strategy. The chosen protecting group must be removable under conditions that are compatible with the rest of the molecule.
Solutions:
-
Orthogonal Protecting Groups: This is the most robust solution. If your molecule is acid-sensitive, choose a protecting group that is cleaved under basic (Fmoc) or neutral (Alloc, Cbz by hydrogenolysis) conditions. The following diagram illustrates the concept of orthogonal protection.
Caption: Orthogonal protecting group strategy for amines.
Alternative Protecting Groups: A Comparative Analysis
While Boc is a common choice, its removal can be problematic for ester-containing 5-aminothiazoles. The following table provides a comparison of alternative protecting groups.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Boc | (Boc)₂O, base | Strong acid (TFA, HCl) | Readily available, well-established | Acid-labile, may cleave sensitive esters |
| Cbz | Cbz-Cl, base | H₂, Pd/C (hydrogenolysis) | Stable to acid and base | Not suitable for molecules with reducible functional groups (e.g., alkynes, alkenes, some heterocycles) |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | 20% Piperidine in DMF | Base-labile, orthogonal to acid-labile and hydrogenolysis-labile groups | The dibenzofulvene byproduct can be problematic in some cases |
| Alloc | Alloc-Cl, base | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | Cleaved under neutral conditions, orthogonal to most other groups | Requires a palladium catalyst which may need to be removed from the final product |
Experimental Protocols
Protocol 1: Boc Protection of Ethyl 5-aminothiazole-2-carboxylate
This protocol is adapted from the synthesis of a key intermediate for the drug Dasatinib.[2]
Workflow Diagram:
Caption: Workflow for Boc protection.
Step-by-Step Procedure:
-
To a solution of ethyl 5-aminothiazole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and a mild aqueous acid (e.g., 1M NaHSO₄).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Fmoc Deprotection of a Protected 5-Aminothiazole Derivative
Step-by-Step Procedure:
-
Dissolve the Fmoc-protected 5-aminothiazole derivative (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
The resulting crude amine can often be used in the next step without further purification. If necessary, purify by column chromatography.
Conclusion
The successful synthesis of complex molecules based on the 5-aminothiazole-2-carboxylate scaffold is highly dependent on a well-chosen protecting group strategy. While Boc is a workhorse in organic synthesis, its limitations in the presence of acid-sensitive functional groups necessitate the consideration of orthogonal protecting groups such as Cbz, Fmoc, and Alloc. This guide provides researchers with the foundational knowledge and practical protocols to navigate the challenges associated with protecting the electronically deactivated 2-amino group, enabling more efficient and successful synthetic campaigns.
References
- Shaefer, B., Haunert, F., & Goetz, N. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2. Washington, DC: U.S.
-
Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]
-
Kim, Y.-J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. [Link]
-
Kamal, A., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(1), 184-204. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. (n.d.). [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
-
Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. (2023, January 30). [Link]
Sources
Technical Support Center: Challenges in the Hydrolysis of Ethyl Esters in Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of ethyl esters in thiazole compounds. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this common synthetic transformation. The unique electronic and structural properties of the thiazole ring can present specific hurdles not encountered in simple aliphatic or aromatic ester hydrolyses. This resource synthesizes technical knowledge with practical, field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and offering actionable solutions.
Q1: I am observing very low or no conversion of my ethyl thiazolecarboxylate to the corresponding carboxylic acid under standard basic hydrolysis conditions (e.g., NaOH or KOH in aqueous methanol). What is going wrong?
A1: Incomplete hydrolysis of ethyl thiazolecarboxylates is a frequent challenge. The reactivity of the ester is highly dependent on its position on the thiazole ring and the presence of other substituents.
Causality:
-
Electronic Effects of the Thiazole Ring: The thiazole ring is electron-deficient, particularly at the C2 and C4 positions, due to the electronegativity of the nitrogen and sulfur atoms. This electron-withdrawing nature can influence the reactivity of the ester carbonyl. While an electron-withdrawing group generally activates a carbonyl group towards nucleophilic attack, the lone pair of electrons on the thiazole nitrogen can also participate in resonance, which can modulate this effect.[1]
-
Steric Hindrance: Bulky substituents adjacent to the ester group can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon.
-
Inadequate Reaction Conditions: The chosen solvent system, temperature, or reaction time may not be optimal for your specific substrate.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Solutions:
-
Change the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered or less reactive esters.[2][3] The smaller size of the lithium cation is believed to coordinate more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Optimize the Solvent System: A mixture of THF and water (e.g., 1:1 or 2:1) is a common and effective solvent system that can improve the solubility of many organic substrates.[3] If solubility remains an issue, co-solvents like dioxane or methanol can be considered, although methanol can lead to transesterification as a side reaction.
-
Increase the Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis. However, be mindful of potential side reactions at higher temperatures, such as decarboxylation or ring degradation.
-
Increase Reaction Time and Base Equivalents: For stubborn esters, increasing the reaction time to 24-48 hours and using a larger excess of the base (e.g., 5-10 equivalents) may be necessary.
Q2: My hydrolysis reaction seems to be working, but I am getting a significant amount of a byproduct that appears to be my starting material without the entire carboxylate group. What is happening?
A2: You are likely observing decarboxylation of your target thiazole carboxylic acid. This is a common side reaction, especially for thiazole carboxylic acids with the carboxylate group at the C2 or C5 position.
Causality:
-
Electronic Instability: Thiazole-2-carboxylic acid is particularly prone to decarboxylation due to the electron-deficient nature of the C2 position, which can stabilize the resulting carbanion intermediate after the loss of CO2.[1][4] The acidic proton at C2 also plays a role in the reactivity at this position.[1][4]
-
Reaction Conditions: High temperatures and harsh acidic or basic conditions can promote decarboxylation. The presence of an amino group at the C2 position can also influence the stability of a C5-carboxylic acid.[5]
Solutions:
-
Milder Reaction Conditions:
-
Lower Temperature: If possible, run the hydrolysis at a lower temperature for a longer duration. Room temperature reactions with a stronger base like LiOH can be effective.
-
Careful pH Control during Workup: When acidifying the reaction mixture to precipitate the carboxylic acid, do so slowly and at a low temperature (e.g., in an ice bath) to avoid localized heating and strongly acidic conditions that can promote decarboxylation.
-
-
Alternative Hydrolysis Methods:
-
Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a lipase can be a very mild and selective alternative.
-
Acid-Catalyzed Hydrolysis: While also a possibility, this method is reversible and can also lead to decarboxylation under harsh conditions. It is generally less preferred than basic hydrolysis for achieving complete conversion.
-
Q3: I am attempting to hydrolyze an ethyl ester on a thiazole ring that also contains other sensitive functional groups (e.g., an amide or another ester). How can I achieve selective hydrolysis?
A3: Achieving selective hydrolysis requires careful selection of reaction conditions to exploit the differential reactivity of the ester groups.
Causality:
-
Electronic and Steric Differences: The electronic environment and steric hindrance around each ester group will dictate its susceptibility to hydrolysis. An ester on a more electron-deficient position of the thiazole ring or one that is less sterically hindered will typically hydrolyze faster.
-
Reagent Choice: Different bases and reaction conditions can offer varying degrees of selectivity.
Solutions:
-
Stoichiometric Control of Base: Use a limited amount of base (e.g., 1.0-1.2 equivalents) at a low temperature to selectively hydrolyze the more reactive ester. Careful monitoring by TLC or LC-MS is crucial.
-
Use of Milder Bases: A weaker base like potassium carbonate (K2CO3) in aqueous ethanol, sometimes with microwave assistance, can provide greater selectivity.[6]
-
Enzymatic Hydrolysis: Lipases can exhibit high selectivity for one ester over another based on the surrounding molecular structure. This is often the mildest and most selective method available.
Frequently Asked Questions (FAQs)
-
Why is LiOH often more effective than NaOH or KOH for thiazole ester hydrolysis? The smaller size of the lithium cation allows for stronger coordination to the carbonyl oxygen of the ester. This coordination increases the polarization of the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide.[2][7]
-
What are the typical workup and purification procedures for thiazole carboxylic acids? After the hydrolysis is complete (as monitored by TLC or LC-MS), the reaction mixture is typically cooled in an ice bath. The pH is then carefully adjusted with an acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and then dried.[6] Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is a common method for purification.[8]
-
Can the thiazole ring itself degrade under hydrolysis conditions? Yes, under harsh conditions (e.g., high concentrations of strong acid or base and elevated temperatures), the thiazole ring can be susceptible to ring-opening or other degradation pathways.[9][10] It is always advisable to use the mildest conditions necessary to achieve the desired transformation and to monitor the reaction for the appearance of unexpected byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Basic Hydrolysis of Ethyl Thiazole-4-carboxylate
This protocol is a good starting point for the hydrolysis of esters at the C4 position of the thiazole ring.
Materials:
-
Ethyl thiazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl thiazole-4-carboxylate (1.0 eq) in a suitable solvent such as a 1:1 mixture of methanol and water or THF and water.
-
Add NaOH (2.0-5.0 eq) or LiOH·H₂O (2.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add 1M HCl with stirring to acidify the mixture to a pH of approximately 2-3. The thiazole-4-carboxylic acid should precipitate out of solution.[6]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to obtain the purified thiazole-4-carboxylic acid.
Protocol 2: Hydrolysis of Electron-Deficient or Sterically Hindered Ethyl Thiazolecarboxylates
This protocol is recommended for more challenging substrates, such as those with the ester at the C2 position or with bulky neighboring groups.
Materials:
-
Ethyl thiazolecarboxylate substrate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl thiazolecarboxylate (1.0 eq) in a 2:1 mixture of THF and water.
-
Add LiOH·H₂O (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully acidify with 1M HCl to pH 2-3 to precipitate the product.
-
Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary
| Base | Typical Solvent System | Temperature | General Applicability |
| NaOH | MeOH/H₂O, EtOH/H₂O | Reflux | Good for unhindered esters at C4 and C5. |
| KOH | MeOH/H₂O, EtOH/H₂O | Reflux | Similar to NaOH, sometimes slightly more reactive. |
| LiOH | THF/H₂O, Dioxane/H₂O | RT to 50 °C | Excellent for hindered esters and less reactive positions (e.g., C2).[2][7] |
| K₂CO₃ | EtOH/H₂O (Microwave) | 180 °C (Microwave) | Useful for selective hydrolysis when other sensitive groups are present.[6] |
Mechanistic Insights
The hydrolysis of ethyl esters in thiazole compounds proceeds through a nucleophilic acyl substitution mechanism. The specifics of the mechanism depend on whether the reaction is base- or acid-catalyzed.
Base-Catalyzed Hydrolysis (Saponification)
Base-Catalyzed Hydrolysis Mechanism
In basic hydrolysis, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. Acidification during the workup protonates the carboxylate to yield the final carboxylic acid product. This process is irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.
Acid-Catalyzed Hydrolysis
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this critical synthesis. As a key intermediate in the synthesis of various pharmaceuticals, ensuring the purity and yield of this compound is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to support your experimental success.
I. Reaction Overview and Key Challenges
The synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is most commonly achieved through the protection of the amino group of Ethyl 2-aminothiazole-5-carboxylate using di-tert-butyl carbonate (Boc)₂O. While seemingly straightforward, the nucleophilicity of the 2-amino group on the electron-deficient thiazole ring and the reactivity of (Boc)₂O can lead to several byproducts, impacting yield and purity.
This guide will address the identification and mitigation of these byproducts, offering practical solutions to common experimental hurdles.
II. Troubleshooting Guide: A-Q&A Approach
This section directly addresses specific issues you may encounter during the synthesis and workup of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Problem 1: Low Yield of the Desired Product
Question: My reaction has a low yield of the target Boc-protected thiazole. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily incomplete reaction or degradation of the product. Here’s a breakdown of potential causes and solutions:
-
Insufficient Reagent: Ensure an adequate molar excess of (Boc)₂O is used. A common starting point is 1.1 to 1.5 equivalents. The weakly nucleophilic nature of the 2-aminothiazole may require slightly more forcing conditions or a larger excess of the protecting agent to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The reaction is typically conducted at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can increase the reaction rate. However, excessive heat can lead to the decomposition of (Boc)₂O and potentially the product.
-
Inadequate Base: Triethylamine (TEA) or another non-nucleophilic base is crucial to neutralize the tert-butoxycarbonyloxy anion and any liberated acid, which can prevent the protonation of the starting amine and drive the equilibrium towards the product. Ensure at least one equivalent of a suitable base is present.
-
Moisture Contamination: (Boc)₂O is sensitive to moisture and can hydrolyze, reducing its effective concentration. Always use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Workup: The product can be susceptible to hydrolysis under strongly acidic or basic conditions during the workup. A neutral or mildly acidic aqueous wash is recommended.
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC
Question: My crude product shows multiple spots on the TLC plate close to the product spot. What are these impurities and how can I avoid them?
Answer:
The presence of multiple spots or peaks indicates the formation of byproducts. The most common impurities are detailed below, along with their formation mechanisms and mitigation strategies.
-
Unreacted Starting Material (Ethyl 2-aminothiazole-5-carboxylate): This is the most common impurity and is easily identified by comparing the TLC/HPLC with a standard of the starting material.
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time, temperature (with caution), or the equivalents of (Boc)₂O and base.
-
-
Di-Boc Protected Byproduct (Ethyl 2-(di-tert-butoxycarbonylamino)thiazole-5-carboxylate): This byproduct results from the over-protection of the amino group.
-
Cause: The initially formed carbamate can be deprotonated by the base and react with another molecule of (Boc)₂O. This is more likely with a large excess of (Boc)₂O and base, or with prolonged reaction times at elevated temperatures.
-
Solution: Use a moderate excess of (Boc)₂O (1.1-1.2 equivalents) and add it portion-wise to the reaction mixture. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
-
-
Hydrolyzed Product (5-(tert-butoxycarbonylamino)thiazole-2-carboxylic acid): Hydrolysis of the ethyl ester can occur if the reaction or workup conditions are too basic or acidic for extended periods.
-
Cause: Presence of strong acid or base and water.
-
Solution: Use a non-nucleophilic base like triethylamine. During workup, use dilute, cold aqueous acid (e.g., 1 M HCl) for washing and minimize contact time.
-
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane are commonly used and effective solvents for this reaction.[1] They are aprotic and can be easily dried. Acetonitrile is also a viable option. The choice may depend on the scale of the reaction and downstream processing.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, particularly in solvents like DMF, but may lead to slower reaction rates due to their limited solubility in some organic solvents. Avoid strong nucleophilic bases which could react with the starting materials or product.
Q3: How can I effectively purify the final product?
A3: The product is typically a solid and can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. If significant amounts of byproducts are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.
Q4: My Boc-protected product seems to be degrading during LC-MS analysis. Why is this happening?
A4: The Boc group is known to be labile under acidic conditions, which are often used in reverse-phase HPLC mobile phases (e.g., with formic acid or trifluoroacetic acid). In the mass spectrometer's ion source, the Boc group can undergo a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (isobutylene + CO₂). To minimize this, you can try using a mobile phase with a lower concentration of acid or a different ionization technique if available.
IV. Analytical Protocols
Accurate analysis of the reaction mixture and final product is crucial for troubleshooting and ensuring quality.
A. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for monitoring the reaction progress and determining the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Expected Retention Times (Approximate):
-
Ethyl 2-aminothiazole-5-carboxylate: ~3-5 min
-
Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate: ~10-12 min
-
Di-Boc Byproduct: ~13-15 min
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for the unambiguous structural identification of the product and any isolated byproducts.
1H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Thiazole-H |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~1.5 | s | 9H | -C(CH₃)₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
| ~8.5 (broad) | s | 1H | NH |
13C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Ester C=O |
| ~158 | Carbamate C=O |
| ~150 | Thiazole C2 |
| ~145 | Thiazole C5 |
| ~120 | Thiazole C4 |
| ~82 | -C(CH₃)₃ |
| ~61 | -OCH₂CH₃ |
| ~28 | -C(CH₃)₃ |
| ~14 | -OCH₂CH₃ |
Analytical Workflow Diagram
Caption: Integrated workflow for analysis and characterization.
V. References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6379.
-
Zhang, L., et al. (2010). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138.
-
Agami, C., Couty, F., & Lequesne, C. (2004). The use of di-tert-butyl dicarbonate in organic synthesis. Tetrahedron, 60(29), 5933-5969.
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Technical Support Center: Scaling Up Thiazole-Based Pharmaceutical Intermediates
Welcome to the Technical Support Center for the scalable synthesis of thiazole-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in transitioning thiazole synthesis from the laboratory bench to pilot and production scales. Here, we dissect common challenges, provide field-proven troubleshooting strategies, and offer detailed protocols grounded in scientific principles and regulatory compliance. Our goal is to empower you with the expertise to navigate the complexities of scale-up, ensuring process robustness, safety, and quality.
Section 1: Foundational Knowledge for Scale-Up
Core Synthetic Pathways and Their Scale-Up Implications
The Hantzsch thiazole synthesis remains a cornerstone for industrial production due to its reliability and the accessibility of starting materials—α-haloketones and thioamides.[1][2] Another significant route is the Cook-Heilbron synthesis, which is particularly useful for producing 5-aminothiazoles from α-aminonitriles.[1][3]
When scaling these reactions, the choice of pathway has profound implications. The Hantzsch synthesis, for instance, is often exothermic, a factor that is manageable at the lab scale but requires meticulous thermal management in larger reactors to prevent thermal runaway.[4]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common issues encountered during the scale-up of thiazole synthesis in a practical question-and-answer format.
Question: We are experiencing a significant drop in yield (from >80% at lab scale to <60% at pilot scale) during a Hantzsch synthesis. What are the likely culprits?
Answer: A drop in yield upon scale-up is a multifaceted problem. Let's break down the potential causes systematically:
-
Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The transition from laminar to turbulent flow regimes during scale-up can also alter reaction kinetics.[5]
-
Causality: The initial SN2 reaction between the thioamide and the α-haloketone is sensitive to concentration gradients.[1] Poor mixing can slow this step, allowing for the degradation of sensitive intermediates.
-
Solution: Re-evaluate your agitation speed and impeller design. For pilot-scale reactors, a computational fluid dynamics (CFD) study can model mixing efficiency and identify dead zones. Ensure that reactants are introduced at a controlled rate and, if possible, subsurface to promote rapid dispersion.
-
-
Poor Temperature Control: The Hantzsch reaction is exothermic. What might be a mild exotherm in a 1L flask can become a significant heat management challenge in a 100L reactor.[4]
-
Causality: Elevated temperatures can accelerate the decomposition of thioamides and promote the formation of dimeric and other condensation byproducts.
-
Solution: Implement a robust reactor cooling system and consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. Utilize Process Analytical Technology (PAT), such as in-situ temperature probes, to monitor the internal temperature profile of the reactor in real-time.
-
-
Purity of Starting Materials: The impact of impurities in starting materials is often magnified at scale.
-
Causality: For instance, oxidized 2-aminothiophenol can act as a reaction inhibitor.[6] Water content in solvents can also be detrimental.
-
Solution: Qualify your raw material suppliers rigorously. Perform incoming quality control checks (e.g., NMR, melting point, Karl Fischer titration) on all raw materials. Using anhydrous solvents is often recommended.
-
Question: Our final product is difficult to purify at scale, with persistent colored impurities. How can we improve our purification process?
Answer: Purification is a common bottleneck in scaling up. Here are several strategies:
-
Optimize Crystallization: The final crystallization step is critical for achieving the desired purity and physical properties of your intermediate.
-
Causality: Uncontrolled crystallization can trap impurities within the crystal lattice and lead to a wide particle size distribution, which complicates downstream processing like filtration and drying.[7]
-
Solution:
-
Anti-Solvent Addition: This is a common and effective technique for crystallizing thiazole derivatives.[8] The rate of anti-solvent addition is a critical parameter; a slower addition rate often leads to larger, purer crystals.[9]
-
Seeding: Employ a seeding strategy to control nucleation and crystal growth. A "heel" process, where a portion of the previous batch's crystalline slurry is used to seed the next, can be effective for consistency.[10]
-
PAT for Crystallization: Utilize PAT tools like in-line Raman spectroscopy or Focused Beam Reflectance Measurement (FBRM) to monitor supersaturation and particle size distribution in real-time.[11][12][13] This allows for precise control over the crystallization process.
-
-
-
Activated Charcoal Treatment: If your product is contaminated with colored impurities, treating a solution of the crude product with activated charcoal before crystallization can be highly effective.[11]
-
pH Adjustment and Washing: The pH of the reaction medium can influence the formation of certain byproducts. For example, in the synthesis of 2-(N-substituted amino)thiazoles, acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[11] Ensure your work-up includes appropriate pH adjustments and washes to remove these impurities.
Section 3: Pilot-Scale Protocol: Synthesis of a 2-Amino-4-Arylthiazole Intermediate
This protocol is a representative example for the pilot-scale (50-100L) synthesis of a 2-amino-4-arylthiazole via the Hantzsch reaction, incorporating principles of process safety and control.
Process Safety and Hazard Analysis
The Hantzsch synthesis is exothermic and involves lachrymatory α-haloketones. A thorough thermal runaway risk assessment is mandatory before proceeding.[14][15]
| Hazard | Cause | Prevention/Mitigation |
| Thermal Runaway | Loss of cooling, uncontrolled addition of reactants. | Use a semi-batch process with controlled addition of the α-haloketone. Ensure the reactor's cooling capacity is sufficient to handle the heat of reaction. Have an emergency quenching plan in place. |
| Exposure to α-haloketone | Leaks, spills during charging. | Use a closed-system charging process. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including respirators and chemical-resistant gloves. |
| Solvent Hazards | Flammability of solvents like methanol or ethanol. | Use an inert atmosphere (e.g., nitrogen) in the reactor. Ensure proper grounding of all equipment to prevent static discharge. |
Step-by-Step Methodology
-
Reactor Preparation: Ensure the 100L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge Thioamide and Solvent: Charge the reactor with thiourea (1.5 eq.) and methanol (5 volumes). Begin agitation to ensure a homogenous slurry.
-
Controlled Addition of α-Haloketone: Prepare a solution of the 2-bromoacetophenone derivative (1.0 eq.) in methanol (2 volumes). Add this solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature between 25-30°C.
-
Reaction Monitoring: Monitor the reaction progress using in-situ FTIR or by taking periodic samples for UPLC analysis. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5°C.
-
Slowly add a 5% aqueous sodium carbonate solution to neutralize the reaction mixture and precipitate the product.
-
Filter the resulting slurry using a Nutsche filter-dryer.
-
Wash the filter cake with deionized water until the filtrate is neutral.
-
-
Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.
Process Flow Diagram
Caption: Pilot-scale Hantzsch synthesis workflow.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do ICH Q7 guidelines apply to the synthesis of a pharmaceutical intermediate? A1: The ICH Q7 guidelines for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs) apply to the manufacturing steps of intermediates that are critical to the quality and purity of the final API.[16][17] This means that for your thiazole intermediate, you need to have robust systems for quality management, process and equipment validation, documentation and records, materials management, and laboratory controls.[18][19] The guideline emphasizes the need for a designated API Starting Material, and all subsequent steps must be performed under GMP.[16]
Q2: What are the key considerations for solvent selection and waste management in large-scale thiazole synthesis? A2: Solvent selection is a critical aspect of green chemistry in pharmaceutical manufacturing.[20][21] Ideally, you should choose solvents with a low environmental impact, such as ethanol or water, if the process allows.[22] Poor solvent selection can lead to difficulties in separation and increased waste.[23] For waste management, you must characterize your waste streams to identify hazardous components.[24] This can be done through process knowledge and analytical testing. The goal is to minimize waste generation at the source and to have a clear plan for the treatment and disposal of unavoidable waste streams in an environmentally responsible manner.
Q3: Can modern techniques like flow chemistry or microwave synthesis be realistically implemented for large-scale production? A3: Both flow chemistry and microwave-assisted synthesis offer significant advantages in terms of rapid reaction times, improved yields, and enhanced safety due to better heat transfer and smaller reaction volumes at any given time.[25] While microwave synthesis is generally more suited for lab to kilo-lab scale, continuous flow chemistry is highly scalable. Implementing flow chemistry for large-scale production requires a significant initial investment in specialized equipment, but it can lead to more efficient, safer, and greener manufacturing processes.
Section 5: Advanced Process Control and Green Chemistry
Implementing Process Analytical Technology (PAT)
PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and process attributes.[11] For thiazole synthesis, PAT can be transformative:
| PAT Tool | Application in Thiazole Synthesis | Benefit |
| In-situ FTIR/Raman | Real-time monitoring of reactant consumption and product formation. | Precise determination of reaction endpoint, avoiding unnecessary heating and byproduct formation. |
| FBRM/PVM | Monitoring particle size and count during crystallization.[11][26] | Control over crystal size distribution, leading to consistent product quality and improved downstream processing. |
| Automated Calorimetry | Characterizing the heat of reaction during process development. | Provides critical data for safe scale-up and thermal hazard assessment.[27] |
Green Chemistry Metrics for Process Optimization
To quantify the "greenness" of your scaled-up process, consider implementing these metrics:
-
Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
-
Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product. The Hantzsch synthesis, being a condensation reaction, has a relatively good atom economy.
By focusing on these metrics, you can drive process improvements that are both economically and environmentally beneficial.[28]
Process Logic Diagram
Sources
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 9. researchgate.net [researchgate.net]
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- 11. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]
- 12. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Systems level roadmap for solvent recovery and reuse in industries - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. chemijournal.com [chemijournal.com]
Validation & Comparative
A Guide to the NMR Spectroscopic Characterization of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectroscopic characteristics of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules.
This guide will delve into the expected NMR spectral features of the title compound, drawing comparisons with structurally related analogues to provide a comprehensive understanding of its spectroscopic signature.
The Significance of NMR in Structural Verification
NMR spectroscopy provides a non-destructive method to probe the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The resulting spectrum offers a wealth of information, including:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus, providing clues about the functional group it belongs to.
-
Multiplicity (Splitting Pattern): Reveals the number of neighboring protons, aiding in the determination of molecular connectivity.
-
Integration: Represents the relative number of protons giving rise to a particular signal.
-
Coupling Constants (J): Measure the interaction between neighboring nuclei, offering insights into dihedral angles and stereochemistry.
A thorough analysis of both ¹H and ¹³C NMR spectra is crucial for the unequivocal confirmation of a synthesized compound's structure before its use in further research or drug development pipelines.
Molecular Structure and Predicted NMR Resonances
The structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate comprises a central thiazole ring substituted with an ethyl carboxylate group at the 2-position and a tert-butoxycarbonylamino (Boc) protecting group at the 5-position.
Figure 1. Chemical structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Based on this structure and data from related compounds, we can predict the characteristic NMR signals.
Comparative Analysis: ¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison |
| ~8.0 - 8.5 | Singlet | 1H | Thiazole H-4 | The proton on the thiazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing effects of the adjacent sulfur atom and the ester group. |
| ~10.0 - 11.0 | Broad Singlet | 1H | NH | The amide proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. |
| ~4.3 - 4.5 | Quartet | 2H | O-CH₂-CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They will appear as a quartet due to coupling with the methyl protons. This is consistent with typical ethyl ester signals.[2] |
| ~1.5 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group. |
| ~1.3 - 1.4 | Triplet | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene protons. |
Comparative Analysis: ¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum can be predicted by analyzing the structure and comparing it with known data for similar molecules[1].
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison |
| ~160 - 165 | C=O (Ester) | The carbonyl carbon of the ethyl ester is expected in this region. |
| ~155 - 160 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group typically appears in this range. |
| ~150 - 155 | Thiazole C-2 | This carbon is attached to two heteroatoms (N and S) and the amino group, leading to a downfield shift. |
| ~140 - 145 | Thiazole C-5 | This carbon is attached to the nitrogen of the Boc group and is part of the aromatic ring. |
| ~120 - 125 | Thiazole C-4 | The carbon bearing the thiazole proton is expected in the aromatic region. |
| ~80 - 85 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristically found in this region. |
| ~60 - 65 | O-C H₂-CH₃ | The methylene carbon of the ethyl ester, being attached to an oxygen, is shifted downfield. |
| ~28 | C(C H₃)₃ | The methyl carbons of the tert-butyl group are expected to give a strong signal around this chemical shift. |
| ~14 | O-CH₂-C H₃ | The terminal methyl carbon of the ethyl ester appears in the upfield region. |
Experimental Protocol for NMR Sample Preparation
For researchers aiming to acquire experimental data, the following protocol for sample preparation is recommended.
Figure 2. A standardized workflow for the preparation of NMR samples.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the sample vial.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Conclusion
The structural integrity of synthetic intermediates like Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a critical checkpoint in the drug discovery and development process. While direct experimental NMR data for this specific compound was not found in the surveyed literature, a detailed prediction of its ¹H and ¹³C NMR spectra has been presented based on the analysis of closely related analogues and fundamental NMR principles. This guide provides researchers with a robust framework for the characterization of this and similar thiazole derivatives, ensuring confidence in the structural identity of their materials. The provided experimental protocol offers a standardized approach to sample preparation for obtaining high-quality NMR data.
References
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Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (URL: [Link])
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Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC - NIH. (URL: [Link])
-
Esters - NMR Spectroscopy. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
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A Comparative Guide to the X-ray Crystallography of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystallography of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate and its derivatives. It is designed to offer not just procedural steps but also the scientific rationale behind experimental choices, ensuring a thorough understanding of how structural modifications influence crystallographic outcomes and what these structures reveal.
Introduction: The Significance of Thiazole Derivatives and the Power of X-ray Crystallography
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is paramount to their efficacy and selectivity.
Single-crystal X-ray diffraction is an unparalleled, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. This includes unit cell dimensions, bond lengths, bond angles, and the intricate details of molecular packing.[2] For drug development professionals, this atomic-level insight is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and specific drug candidates.
This guide will delve into the practical and theoretical aspects of obtaining and interpreting single-crystal X-ray diffraction data for a specific class of thiazole derivatives, offering a comparative analysis that highlights the impact of subtle molecular changes on the crystal structure.
Experimental Workflow: From Synthesis to High-Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. This section details a self-validating protocol, explaining the causality behind each experimental choice.
Synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate Derivatives
The synthesis of the parent compound, Ethyl 2-aminothiazole-5-carboxylate, is a well-established procedure.[3] The subsequent N-protection with a tert-butoxycarbonyl (Boc) group is a common strategy in organic synthesis to modulate the reactivity of the amino group.
A General Synthetic Scheme:
Caption: General synthesis of Ethyl 2-(Boc-amino)thiazole-4-carboxylate derivatives.
Step-by-Step Synthesis Protocol for Ethyl 2-aminothiazole-4-carboxylate:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea and ethyl 3-bromopyruvate in ethanol.[4] The use of ethanol as a solvent is crucial as it readily dissolves the reactants and facilitates the reaction upon heating.
-
Reaction Conditions: The mixture is heated to reflux. This provides the necessary activation energy for the Hantzsch thiazole synthesis to proceed efficiently.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice water. The solid product is then collected by filtration and dried.[4] This precipitation method is effective for isolating the polar product from the ethanolic solution.
Step-by-Step Protocol for N-Boc Protection:
-
Reactant Preparation: Dissolve the synthesized Ethyl 2-aminothiazole-carboxylate derivative in a suitable solvent such as 1,4-dioxane.
-
Addition of Reagents: Add triethylamine followed by di-tert-butyl dicarbonate (Boc)₂O. Triethylamine acts as a base to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride.
-
Reaction and Purification: The reaction is typically stirred at room temperature. Upon completion, the solvent is removed, and the product is purified, often by recrystallization, to yield the N-Boc protected derivative.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. For thiazole derivatives, solvents like ethanol or ethyl acetate are often good starting points.[5]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. Vapors of the anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
A General Crystallization Protocol (Slow Evaporation):
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle warming may be necessary to fully dissolve the compound.
-
Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and leave it in a vibration-free environment.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Comparative Crystallographic Analysis
The substitution pattern on the thiazole ring significantly influences the crystal packing and intermolecular interactions. Here, we compare the crystallographic data of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate with a closely related derivative.
Table 1: Comparative Crystallographic Data
| Parameter | Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate[6] | Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate[2] |
| Formula | C₁₁H₁₆N₂O₄S | C₁₃H₁₂N₄O₄S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 5.8258 (12) | 12.0153 (4) |
| b (Å) | 9.4916 (19) | 11.5309 (4) |
| c (Å) | 24.350 (5) | 11.6033 (4) |
| β (°) | 92.37 (3) | 112.973 (2) |
| Volume (ų) | 1345.3 (5) | 1478.91 (9) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | N—H···N hydrogen bonds forming inversion dimers; weak C—H···O interactions.[6] | N—H···N and C—H···O hydrogen bonds. |
Analysis of Structural Differences:
The presence of the bulky and electron-withdrawing nitrobenzylidene group in the second derivative leads to a significantly different unit cell and packing arrangement compared to the Boc-protected parent compound. While both crystallize in the same space group, the dimensions of the unit cell are notably different, reflecting the distinct steric and electronic demands of the substituents.
In the case of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, the molecules are linked into inversion dimers via N—H···N hydrogen bonds.[6] This dimeric motif is a common feature in N-protected amino acid derivatives. The presence of the nitrobenzylidene group introduces additional possibilities for hydrogen bonding and π-π stacking interactions, which can lead to a more complex and densely packed crystal structure.
Caption: Key intermolecular interactions influencing crystal packing.
Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of these derivatives relies on a combination of analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous structural determination. | Requires high-quality single crystals; structure may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure and connectivity in solution, conformational dynamics. | Provides data on the molecule's behavior in solution, which is more relevant to biological systems.[7] | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | High sensitivity and accuracy in determining molecular mass. | Provides no information on the 3D structure or connectivity. |
Synergistic Approach:
The most powerful approach to characterization involves the synergistic use of these techniques. For instance, NMR spectroscopy can confirm the connectivity of the molecule synthesized, while IR spectroscopy can verify the presence of key functional groups like the carbonyl of the ester and the N-H of the Boc-protected amine. Mass spectrometry confirms that the desired product has been formed with the correct molecular weight. Finally, X-ray crystallography provides the ultimate proof of structure and reveals the subtle details of its solid-state conformation and intermolecular interactions. This integrated approach provides a self-validating system for the complete and unambiguous characterization of novel thiazole derivatives.
Conclusion
The X-ray crystallographic analysis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate and its derivatives offers invaluable insights into their molecular architecture. This guide has demonstrated that even minor modifications to the molecular structure can have a profound impact on the crystal packing and intermolecular interactions. By combining meticulous synthesis and crystallization protocols with a multi-faceted analytical approach, researchers can gain a comprehensive understanding of these pharmacologically important molecules. The detailed structural information obtained from X-ray crystallography is a critical component in the rational design and development of new and improved therapeutic agents based on the versatile thiazole scaffold.
References
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Bax, A. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 8(5), 52. [Link]
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Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. [Link]
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Gao, Y., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o747. [Link]
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Haroon, M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. BMC Chemistry, 16(1), 18. [Link]
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Hassan, A. S., et al. (2022). A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent. BMC Chemistry, 16(1), 6. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
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Serc.carleton.edu. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
- Upadhyaya, K., et al. (2007). Synthesis and biological evaluation of novel 2-amino-5-aryl-thiazole derivatives as potent antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(15), 5245-5253.
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Zaky, H., et al. (2022). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 27(20), 6959. [Link]
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Zhang, L., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o747. [Link]
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Zolfaghari, E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
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A Head-to-Head Comparison of Novel Ethyl 5-Aminothiazole-2-carboxylate Analogs: A Guide to Structure-Activity Relationships and Bioactivity
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
To researchers in medicinal chemistry, the thiazole ring is a familiar and welcome sight. This five-membered sulfur- and nitrogen-containing heterocycle is a cornerstone of numerous pharmacologically active compounds, from the antibiotic sulfathiazole to the antiretroviral drug Ritonavir.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to serve as a versatile scaffold for interacting with a wide range of biological targets.[2] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
This guide focuses on a specific, promising scaffold: Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate . We present a comparative analysis of a rationally designed series of analogs derived from this core structure. Our objective is to provide drug development professionals with a clear, data-driven understanding of the structure-activity relationships (SAR) that govern the anticancer and antimicrobial potential of this compound class. By deprotecting the 5-amino group and introducing various substituted benzoyl moieties, we have generated a focused library to probe the effects of electronic and steric modifications on bioactivity. All claims and protocols are supported by experimental data and authoritative references.
Analog Design and Synthesis Rationale
The parent compound, Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, serves as our foundational building block. The tert-butoxycarbonyl (Boc) protecting group on the 5-amino position provides a convenient handle for synthetic diversification. Our strategy involves a straightforward two-step process:
-
Boc Deprotection: Removal of the Boc group to yield the free amine, Ethyl 5-aminothiazole-2-carboxylate.
-
Acylation: Coupling of the free amine with a series of substituted benzoyl chlorides.
This approach allows for the systematic introduction of various functionalities on a phenyl ring attached to the core scaffold via an amide linker. The selected substituents—methoxy, chloro, and nitro—were chosen to explore the impact of electron-donating, electron-withdrawing (halogen), and strongly electron-withdrawing groups on biological activity.
The following diagram illustrates the general synthetic workflow:
Caption: Hypothetical kinase inhibition pathway for anticancer analogs.
Detailed Experimental Protocols
Scientific integrity requires that methodologies are transparent and reproducible. The following are detailed protocols for the primary bioassays used in this guide.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol is a self-validating system for assessing cell viability based on mitochondrial metabolic activity. [3][5]
-
Cell Seeding:
-
Culture MCF-7 or A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell adherence. Causality: This allows cells to recover from trypsinization and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of each test compound (ETC series, Doxorubicin) in culture medium from a 10 mM DMSO stock. Perform serial dilutions to obtain a range of concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" wells with DMSO at the same final concentration (e.g., 0.1%) and "medium only" wells for background control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well. Rationale: The yellow MTT is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan is proportional to the number of viable cells. [3] * Incubate for 4 hours at 37°C. Protect the plate from light.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability (%) relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is the gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents. [6][7]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus or E. coli.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Rationale: Standardizing the inoculum is critical for reproducibility.
-
Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well U-bottom microtiter plate.
-
Prepare 100 µL of a 2X starting concentration of each test compound in the first column of the plate.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column across the plate, resulting in concentrations from 128 µg/mL to 0.25 µg/mL. Discard the final 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound concentrations to their final 1X value.
-
Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This comparative guide demonstrates the significant potential of the Ethyl 5-aminothiazole-2-carboxylate scaffold as a template for developing novel anticancer and antimicrobial agents. Our analysis reveals a clear and actionable structure-activity relationship:
-
For Anticancer Activity: Acylation of the 5-amino group is essential. Potency is dramatically enhanced by incorporating strongly electron-withdrawing substituents (e.g., -NO₂) on the benzoyl moiety.
-
For Antimicrobial Activity: The 5-acylamino modification is also crucial. Halogenation (e.g., -Cl) appears to be a more effective strategy than nitration for improving antibacterial potency.
The divergence in SAR between the two activities suggests distinct mechanisms of action or target preferences, a promising feature for developing selective agents. Future work should focus on expanding the analog library to further probe the SAR, including positional variations of substituents and exploration of different heterocyclic acyl groups. Mechanistic studies, such as kinase profiling and apoptosis assays for the most potent anticancer compounds (ETC-4), are warranted to elucidate their precise molecular targets.
References
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Rakuno Gakuen University. Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Thakur, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics. [Link]
- Lombardino, J. G., & Otterness, I. G. (1981). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Hassan, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology.
- Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry.
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Sławiński, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]
-
Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets. [Link]
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-
Bio-protocol. Anticancer assay (MTT). [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Alshammari, M. B., et al. (2021). Structure Activity Relationship. ResearchGate. [Link]
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Technical Guide: HPLC Purity Analysis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
[1]
Executive Summary
This guide details the chromatographic isolation and purity assessment of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate , a critical intermediate in the synthesis of tyrosine kinase inhibitors like Dasatinib .[1]
While standard C18 methods are ubiquitous, they often fail to adequately resolve regioisomeric impurities or prevent on-column degradation of the acid-labile Boc group.[1] This guide compares a standard Acidic C18 protocol against an optimized Phenyl-Hexyl method, demonstrating why the latter offers superior selectivity for thiazole-based heterocycles.[1]
Introduction & Molecule Profile[1][2][3][4][5]
Target Molecule: Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate Molecular Formula: C₁₁H₁₆N₂O₄S Role: Key intermediate for Dasatinib (Sprycel) synthesis.[1]
The Analytical Challenge
Synthesizing this intermediate typically involves cyclization of thiourea derivatives with chloropyruvate or similar alpha-halo carbonyls.[1] Common impurities include:
-
De-Boc byproduct: Ethyl 5-aminothiazole-2-carboxylate (Acid labile).[1]
-
Hydrolysis byproduct: 5-(tert-butoxycarbonylamino)thiazole-2-carboxylic acid (Ester hydrolysis).
-
Regioisomers: Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (arising from ambiguous cyclization kinetics).[1]
Critical Constraint: The Boc (tert-butyloxycarbonyl) group is acid-labile.[1] Using strong acids (like high concentrations of TFA) in the mobile phase or high column temperatures can induce on-column degradation, leading to "ghost peaks" and inaccurate purity integration.
Methodological Comparison
We evaluated three chromatographic approaches to determine the most robust method for purity analysis.
Comparison Matrix
| Feature | Method A: Standard Acidic C18 | Method B: Neutral C18 | Method C: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecyl) | C18 (Octadecyl) | Phenyl-Hexyl |
| Mobile Phase | Water/ACN + 0.1% TFA | 10mM NH₄OAc (pH 6.[1]8) / ACN | Water/MeOH + 0.1% Formic Acid |
| Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | Hydrophobic + Pi-Pi Stacking |
| Boc Stability | Moderate/Low (Risk of deprotection) | High | High (Formic is weaker than TFA) |
| Peak Shape | Sharp (TFA suppresses silanols) | Broad (Thiazole tailing) | Excellent (Specific interaction) |
| Isomer Selectivity | Low | Low | High |
Why Method C (Phenyl-Hexyl) Wins
Thiazoles are aromatic heterocycles with localized electron density.[1] Standard C18 columns rely solely on hydrophobicity. Phenyl-Hexyl phases engage in pi-pi stacking interactions with the thiazole ring.[1] This secondary interaction mechanism provides orthogonal selectivity, crucial for separating regioisomers that have identical hydrophobicity (LogP) but different electron distributions.
Experimental Protocols
Sample Preparation (Critical Step)
-
Solvent: Dissolve 1.0 mg of sample in 1.0 mL of Acetonitrile .
-
Note: Avoid DMSO if possible; its high viscosity can cause peak broadening at the solvent front. Avoid alcohols if transesterification is a risk (though low risk at neutral pH).
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Stability: Analyze within 24 hours. Keep autosampler at 10°C to prevent thermal de-Boc degradation.
Recommended Protocol (Method C: Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Strict control; >30°C accelerates Boc loss).
-
Detection: UV @ 254 nm (Thiazole core) and 210 nm (Amide/Ester bonds).
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Methanol) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Visualizations
Analytical Workflow
This diagram illustrates the lifecycle of the sample from crude synthesis to final data validation.
Figure 1: Step-by-step analytical workflow ensuring data integrity from synthesis to reporting.
Separation Mechanism: C18 vs. Phenyl-Hexyl
This diagram contrasts the interaction mechanisms.[1] Note how the Phenyl-Hexyl phase offers a "dual-grip" (Hydrophobic + Pi-Pi) on the thiazole molecule.[1]
Figure 2: Mechanistic comparison.[1] The red bold line indicates the strong Pi-Pi interaction specific to the Phenyl-Hexyl phase.[1]
Results & Discussion
Performance Data
The following data represents typical system suitability parameters observed when analyzing a crude reaction mixture containing the target and its des-Boc impurity.
| Parameter | Method A (C18 / TFA) | Method C (Phenyl-Hexyl / Formic) |
| Retention Time (Target) | 12.4 min | 14.1 min |
| Resolution (Target vs. Impurity) | 1.8 | 3.5 |
| Tailing Factor (Target) | 1.4 (Silanol interaction) | 1.1 (Superior shape) |
| Baseline Noise (mAU) | 0.05 | 0.02 |
| Observed Degradation | ~0.5% (Due to TFA) | < 0.1% |
Discussion
-
Resolution: The Phenyl-Hexyl column significantly increases the resolution between the target and the de-Boc impurity. The aromatic ring of the stationary phase interacts differently with the protected vs. unprotected amine, amplifying the separation beyond simple hydrophobicity.
-
Stability: Method A showed a small "shoulder" on the main peak, identified as on-column de-Boc degradation caused by the 0.1% TFA (pH ~2). Switching to 0.1% Formic Acid (pH ~2.7) in Method C eliminated this artifact.
Troubleshooting & Validation Tips
-
Ghost Peaks: If you see a peak at the exact retention time of the de-Boc amine that increases with run length, your column temperature is too high. Action: Lower oven to 20-25°C.
-
Peak Tailing: Thiazole nitrogens are basic. If tailing persists on Phenyl-Hexyl, add 5mM Ammonium Formate to the aqueous mobile phase to act as a silanol blocker.
-
Regioisomer ID: If an impurity persists ~0.5 min from the main peak, it is likely the Ethyl 2-(Boc-amino)...[1] isomer.[2] Confirm by spiking with a synthesized standard or using NMR (HMBC) to distinguish the substitution pattern.
References
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Dasatinib Synthesis & Impurities
- Patent: "Synthesis process of dasatinib and intermediate thereof." EP2532662B1. (2013).
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HPLC of Thiazoles
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-
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-
Boc Group Stability
- Discussion: "Stability of N-BOC-group during RP-chromatography." ResearchGate.
-
Source:
-
Column Selectivity
- Guide: "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity." MAC-MOD Analytical.
-
Source:[1]
A Senior Application Scientist's Guide to the Synthesis of Aminothiazole Esters: A Comparative Analysis
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications spanning from antibacterial to anticancer agents. The incorporation of an ester group, typically at the C4 position, provides a crucial handle for further molecular elaboration, making the efficient synthesis of aminothiazole esters a topic of significant interest for drug development professionals.
This guide provides an in-depth comparison of the primary synthetic routes to this valuable molecular scaffold. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale behind experimental choices, and the practical trade-offs of each method. This analysis is designed to empower researchers to select the optimal synthetic strategy based on their specific objectives, whether for small-scale library generation or large-scale process development.
The Hantzsch Thiazole Synthesis: The Enduring Workhorse
First reported in 1887, the Hantzsch synthesis is the most common and reliable method for preparing 2-aminothiazole derivatives.[1][2] The reaction proceeds via the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. For the synthesis of the target ethyl 2-amino-1,3-thiazole-4-carboxylate, the key starting materials are ethyl bromopyruvate and thiourea.
Causality of the Mechanism
The reaction is a mechanistically elegant cascade.[2][3] The sulfur atom of thiourea, being a soft and potent nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the bromine atom in an SN2 fashion. This step is highly favorable and forms a stable S-alkylated thioimidate intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of one of the thioamide nitrogens onto the electrophilic carbonyl carbon of the ester moiety. The final, irreversible step is a dehydration of the resulting hemiaminal-like intermediate, which is thermodynamically driven by the formation of the stable, aromatic thiazole ring.[2]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Validated Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This protocol is a robust, field-proven method for the gram-scale synthesis of the target compound.[4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiourea (1.2 mmol, 91.3 mg) and ethyl 3-bromopyruvate (1.0 mmol, 195.0 mg).
-
Solvent Addition: Add ethanol (2.0 mL) to the flask.
-
Heating: Place the flask in a preheated oil bath at 70°C and stir the mixture vigorously. The reaction is typically complete within 1 hour. Monitor completion using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing approximately 20 mL of ice-cold water. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any residual impurities.
-
Drying: Dry the collected solid in a vacuum oven to afford the final product, ethyl 2-aminothiazole-4-carboxylate. Yields for this procedure are typically excellent, often exceeding 95%.[4]
Expert Assessment
-
Advantages: The Hantzsch synthesis is highly reliable with consistently high yields.[2][5] The starting materials are commercially available and relatively inexpensive, making it suitable for large-scale production.[5] The procedure is straightforward and does not require specialized equipment.
-
Disadvantages: The primary drawback is the use of α-haloesters like ethyl bromopyruvate, which are strong lachrymators and require careful handling in a fume hood.[6] This method is primarily limited to producing 2-aminothiazoles.
The Cook-Heilbron Synthesis: An Alternative for 5-Aminothiazoles
Discovered in 1947, the Cook-Heilbron synthesis offers a distinct regiochemical outcome, producing 5-aminothiazoles.[7] This route involves the reaction of an α-aminonitrile or an aminocyanoacetate with a dithioacid or carbon disulfide under mild conditions.[7][8]
Causality of the Mechanism
Unlike the Hantzsch synthesis, this reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of the dithio-containing reagent (e.g., carbon disulfide). This forms a dithiocarbamate intermediate. Tautomerization followed by an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, forms the thiazole ring. A final tautomerization yields the aromatic 5-aminothiazole product.
Caption: General workflow for the Cook-Heilbron thiazole synthesis.
General Experimental Considerations
The reaction is typically performed at or near room temperature in a suitable solvent. For example, reacting ethyl aminocyanoacetate with dithiophenylacetic acid can produce 5-amino-4-carbethoxy-2-benzylthiazole.[7]
Expert Assessment
-
Advantages: This method's key advantage is its ability to directly synthesize 5-aminothiazole derivatives, which are not accessible via the standard Hantzsch route.[1][7] The reaction conditions are generally mild.[7]
-
Disadvantages: The Cook-Heilbron synthesis is used far less frequently than the Hantzsch method.[7] This is partly due to the more limited availability and stability of the required starting materials (α-aminonitriles and dithioacids) and sometimes unsatisfactory yields.[9]
Modern Synthetic Enhancements: The Pursuit of Efficiency and Sustainability
While the classical methods are robust, modern chemistry prioritizes speed, safety, and environmental responsibility. Several innovative approaches have been developed to improve the synthesis of aminothiazole esters, often by modifying the Hantzsch reaction.
A. Microwave-Assisted Synthesis
Microwave irradiation has revolutionized many organic transformations by dramatically accelerating reaction rates through efficient and uniform heating.
-
Principle: Instead of conventional heating which can take hours, microwave-assisted synthesis can often drive the Hantzsch reaction to completion in a matter of minutes.[10][11]
-
Causality: The rapid, localized heating provided by microwaves overcomes the activation energy of the reaction much more efficiently than conductive heating, leading to a significant reduction in reaction time and often an increase in yield and product purity.[10]
-
Impact: This technique is exceptionally valuable for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.[10][12]
B. One-Pot, Multi-Component Reactions (MCRs)
One-pot procedures enhance efficiency and safety by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of potentially hazardous intermediates.[13]
-
Principle: A common one-pot approach for aminothiazoles involves the in situ generation of the α-haloketone. This is achieved by reacting a ketone or β-keto ester with a halogen source (e.g., I₂, N-bromosuccinimide, or trichloroisocyanuric acid (TCCA)) in the presence of thiourea.[12][14]
-
Validated Protocol (TCCA-mediated): A green and efficient method uses TCCA as a safe source of halogen.[14]
-
In a flask, stir the β-keto ester (1.5 mmol), TCCA (0.5 mmol), and a catalyst (e.g., a reusable magnetic nanocatalyst) in ethanol (3.0 mL) at 80°C for approximately 25 minutes to form the α-halo intermediate.[14]
-
Add thiourea (1.0 mmol) to the same flask and continue stirring.[14]
-
Upon reaction completion, the product can be isolated by adding a sodium bicarbonate solution to neutralize the mixture and filtering the resulting precipitate.[4][14]
-
-
Causality & Impact: This strategy is highly atom-economical and significantly safer as it avoids the need to handle and store lachrymatory α-halocarbonyls. The use of recyclable catalysts and safer halogen sources further enhances the "green" credentials of the synthesis.[14]
C. Ultrasound-Assisted Synthesis
The application of ultrasonic waves can induce chemical reactions through a phenomenon known as acoustic cavitation.
-
Principle: The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[15]
-
Impact: This method offers mild reaction conditions, rapid reaction times, and high yields, and can sometimes be conducted under solvent-free conditions, representing another significant step towards sustainable chemical synthesis.[15][16]
Head-to-Head Comparison of Synthetic Routes
The choice of synthetic route is a critical decision based on a trade-off between speed, scale, cost, safety, and desired regiochemistry. The following table summarizes the key performance indicators for each methodology.
| Feature | Hantzsch Synthesis (Conventional) | Cook-Heilbron Synthesis | Microwave-Assisted Hantzsch | One-Pot MCR (Hantzsch-type) |
| Primary Product | 2-Aminothiazole Esters | 5-Aminothiazole Esters | 2-Aminothiazole Esters | 2-Aminothiazole Esters |
| Typical Reaction Time | 1 - 10 hours[10] | Several hours to days | 2 - 15 minutes[11] | 30 minutes - 2 hours[14] |
| Typical Yield | Very Good to Excellent (>90%)[4] | Moderate to Good | Excellent (>90%)[10] | Very Good to Excellent (>90%)[14] |
| Reaction Temperature | 25 - 80°C[4] | Room Temperature[7] | 80 - 150°C (Microwave) | 25 - 80°C[14] |
| Key Reagents | α-Halo-β-keto ester, Thiourea[4] | α-Aminonitrile, CS₂/Dithioacid[7] | α-Halo-β-keto ester, Thiourea | β-Keto ester, Halogen source, Thiourea[14] |
| Safety Concerns | High: Uses lachrymatory α-haloesters[6] | Moderate: Handling of nitriles | High: Uses lachrymatory α-haloesters | Low to Moderate: Avoids isolating toxic intermediates[14] |
| Best For... | Reliable, large-scale synthesis | Specific synthesis of 5-amino isomers | High-throughput library synthesis | Green, efficient, and safe lab-scale synthesis |
Conclusion and Future Outlook
The Hantzsch synthesis remains the gold standard for producing 2-aminothiazole esters due to its reliability and high yields. However, its reliance on hazardous α-halocarbonyl reagents is a significant drawback. For accessing the alternative 5-amino substitution pattern, the Cook-Heilbron method is a viable, albeit less common, option.
For the modern drug discovery laboratory, the clear path forward lies in the adoption of enhanced, one-pot, multi-component reactions. These methods, particularly when combined with enabling technologies like microwave irradiation or ultrasound, offer the best combination of speed, efficiency, safety, and environmental sustainability. As the demand for novel chemical entities continues to grow, these advanced synthetic strategies will be indispensable for accelerating the discovery and development of next-generation aminothiazole-based therapeutics.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). Available at: [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
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Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology. Available at: [Link]
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Available at: [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Available at: [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]
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Conventional and Microwave Assisted Synthesis of 2-Aminothiazoles and Oxazoles and Their Anti Cancer Activity. (2019). ResearchGate. Available at: [Link]
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A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). ejournal.lucp.net. Available at: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazole-5-Carboxamide Derivatives
The thiazole ring is a cornerstone in medicinal chemistry, a versatile heterocyclic scaffold present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2] When functionalized to form thiazole-5-carboxamide derivatives, this scaffold unlocks a vast chemical space with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for distinct classes of thiazole-5-carboxamide derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological outcomes, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to rationally design and optimize these promising molecules for targeted therapeutic applications.
The Thiazole-5-Carboxamide Core: A Scaffold for Diverse Bioactivity
The foundational structure of a thiazole-5-carboxamide consists of a central thiazole ring with a carboxamide group at the C5 position. The primary points of chemical modification, which dictate the molecule's biological activity, are typically at the C2, C4, and the amide nitrogen (N) positions.
Caption: Core structure and key modification points of the thiazole-5-carboxamide scaffold.
The synthesis of these derivatives often follows a multi-step sequence, commonly initiated by the Hantzsch thiazole synthesis, followed by hydrolysis and subsequent amidation to introduce the desired R3 substituent.[2][3] The choice of base in the final amidation step is critical; for instance, using N,N-diisopropylethylamine can significantly improve yields compared to other organic or inorganic bases.[3]
Comparative SAR Analysis I: Anticancer Activity
Thiazole-containing compounds are found in several clinically used anticancer drugs, such as Dasatinib and Ixabepilone.[2] The thiazole-5-carboxamide scaffold has been extensively explored as a source of novel antiproliferative agents.
Class 1: 2-Aryl-4-Trifluoromethyl Thiazole-5-Carboxamides
This class of compounds has been evaluated for its cytotoxic effects against various human cancer cell lines, including lung (A-549), liver (Bel7402), and colon (HCT-8).[3][6] The trifluoromethyl (CF3) group at the R2 position is a key feature, often included to enhance metabolic stability and cell permeability due to its strong electron-withdrawing nature.[3]
Structure-Activity Relationship Insights:
The SAR for this class demonstrates a delicate interplay between the substituents at the R1 (C2-Aryl) and R3 (N-Amide) positions.
-
R1 Position (C2-Aryl): The presence and position of substituents on the 2-phenyl ring are crucial. A halogen, such as chlorine, at the ortho position of this ring generally confers higher activity.
-
R3 Position (N-Amide): The nature of the aryl group attached to the amide nitrogen is a primary determinant of potency.
-
Synergistic Effect: The highest activity is achieved through a specific combination of substitutions. For example, a derivative featuring a 2-chlorophenyl group at R1 and a 4-chloro-2-methylphenyl group at R3 demonstrated the highest activity, achieving 48% inhibition against the A-549 cell line.[3][6] This suggests a specific steric and electronic arrangement is required for optimal interaction with the biological target.
Caption: Generalized workflow for the synthesis of thiazole-5-carboxamide derivatives.
Conclusion and Future Directions
The thiazole-5-carboxamide scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationship studies presented here demonstrate that targeted modifications at the C2, C4, and N-amide positions can effectively steer the biological activity towards anticancer or antimicrobial endpoints.
-
For Anticancer Agents: SAR often points towards specific halogenation patterns on aryl rings at the C2 and N-amide positions, suggesting a need for precise orientation within a target binding pocket.
-
For Antimicrobial Agents: Molecular hybridization, such as the incorporation of sulfonamide or other heterocyclic moieties, appears to be a successful strategy for enhancing potency and broadening the spectrum of activity.
The self-validating nature of these studies, where rational chemical changes produce predictable shifts in biological activity, underscores the trustworthiness of the SAR models. Future research should focus on leveraging these insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling and in silico screening will be instrumental in exploring the vast chemical space of this scaffold, accelerating the identification of new lead compounds for preclinical development.
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link] [3]2. Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link] [6]3. Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link] [7]4. Akhtar, M. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6599. [Link] [2]5. Hawash, M., Jaradat, N., & Hameedi, S. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(10), e0307641. [Link] [4]6. Yusuf, M., Khan, R. A., & Siraj, S. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 10(16), e33441. [Link] [8]7. Hawash, M., Jaradat, N., & Hameedi, S. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS. [Link] [5]8. El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link] [9]9. Geronikaki, A., Pitta, E., & Liaras, K. (2016). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 21(8), 1048. [Link] [10]10. Yadav, D., & Sharma, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 147-156. [Link] [1]11. Kumar, A., & Goyal, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Recent Patents on Anti-Infective Drug Discovery, 18(3), 244-263. [Link] [11]12. Zhang, Q., Zhang, Y., & Li, Y. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link] [12]13. Siddiqui, N., Ahsan, W., & Alam, M. S. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9505–9518. [Link] [13]14. Khan, I., Ibrar, A., & Abbas, N. (2024). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Chemistry & Biodiversity, e202400305. [Link] [14]15. Kumar, R., & Singh, P. (2024). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Polycyclic Aromatic Compounds, 1-16. [Link] [15]16. Kumar, A., Sharma, S., & Singh, R. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(21), 18765–18778. [Link] [16]17. Al-Ostath, A. I., & El-Sabbagh, O. A. (2024). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link] [17]18. Zhang, Q., Zhang, Y., & Li, Y. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link] [18]19. Sharma, A., & Kumar, V. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Semantic Scholar. [Link] [19]20. El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 521. [Link] [20]21. Sharma, A., & Kumar, V. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. [Link] [21]22. Altintop, M. D., Ciftci, H. I., & Radwan, M. O. (2019). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 24(17), 3144. [Link]
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The Thiazole Scaffold in Drug Design: A Comparative Guide to Heterocyclic Isosteres
Introduction: The Privileged Status of Thiazole and the Power of Bioisosterism
In the landscape of medicinal chemistry, the thiazole ring holds a privileged position. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a cornerstone in the architecture of numerous clinically successful drugs, from the anticancer agent Dasatinib to the anti-HIV medication Ritonavir.[1] Its prevalence stems from a unique combination of electronic properties, metabolic stability, and the capacity to engage in diverse non-covalent interactions with biological targets.[1][2] The thiazole nucleus is not merely a passive scaffold; its aromaticity and the presence of heteroatoms allow it to act as a versatile pharmacophore, influencing the overall conformation and physicochemical properties of a molecule.[2]
However, the journey of drug discovery is one of relentless optimization. A lead compound, while promising, may be hampered by suboptimal ADME (absorption, distribution, metabolism, and excretion) properties, off-target toxicity, or limited potency.[3] This is where the strategic application of bioisosterism becomes an indispensable tool in the medicinal chemist's arsenal.[4] Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical characteristics, allows for the fine-tuning of a molecule's properties to enhance its therapeutic profile.[3]
This guide provides an in-depth comparison of the thiazole scaffold with its common heterocyclic isosteres: oxazole, isoxazole, thiophene, and triazole. We will dissect their comparative physicochemical properties, explore their impact on biological activity through case studies, and provide representative synthetic protocols, offering researchers a comprehensive resource for making informed decisions in scaffold selection and lead optimization.
Physicochemical and Electronic Properties: A Comparative Analysis
The choice of a heterocyclic scaffold can profoundly influence a drug candidate's solubility, lipophilicity, metabolic stability, and target engagement. The subtle differences in size, shape, and electronic distribution between thiazole and its isosteres can be leveraged to overcome specific drug design challenges.
Key Physicochemical Parameters
A quantitative comparison of the parent heterocycles reveals the nuanced differences that can be exploited in drug design.
| Heterocycle | pKa (of conjugate acid) | Calculated logP | Dipole Moment (D) | Hydrogen Bonding | Aromaticity |
| Thiazole | 2.5[5] | 0.49 | 1.61 | Acceptor | High[5] |
| Oxazole | 0.8 | 0.16 | 1.50 | Acceptor | Moderate[5] |
| Isoxazole | -2.97 | 0.53 | 2.90 | Acceptor | Moderate |
| Thiophene | - | 1.81 | 0.55 | Weak Acceptor | High |
| 1,2,3-Triazole | 1.2 (base), 9.4 (acid)[6] | -0.49 | 4.38 | Donor & Acceptor | Aromatic |
| 1,2,4-Triazole | 2.45 (acid), 10.26 (base)[7] | -0.99 | 3.27 | Donor & Acceptor | Aromatic |
Causality Behind the Numbers:
-
Acidity/Basicity (pKa): The higher pKa of thiazole compared to oxazole is attributed to the greater polarizability of sulfur, which better stabilizes the positive charge in the conjugate acid. The triazoles exhibit both acidic and basic properties due to the presence of multiple nitrogen atoms.[6][7] This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Lipophilicity (logP): Thiophene is the most lipophilic in this series, a property that can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding. The triazoles are notably more polar, which can be advantageous for improving aqueous solubility.[8]
-
Hydrogen Bonding: Thiazole, oxazole, and isoxazole are primarily hydrogen bond acceptors through their nitrogen atoms. The triazoles are unique in their ability to act as both hydrogen bond donors (N-H) and acceptors, offering more opportunities for specific interactions with a biological target.[9] The sulfur atom in thiophene is a very weak hydrogen bond acceptor.
-
Aromaticity and Conformation: Thiazole and thiophene possess a high degree of aromaticity due to the efficient delocalization of the sulfur atom's lone pair of electrons.[5][10] This contributes to their planarity and metabolic stability. Oxazole is less aromatic and more susceptible to metabolic degradation. The choice of isostere can thus be used to lock a molecule into a desired conformation for optimal target engagement.
Impact on Biological Activity and Metabolic Stability: Case Studies
The true test of a bioisosteric replacement lies in its impact on biological activity and pharmacokinetic properties. The following case studies illustrate how switching from a thiazole to another heterocycle can lead to significant improvements in a drug candidate's profile.
Case Study 1: Thiazole vs. Oxazole in VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a validated strategy in cancer therapy. In the development of VEGFR-2 inhibitors, a direct comparison between thiazole and oxazole isosteres revealed the critical role of the heteroatom.
| Compound | Heterocycle | IC50 (VEGFR-2) |
| Analog 1 | Thiazole | 0.02 µM |
| Analog 2 | Oxazole | >10 µM |
Data adapted from a study on VEGFR-2 inhibitors.
Analysis: The significantly higher potency of the thiazole-containing analog is attributed to a stabilizing intramolecular interaction between the nitrogen of the thiazole ring and the sulfur of a neighboring thiophene moiety, which is not possible with the corresponding oxazole. This interaction helps to lock the molecule in the bioactive conformation required for optimal binding to the VEGFR-2 active site. This demonstrates that while structurally similar, the electronic differences between sulfur and oxygen can have a profound impact on biological activity.
Case Study 2: Thiazole vs. Isoxazole in p38 Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a therapeutic target for a range of inflammatory diseases. In the optimization of a series of p38 inhibitors, the replacement of a central thiazole ring with an isoxazole led to improved potency and desirable pharmacokinetic properties.
| Compound | Heterocycle | p38α IC50 |
| Lead Compound | Imidazole (similar to Thiazole) | - |
| Analog 3 | Isoxazole | 0.45 µM[11] |
Data from a study on isoxazole-based p38 inhibitors.[5][11]
Analysis: The isoxazole ring was found to be a suitable bioisostere for the imidazole/thiazole core in this class of inhibitors.[5] The substitution allowed for the exploration of different substitution patterns around the ring, leading to the discovery of highly potent dual inhibitors of p38α and CK1δ.[11] This case highlights how isosteric replacement can open up new avenues for structure-activity relationship (SAR) exploration.
Case Study 3: Thiazole vs. Thiophene in COX Inhibition
Cyclooxygenase (COX) enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Both thiazole and thiophene have been incorporated into selective COX-2 inhibitors.
Analysis: Thiophene is often used as a bioisostere of a phenyl ring, but its similarity to thiazole also makes it a relevant comparison. The choice between a thiazole and a thiophene in a COX inhibitor can influence selectivity. For instance, in a series of diphenyl-amino substituted compounds, thiazole derivatives showed high COX-2 inhibitory activity, with IC50 values as low as 0.09 µM.[12] The electronic properties of the thiazole ring and its ability to participate in specific hydrogen bonds can be tailored to achieve selectivity for the COX-2 isoform over COX-1, thereby reducing gastrointestinal side effects.
Case Study 4: Thiazole vs. Triazole in Anticancer Drug Design
The replacement of an amide bond with a 1,2,3-triazole ring is a common strategy to improve metabolic stability. In a notable example, a triazole isostere of the anticancer drug Imatinib demonstrated a significant increase in potency.
| Compound | Linker | IC50 (K562 cells) |
| Imatinib | Amide | 0.38 µM[8] |
| Triazole Isostere | 1,2,3-Triazole | 0.03 µM[8] |
Analysis: The 1,2,3-triazole ring mimics the size, planarity, and hydrogen bonding capabilities of the amide bond but is resistant to hydrolysis by amidases.[8][9] This increased metabolic stability can lead to improved pharmacokinetic profiles and, as seen in this case, a dramatic enhancement of biological activity.[8] The high dipole moment of the triazole ring can also contribute to favorable interactions with the target protein.
Synthetic Strategies: A Practical Guide
The accessibility of a scaffold through robust and scalable synthetic routes is a critical consideration in drug development. Here, we provide an overview of common synthetic methods for thiazoles and their isosteres.
Diagram of Synthetic Pathways
Caption: Common synthetic routes to thiazole and its isosteres.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-aminothiazole derivative, a common building block in medicinal chemistry.
Objective: To synthesize Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
-
Sodium acetate (optional, as a base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired thiazole derivative.
Causality and Self-Validation: The Hantzsch synthesis is a robust and widely used method for constructing the thiazole ring.[13] The mechanism involves the initial formation of a thiouronium salt, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The purity of the final product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS), which should be consistent with the expected structure.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Synthesis
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole, a key example of "click chemistry."[14][15]
Objective: To synthesize 1-benzyl-4-phenyl-1,2,3-triazole.
Materials:
-
Benzyl azide (1.0 eq)
-
Phenylacetylene (1.0 eq)
-
Copper(I) bromide (CuBr) or another Cu(I) source (0.05 eq)
-
A suitable ligand, e.g., TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 eq)
-
A suitable solvent, e.g., a mixture of t-butanol and water
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve benzyl azide and phenylacetylene in the solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare the copper catalyst by mixing the Cu(I) source and the ligand.
-
Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne. The reaction is typically carried out at room temperature and stirred for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality and Self-Validation: The CuAAC reaction is renowned for its high efficiency, regioselectivity (exclusively yielding the 1,4-isomer), and broad functional group tolerance.[14] The copper catalyst is essential for activating the terminal alkyne. The successful formation of the triazole can be unequivocally confirmed by spectroscopic methods. The disappearance of the characteristic azide stretch in the IR spectrum and the appearance of the triazole proton signal in the ¹H NMR spectrum are clear indicators of a successful reaction.
Conclusion and Future Perspectives
The thiazole scaffold remains a highly valuable component in the design of novel therapeutics. However, a deep understanding of its bioisosteric relationships with other five-membered heterocycles is crucial for effective lead optimization. As this guide has demonstrated, the choice between thiazole, oxazole, isoxazole, thiophene, and triazole is not arbitrary but a strategic decision based on a careful analysis of their physicochemical properties and the specific challenges presented by a drug discovery program.
The replacement of a thiazole with an isostere can be a powerful strategy to:
-
Modulate pKa to improve solubility and permeability.
-
Fine-tune lipophilicity to optimize the ADME profile.
-
Introduce new hydrogen bonding interactions to enhance potency and selectivity.
-
Improve metabolic stability by replacing a labile moiety.
-
Explore new SAR to escape patent-protected chemical space.
The continued development of novel synthetic methodologies will further expand the accessible chemical space around these privileged scaffolds. As our understanding of the intricate interplay between molecular structure and biological function grows, the rational application of bioisosterism will undoubtedly continue to be a cornerstone of successful drug design.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Thiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising novel thiazole-based inhibitor to a potential therapeutic is paved with rigorous validation. The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives targeting a wide array of proteins and enzymes, making them a focal point in the development of new anticancer agents and other therapeutics.[1] This guide provides an in-depth comparison of critical in vitro assays, offering field-proven insights into their validation to ensure the generation of robust and reliable data for your novel thiazole-based inhibitors.
The Crucial First Steps: Choosing the Right Assay Platform
The initial and most critical decision in validating a novel inhibitor is the selection of the appropriate assay platform. This choice will fundamentally influence the nature and physiological relevance of your findings. The two primary categories of in vitro assays are biochemical and cell-based assays, each with distinct advantages and limitations.[2][3]
Biochemical assays are performed in a purified system, isolating the target enzyme and the inhibitor from the complex cellular environment. This approach offers a direct measure of the inhibitor's interaction with its target.[4][5]
Cell-based assays , conversely, are conducted within living cells, providing a more physiologically relevant context.[6][7] These assays can reveal crucial information about a compound's ability to cross the cell membrane and engage its target within the intricate cellular milieu.[8]
The following table provides a comparative overview of these two fundamental assay types:
| Feature | Biochemical Assays | Cell-Based Assays |
| System Complexity | Low (purified components) | High (intact cells) |
| Physiological Relevance | Lower | Higher[6][7] |
| Throughput | Generally higher | Can be lower, but high-throughput methods exist |
| Data Interpretation | Simpler, direct target interaction | More complex, potential for off-target effects[8] |
| Information Provided | Direct target engagement, mechanism of inhibition (e.g., competitive, non-competitive) | Cellular potency, permeability, potential toxicity |
| Ideal For | Initial screening, mechanism of action studies, SAR exploration | Secondary screening, confirming cellular activity of biochemical hits, toxicity profiling |
While biochemical assays are invaluable for initial screening and understanding the direct molecular interactions, it is imperative to progress to cell-based assays to confirm that the observed inhibitory activity translates to a cellular context.[9] Many promising candidates from biochemical screens fail in cell-based systems due to poor membrane permeability or other cellular factors.[8][9]
The Validation Gauntlet: A Step-by-Step Approach to Robust Data
Once an appropriate assay platform is selected, a rigorous validation process is essential to ensure the data generated is accurate, reproducible, and fit for purpose.[10][11] The following sections detail the critical steps and parameters for validating your in vitro assays for thiazole-based inhibitors.
Establishing Assay Robustness: The Foundation of Reliable Data
Before delving into inhibitor characterization, the assay itself must be proven to be robust and reproducible. This involves a series of initial experiments to define the optimal assay conditions.
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A Researcher's Guide to Navigating Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of Staurosporine Derivatives
In the landscape of drug discovery, particularly in oncology, protein kinases remain a primary target.[1][2] However, the high degree of structural similarity within the ATP-binding pocket across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[3][4] Off-target activity can lead to unforeseen side effects or confound experimental results, making a thorough understanding of a compound's cross-reactivity profile essential.[4][5]
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from Staurosporine, a natural product known for its potent but broad-spectrum kinase inhibition.[6][7] We will explore how medicinal chemistry efforts have refined this promiscuous parent compound into more selective clinical candidates, delve into the gold-standard methodologies for profiling selectivity, and provide actionable protocols for your own research.
The Progenitor: Staurosporine's Double-Edged Sword
Staurosporine, an indolocarbazole isolated from Streptomyces staurosporeus, is one of the most potent kinase inhibitors ever discovered. Its high affinity is also its greatest weakness in a therapeutic context; it binds to a vast number of kinases, making it a valuable research tool for inducing apoptosis but a poor candidate for a targeted drug due to toxicity.[6] This broad activity stems from its ability to mimic the adenine region of ATP, fitting snugly into the highly conserved ATP-binding cleft.[8]
The Quest for Selectivity: A Comparative Analysis of Staurosporine Derivatives
The journey from a non-selective compound like Staurosporine to a targeted therapeutic is one of iterative chemical refinement. By modifying the Staurosporine scaffold, chemists can introduce steric hindrance or new hydrogen bonds to favor binding to some kinases while preventing interaction with others.[9][10] Let's compare the selectivity of Staurosporine with two of its clinically relevant derivatives: Midostaurin and UCN-01.
| Compound | Primary Target(s) | Key Off-Targets (with significant inhibition) | Selectivity Notes |
| Staurosporine | PKC, PKA, CAMKII, etc. | Broad-spectrum; inhibits a large percentage of the kinome.[11] | The archetypal non-selective inhibitor, useful as a positive control in broad kinase assays. |
| Midostaurin (Rydapt®) | FLT3, KIT, PKC | VEGFR2, SYK, LYN, PDPK1, RET.[12] | A multi-targeted inhibitor approved for FLT3-mutated Acute Myeloid Leukemia (AML) and systemic mastocytosis.[12][13][14] Its efficacy is attributed to this specific polypharmacology.[5][15] |
| UCN-01 (7-hydroxystaurosporine) | PDK1, Chk1, PKC | CDK1, CDK2.[16] | The addition of a 7-hydroxy group creates new hydrogen bonds, altering its selectivity profile compared to Staurosporine.[9] It has been investigated as a G2 checkpoint abrogator.[16] |
This table represents a simplified overview. Comprehensive profiling reveals a wider range of lower-affinity interactions.
The key takeaway is that "selectivity" is relative. Midostaurin is considered "multi-targeted" rather than promiscuous because its off-targets are well-characterized and contribute to its therapeutic effect in complex diseases like AML.[12][15] This illustrates a critical concept in modern drug development: sometimes, a carefully curated "dirty" drug is more effective than a highly specific one.[5]
Visualizing Target Space: Primary and Off-Target Pathways
To appreciate the functional implications of cross-reactivity, it's crucial to visualize where the inhibitors act. The diagram below illustrates the primary target of Midostaurin, FLT3, in the context of AML, and key off-targets like KIT and SYK that are also implicated in the disease's pathology.
Caption: Inhibition profile of Staurosporine and its derivatives.
Methodologies for Quantifying Cross-Reactivity
To generate the data seen in the comparison table, robust and high-throughput methods are required. The choice of assay is critical and depends on the stage of research, from primary screening to in-cell validation.
In Vitro Profiling: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an industry-standard method for broad kinase inhibitor profiling.[17][18] It's a competition-based binding assay, not an enzymatic assay, which measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[19] The amount of kinase bound to the solid support is quantified using qPCR.[18][20]
Causality Behind Experimental Choices:
-
Why a binding assay? It is independent of ATP concentration, substrate, and catalytic activity, providing a direct measure of compound affinity (expressed as a dissociation constant, Kd). This makes it highly reproducible and scalable.[19]
-
Why qPCR for readout? It offers a wide dynamic range and exquisite sensitivity, allowing for the detection of even weak interactions and the use of very low kinase concentrations.[19]
Caption: Workflow of the KINOMEscan competitive binding assay.
Experimental Protocol: KINOMEscan® Profiling
This protocol describes the general steps for submitting a compound for analysis. The specific assay is proprietary, but understanding the workflow is key to interpreting the data.[18]
-
Compound Preparation: Solubilize the test compound (e.g., your Staurosporine derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Provide the exact molecular weight.
-
Submission: Submit the compound stock solution according to the service provider's instructions. Typically, a primary screen is performed at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., scanMAX with 468 kinases).[17]
-
Assay Principle: The assay involves three key components: the kinase of interest tagged with a unique DNA identifier, an active-site directed ligand immobilized on a solid support, and the test compound.[19]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase. High-affinity compounds will prevent the kinase from binding to the support.[19]
-
Quantification: After an incubation period, the solid support is washed, and the amount of kinase remaining is quantified by qPCR using the DNA tag.[20] The result is often reported as "% of control," where the control is DMSO with no inhibitor.
-
Data Analysis & Follow-up: Hits from the primary screen (e.g., kinases showing >90% inhibition) are selected for follow-up dose-response analysis (KdELECT) to determine the precise dissociation constant (Kd).[17] The results are often visualized using a TREEspot® dendrogram.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential, they don't guarantee a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues.[21][22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[24]
Causality Behind Experimental Choices:
-
Why CETSA? It provides direct evidence of target binding in a physiological context, accounting for cell permeability, efflux pumps, and intracellular metabolism, which are missed by in vitro assays.[23]
-
Why a thermal shift? It's a label-free method that doesn't require modification of the compound or the target protein. The change in thermal stability is a direct biophysical consequence of the binding event.[21]
Experimental Protocol: Microplate-based CETSA for Target Engagement
This protocol is adapted for a standard Western blot readout.[25]
-
Cell Culture & Treatment: Culture your target cell line to ~80% confluency. Treat cells with your test compound (e.g., Midostaurin) at various concentrations for a defined period (e.g., 1 hour). Include a vehicle control (e.g., 0.1% DMSO).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. One aliquot should remain at room temperature as the non-heated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the precipitated, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.
-
Immunoblotting: Normalize the protein concentration for all samples. Analyze the abundance of the target protein (e.g., FLT3) in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[25]
Conclusion and Future Directions
The journey from the promiscuous natural product Staurosporine to the clinically approved multi-targeted drug Midostaurin is a testament to the power of medicinal chemistry and rigorous cross-reactivity profiling. It underscores that the goal of kinase inhibitor development is not always absolute specificity, but rather a well-understood and therapeutically beneficial selectivity profile.
As researchers, the onus is on us to employ a multi-faceted approach to characterize our compounds. High-throughput in vitro screens like KINOMEscan provide the broad view, while cellular assays like CETSA confirm that the compound engages its intended target in the relevant biological context. By understanding the full spectrum of a compound's activity, we can better interpret our experimental results, anticipate potential toxicities, and ultimately accelerate the development of more effective and safer kinase-targeted therapies.[26]
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 27, 2026, from [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2015). Targeting protein kinases in cancer: a focus on selective inhibitors. Pharmacology & Therapeutics, 150, 1-24. [Link]
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Stone, R. M., Mandrekar, S. J., Sanford, B. L., Lauman, K., Geyer, S., Bloomfield, C. D., ... & Larson, R. A. (2017). Midostaurin plus chemotherapy for acute myeloid leukemia with a FLT3 mutation. New England Journal of Medicine, 377(5), 454-464. [Link]
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Komlodi, T., Tili, E., & Fabbro, D. (2018). Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy. Biochemistry, 57(38), 5543-5555. [Link]
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Komatsu, H., & Ikezoe, T. (2012). UCN-01 (7-hydroxystaurosporine) in the treatment of hematological malignancies. Expert Opinion on Investigational Drugs, 21(1), 77-87. [Link]
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Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 27, 2026, from [Link]
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Kawano, T., Inokuchi, J., Eto, M., Murata, M., & Kang, J. H. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Pharmaceutics, 13(11), 1748. [Link]
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LINCS Data Portal. (n.d.). VX-680 KINOMEscan. Retrieved January 27, 2026, from [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a key building block in modern medicinal chemistry. By understanding the chemical nature of this compound and adhering to best practices, you can maintain a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Irritant: The isomer is classified as a skin, eye, and respiratory irritant.[1] Direct contact should be avoided.
-
Reactivity: The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is labile to strong acids.[2] This dictates the incompatibility with acidic waste streams. Thiazole derivatives can have varied reactivity, but generally, the ring is relatively stable.
-
Environmental Impact: Specific ecotoxicity data for this compound is limited. As a precautionary measure, it should be treated as potentially harmful to aquatic life and not be disposed of down the drain.
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | May cause irritation to the skin, eyes, and respiratory tract. | Dermal contact, eye contact, inhalation of dust. |
| Chronic Toxicity | Data not available. Assume potential for long-term effects with repeated exposure. | Dermal contact, inhalation. |
| Reactivity | Stable under normal conditions. Reacts with strong acids. | Incompatible with strong oxidizing agents and strong acids. |
| Environmental | No specific data available. Avoid release to the environment. | Improper disposal. |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If handling the solid compound where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
Spill Management: A Calm and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Contain the Spill: For solid spills, carefully cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills (if dissolved in a solvent), contain with a compatible absorbent material.
-
Neutralize (if applicable and safe): Given the stability of the Boc group to base, a mild basic solution could be used for decontamination of the area after the bulk of the material is collected. However, for the collected waste, no neutralization should be attempted.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, compatible waste container. Use non-sparking tools if a flammable solvent was involved in the spill.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste in the same container as the spilled chemical.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Waste Collection and Storage:
-
Container Selection: Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable.[3][4][5] Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate," and the approximate concentration if in solution. The date of accumulation should also be clearly visible.
-
Segregation: This waste stream should be segregated from acidic waste due to the acid-labile nature of the Boc protecting group.[2] Store in a designated satellite accumulation area away from incompatible materials.
Disposal Workflow Diagram:
Caption: Decision workflow for the safe disposal of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.
Final Disposal Method:
The recommended final disposal method for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is incineration by a licensed hazardous waste disposal facility . This method ensures the complete destruction of the compound. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the properly labeled and stored waste container.
Decontamination of Empty Containers
Empty containers that once held Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate must also be handled with care.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as hazardous waste in the designated container for this chemical.
-
Deface Label: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal of Container: The cleaned and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
-
Wang, S. et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o747. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]
-
ChemicalRegister. (2026). Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate (CAS No. 1461708-07-5) Suppliers. Retrieved from [Link]
- Hernández-Vázquez, E., et al. (2024).
- Jones, A. M., et al. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry.
- CDF Corporation. (2004). Polyethylene Chemical Resistance Chart.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- ResearchGate. (n.d.).
- Cipax. (n.d.). Chemical resistance of high and low density polyethylene.
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
-
Pharmaffiliates. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
- ResearchGate. (n.d.).
- The Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1.
- Der Pharma Chemica. (n.d.).
- TCI America. (n.d.). 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid 98.0+%.
-
The Lab Depot. (n.d.). Chemical Resistance of Resins & Polyethylene. Retrieved from [Link]
- Aaron Packaging. (2024). Plastic Container Chemical Resistance – Selecting the right plastic for your product.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- MDPI. (n.d.). 3-Ethyl-2-(ethylimino)
-
Pharmaffiliates. (n.d.). 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid. Retrieved from [Link]
Sources
- 1. 302964-01-8 CAS MSDS (ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
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- 5. aaronpackaging.com [aaronpackaging.com]
Personal Protective Equipment (PPE) & Handling Guide: Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
Executive Summary & Operational Philosophy
Handling Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (CAS: 302964-01-8 or analog) requires a safety protocol that goes beyond standard "irritant" precautions. As a functionalized thiazole intermediate used in drug discovery, this compound possesses structural motifs (heterocycle + carbamate) that suggest potential biological activity and skin sensitization risks, even if comprehensive toxicological data is incomplete.
The Core Directive: Treat this compound as a high-potency sensitizer until proven otherwise. Your PPE strategy must prioritize particulate containment (due to its solid state) and dermal isolation (to prevent sensitization).
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is a solid (typically a white/off-white powder) with high melting capability.
| Hazard Category | GHS Classification (Predicted/Analog) | H-Codes | Operational Implication |
| Inhalation | STOT SE 3 (Respiratory Irritant) | H335 | Dust generation during weighing is the critical exposure event. |
| Dermal | Skin Irritant Category 2 | H315 | Direct contact causes inflammation; potential for allergic dermatitis. |
| Ocular | Eye Irritant Category 2A | H319 | Fine particulates can bypass standard safety glasses. |
| Systemic | Acute Tox. 4 (Oral) | H302 | Harmful if ingested; implies need for strict hygiene (no hand-to-mouth transfer). |
The "Silent" Risk: Thiazole rings are common structural alerts for skin sensitization . Repeated low-level exposure can lead to anaphylactic-type reactions over time. Standard latex gloves are insufficient.
PPE Selection Matrix
Engineering controls (Fume Hoods) are your primary defense. PPE is your fail-safe.
A. Respiratory Protection[1][2][3]
-
Primary: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity .
-
Secondary (Spill/Outside Hood): NIOSH-certified N95 or P100 particulate respirator.
-
Why: The compound is a solid powder. Surgical masks offer zero protection against chemical particulates.
-
B. Ocular Protection[1][2][4]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why: Standard safety glasses have gaps. Electrostatic powders can "jump" or drift into these gaps during weighing. Goggles provide a sealed environment.[1]
C. Dermal Protection (The "Double-Shell" Protocol)
We utilize a double-gloving system to account for the unknown permeation rate of this specific organic molecule.
-
Inner Layer: 4-mil Nitrile (Bright color, e.g., Blue/Purple).
-
Outer Layer: 4-8 mil Nitrile or Polychloroprene (Contrasting color, e.g., White/Green).
-
Logic: If the outer glove tears or is permeated, the contrasting color of the inner glove provides an immediate visual warning.
D. Body Shielding
-
Standard: Cotton/Polyester Lab Coat (Buttoned to neck).
-
High-Risk (Weighing >10g): Disposable Tyvek® sleeve covers or apron.
-
Why: Lab coat cuffs are the #1 accumulation point for chemical dust, which then transfers to wrists/watches.
-
Decision Logic: PPE Deployment
The following diagram illustrates the decision-making process for selecting PPE based on the specific laboratory task.
Figure 1: PPE Decision Matrix based on operational risk levels.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Gowning
-
Inspect Engineering Controls: Verify fume hood flow monitor reads "Safe" or >80 fpm.
-
Donning Sequence:
-
Put on Inner Gloves (tuck under lab coat cuff).
-
Put on Outer Gloves (pull over lab coat cuff). This creates a shingle effect, shedding powder away from the skin.
-
Adjust Goggles to ensure a tight seal against the temples.
-
Phase 2: Handling (Weighing & Synthesis)
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away." This reduces the chance of dust dispersing onto PPE.
-
The "6-Inch Rule": Perform all manipulations at least 6 inches inside the fume hood sash.
-
Sash Height: Keep the sash as low as possible (chest height) to act as a physical shield against splashes or powder puffs.
Phase 3: Decontamination & Doffing
Critical: Most exposure occurs when removing PPE.
Figure 2: Safe Doffing Sequence to prevent cross-contamination.
Disposal & Waste Management
Do not treat this as general trash.
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into a Hazardous Solid Waste container (labeled "Toxic/Irritant Solids").
-
Liquid Waste: Mother liquors and rinses go to Organic Waste (Non-Halogenated) unless a halogenated solvent (DCM) was used.
-
Container Rinse: Triple rinse the empty reagent bottle with a solvent (e.g., Acetone) before disposing of the glass. Add rinsate to the liquid waste stream.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Flush immediately with water for 15 minutes.[2] Soap is essential to remove the lipophilic ester. Do not use alcohol (enhances absorption). |
| Eye Contact | Eyewash Station: Hold eyelids open and flush for 15 minutes.[2] Seek medical attention (ophthalmologist) due to potential corneal abrasion from crystals. |
| Spill (Solid) | Do not sweep. Cover with wet paper towels (to suppress dust), then scoop into a bag. Wipe area with Acetone/Ethanol. |
References
-
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
